Whitepaper: Structural and Synthetic Profiling of tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate in Modern Drug Discovery
Executive Summary In contemporary medicinal chemistry, the demand for novel, sp3-rich heterocyclic scaffolds has driven the development of bifunctional building blocks that escape the "flatland" of traditional aromatic r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the demand for novel, sp3-rich heterocyclic scaffolds has driven the development of bifunctional building blocks that escape the "flatland" of traditional aromatic rings. tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is a highly specialized, synthetically tractable intermediate utilized extensively in the discovery of targeted therapeutics[1][2].
By fusing a conformationally restricted azetidine ring with a morpholine pharmacophore—and securing the primary amine with a tert-butoxycarbonyl (Boc) protecting group—this compound offers a unique topological profile. It serves as a critical node in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the oncology and infectious disease sectors[3].
Physicochemical Profiling & Structural Rationale
The strategic value of this compound lies in its precise physicochemical parameters, which are optimized for downstream lead generation.
Full nomenclature for the protected bifunctional scaffold.
CAS Number
2065250-71-5
Unique identifier for procurement and database tracking[1][2].
Molecular Formula
C12H22N2O3
Indicates a highly functionalized, low-molecular-weight building block[1].
Molecular Weight
242.31 g/mol
Ideal low MW for lead optimization; ensures the final coupled API remains within Lipinski's Rule of 5[1][2].
Purity Standard
≥97%
Required threshold to prevent catalyst poisoning during downstream cross-coupling[2].
Structural Class
Heterocyclic Building Block
Classified under advanced synthesis building blocks for drug discovery[2].
Pharmacophore Dynamics
The Azetidine Core: The four-membered azetidine ring provides high conformational rigidity and lower lipophilicity (LogP) compared to traditional piperidine or pyrrolidine analogs. This structural tension improves the metabolic stability of the final drug candidate.
The Morpholine Appendage: Morpholine is a privileged pharmacophore. Its oxygen atom acts as a potent hydrogen-bond acceptor, which is historically critical for engaging the hinge region of kinases (e.g., PI3K) to halt tumor proliferation.
The Boc Protecting Group: The tert-butoxycarbonyl group ensures orthogonal reactivity. It masks the azetidine nitrogen, allowing chemists to selectively functionalize the morpholine nitrogen first, or cleanly deprotect the azetidine for late-stage cross-coupling[4].
Experimental Workflows: From Scaffold to Lead Compound
To transform this building block into a viable API, researchers rely on robust, self-validating synthetic workflows. Below are the standard methodologies for utilizing this scaffold, emphasizing the causality behind each chemical choice.
Caption: Synthetic workflow from Boc-protected scaffold to functionalized API.
Protocol 1: Chemoselective Boc Deprotection
Objective: To unmask the azetidine nitrogen for downstream functionalization without disrupting the morpholine ring.
Reagent Preparation: Dissolve 1.0 equivalent of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Causality: Anhydrous conditions prevent ambient moisture from interfering with the carbocation intermediate. DCM provides a non-nucleophilic, polar aprotic environment that stabilizes the transition state during cleavage.
Acidic Cleavage: Cool the reaction vessel to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 v/v ratio of TFA to DCM.
Causality: The low initial temperature mitigates the exothermic nature of the protonation. TFA acts as a strong proton donor, protonating the carbamate oxygen and driving the irreversible elimination of isobutylene gas and carbon dioxide.
Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2 hours.
Causality: Room temperature provides the exact kinetic energy required to drive the reaction to 100% completion without causing ring-opening degradation of the strained azetidine core.
Self-Validation (QC): Monitor the reaction progress via LC-MS.
Causality: The complete disappearance of the parent mass (m/z 243 [M+H]+) and the emergence of the deprotected azetidine mass (m/z 143 [M+H]+) provides real-time, self-validating proof of successful deprotection.
Quenching & Isolation: Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO3, and extract with ethyl acetate.
Objective: To covalently link the deprotected azetidine to an aryl halide, forming the core structure of the target therapeutic[4].
Catalyst Activation: In a nitrogen-purged glovebox, combine Pd2(dba)3 (0.05 eq) and BINAP (0.10 eq) in anhydrous toluene.
Causality: Pre-mixing the palladium source with the bidentate phosphine ligand ensures the formation of the active L2Pd(0) catalytic species prior to substrate introduction, preventing catalyst aggregation (black palladium formation).
Substrate Addition: Add the deprotected 3-(morpholin-3-yl)azetidine (1.2 eq), the target aryl halide (1.0 eq), and sodium tert-butoxide (1.5 eq).
Causality: The strong base (NaOtBu) is strictly required to deprotonate the azetidine amine during the catalytic cycle, facilitating the critical reductive elimination step that forms the new C-N bond[4].
Thermal Cycling: Heat the sealed mixture to 90 °C for 12 hours.
Causality: Elevated temperatures overcome the high activation energy barrier of the oxidative addition step, which is particularly necessary when coupling electron-rich or sterically hindered aryl halides.
Self-Validation (QC): Perform TLC (Hexane:EtOAc 1:1) and GC-MS analysis.
Causality: TLC provides rapid visual confirmation of starting material consumption, while GC-MS confirms the precise molecular weight of the newly formed N-aryl azetidine product, validating the structural integrity of the coupling.
Therapeutic Applications & Target Pathways
The tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate scaffold is not just a chemical novelty; it is a direct contributor to advanced pharmacological interventions.
Oncology: Kinase Inhibition and CCR4 Antagonism
Azetidine-containing compounds have proven highly efficacious in the discovery of compounds targeting cancer[3]. Specifically, they are used to synthesize potent and selective CCR4 antagonists and bromodomain inhibitors[3]. Furthermore, the morpholine moiety is famously utilized to target the PI3K/mTOR pathway, a critical signaling cascade responsible for tumor cell survival and proliferation.
Caption: PI3K/mTOR signaling pathway targeted by morpholine-derived kinase inhibitors.
Infectious Disease: Tuberculosis
Beyond oncology, functionalized azetidines (including spirocyclic and morpholine-linked variants) have demonstrated excellent, highly selective activity against Mycobacterium tuberculosis[3]. The high sp3 character of the azetidine ring enhances the compound's ability to penetrate the thick, lipid-rich mycobacterial cell wall, a major hurdle in tuberculosis drug development.
References
CP Lab Safety / Aladdin Scientific . Synthesis Building Blocks: tert-butyl 3-morpholin-3-ylazetidine-1-carboxylate, min 97%. Retrieved from: [Link]
PubMed Central (NIH) . Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Retrieved from:[Link]
physicochemical characteristics of azetidine-morpholine scaffolds
An in-depth technical analysis of the physicochemical characteristics of azetidine and morpholine scaffolds, tailored for drug development professionals. The Bioisosteric Paradigm: Moving Beyond Flat Heterocycles As a Se...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of the physicochemical characteristics of azetidine and morpholine scaffolds, tailored for drug development professionals.
The Bioisosteric Paradigm: Moving Beyond Flat Heterocycles
As a Senior Application Scientist, I frequently observe drug discovery programs stalling during late-stage lead optimization. The culprit is often the over-reliance on traditional, flat, and highly lipophilic six-membered rings like piperidine and piperazine. While synthetically accessible, these rings often lead to poor aqueous solubility, promiscuous off-target binding (e.g., hERG liability), and high metabolic clearance.
To circumvent these attrition risks, modern medicinal chemistry has pivoted toward sp³-rich, conformationally restricted scaffolds. Among the most privileged of these are the azetidine and morpholine motifs. When utilized individually, or synergistically hybridized into spirocyclic systems (such as 2-oxa-6-azaspiro[3.3]heptane), these scaffolds provide unparalleled control over a molecule's physicochemical and pharmacokinetic (ADME) profile.
This guide deconstructs the causality behind their physicochemical behavior and provides field-proven methodologies for validating their performance in vitro.
Physicochemical Causality: Deconstructing the Scaffolds
The utility of azetidine and morpholine in drug design is not serendipitous; it is governed by strict quantum mechanical and thermodynamic principles.
Azetidine: Ring Strain and Lipophilicity Reduction
Azetidine is a saturated, four-membered nitrogenous heterocycle. Its defining characteristic is its high ring strain (~26 kcal/mol) and deviation from ideal tetrahedral bond angles.
Causality of Lipophilicity (logP): The compact nature of the four-membered ring significantly reduces the hydrophobic surface area compared to pyrrolidine or piperidine. Furthermore, the high fraction of sp³ carbons (
Fsp3
) disrupts molecular planarity, which lowers crystal lattice energy and subsequently enhances aqueous solubility.
Causality of Metabolic Stability: Cytochrome P450 (CYP) enzymes typically target the
α
-protons of cyclic amines for oxidation. The rigid geometry of the azetidine ring increases the bond dissociation energy of these C-H bonds, shielding the scaffold from rapid metabolic degradation[1].
Morpholine: pKa Modulation and Hydrogen Bonding
Morpholine is a six-membered ring containing both a secondary amine and an ethereal oxygen.
Causality of Basicity (pKa): The oxygen atom exerts a strong negative inductive effect (-I effect) across the
σ
-skeleton of the ring. This withdraws electron density from the nitrogen, lowering its pKa to approximately 8.49[2], compared to piperidine's pKa of 11.12[3]. This is a critical ADME tuning lever: at physiological pH (7.4), morpholine is predominantly, but not entirely, protonated. This equilibrium ensures sufficient aqueous solubility (via the ionized form) while maintaining enough of the neutral species to permeate the lipophilic blood-brain barrier (BBB)[4].
Causality of Target Engagement: The oxygen atom acts as a potent hydrogen bond acceptor, allowing for precise vectorization into kinase and GPCR binding pockets that pure carbon-based rings cannot access.
The Spirocyclic Synergy: 2-oxa-6-azaspiro[3.3]heptane
The ultimate physicochemical optimization involves combining these features into spirocyclic bioisosteres. Replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane motif maintains the critical O- and N- heteroatoms but forces them into a rigid, three-dimensional orthogonal arrangement[5]. This substitution reliably lowers logD by up to -1.0, drastically improving solubility while simultaneously eliminating the metabolic liabilities associated with the flexible morpholine chair conformation[6].
Quantitative Data Presentation
The following table summarizes the causal relationship between scaffold architecture and fundamental physicochemical parameters.
Scaffold
Heterocycle Size
pKa (Basic N)
calculated logP
Fsp3
Impact
Primary ADME Advantage
Piperidine
6-membered
11.12
0.79
Baseline
Synthetically accessible, but highly lipophilic.
Pyrrolidine
5-membered
11.27
0.33
Moderate
Slight reduction in lipophilicity vs. piperidine.
Azetidine
4-membered
11.29
-0.06
High
Excellent metabolic stability; highly polar.
Morpholine
6-membered
~8.49
-0.86
Baseline
Optimal pKa for BBB penetration; H-bond acceptor.
2-oxa-6-azaspiro[3.3]heptane
Spirocyclic (4,4)
~8.80
<-1.00
Very High
Superior solubility; escapes CYP450 metabolism.
Data synthesized from comparative physicochemical profiling of saturated heterocycles[3],[2],[6].
Mandatory Visualizations
Caption: Workflow for scaffold hopping to azetidine-morpholine bioisosteres.
Caption: Causality network linking azetidine and morpholine structural features to ADME outcomes.
Self-Validating Experimental Protocols
To ensure data integrity during lead optimization, computational predictions must be rigorously validated. Below are the definitive protocols for assessing the physicochemical and metabolic characteristics of these scaffolds.
Protocol 1: Potentiometric Determination of pKa
Causality Check: Computational pKa predictors often fail for highly strained spirocycles due to unparameterized ring strain and unique solvation energies. Potentiometric titration using a co-solvent system with Yasuda-Shedlovsky extrapolation is required to find the true aqueous pKa.
System Calibration (Validation Step): Calibrate the automated UV-VIS/pH-metric titrator (e.g., Sirius T3) using standard aqueous buffers (pH 4.0, 7.0, 10.0) at exactly 25.0 ± 0.1 °C.
Sample Preparation: Dissolve 1–2 mg of the azetidine/morpholine analog in 10 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, ensuring activity coefficients remain stable during titration.
Co-Solvent Titration: Because spirocyclic free bases can precipitate in pure water, prepare three distinct titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH by weight).
Execution: Titrate with standardized 0.1 M KOH or HCl under a strict nitrogen atmosphere to prevent carbonic acid formation from atmospheric CO₂.
Extrapolation: Calculate the apparent pKa at each co-solvent ratio using the Bjerrum function. Plot the apparent pKa against the dielectric constant of the solvent mixtures and extrapolate to 0% co-solvent to determine the absolute aqueous pKa.
Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay
Causality Check: To prove that the incorporation of an azetidine ring successfully removes metabolic liabilities, intrinsic clearance (
CLint
) must be quantified against known CYP450 degradation rates.
Incubation Matrix: In a 96-well plate, combine 0.5 mg/mL pooled human liver microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Self-Validating Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil does not clear rapidly, the microsomes are inactive, and the assay must be rejected.
Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 enzymes).
Kinetic Quenching: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting metabolism.
Quantification: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the half-life (
t1/2
) and calculate the intrinsic clearance (
CLint
).
References
Source: PubMed (NIH)
Source: PubChem (NIH)
Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: ACS Publications
URL
A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry
Source: BenchChem
URL
Spiroazetidines in Drug Discovery
Source: PharmaBlock
URL
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist
Source: ResearchGate
URL
Engineering 3D Chemical Space: A Technical Guide to tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
Executive Summary & Core Directives In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to topologically complex, sp3-rich frameworks is a paramount design directive. This par...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Directives
In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to topologically complex, sp3-rich frameworks is a paramount design directive. This paradigm shift—often termed "escaping flatland"—directly correlates with improved clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and optimizing overall pharmacokinetic (PK) profiles [2].
tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (CAS 2065250-71-5) emerges as a highly specialized, bifunctional building block designed to meet these exact criteria. By covalently linking a morpholine pharmacophore to a rigid azetidine ring, this scaffold provides drug developers with a versatile, high-Fsp3 module capable of orthogonal functionalization [1, 4]. This whitepaper details the structural rationale, physicochemical profiling, and validated synthetic workflows required to deploy this molecule effectively in drug discovery pipelines.
Physicochemical Profiling & Structural Rationale
To effectively deploy this building block, one must understand its baseline physicochemical properties and the structural causality behind its design.
Table 1: Physicochemical Properties of CAS 2065250-71-5
Store at 4°C; handle under inert atmosphere for prolonged stability [4]
Mechanistic Causality in Scaffold Design
The architectural brilliance of this molecule lies in its dual-ring system and its protecting group strategy:
The Azetidine Core: Azetidines serve as conformationally restricted, low-molecular-weight bioisosteres for larger aliphatic rings. Their inclusion restricts the conformational entropy of the attached morpholine, locking it into a favorable vector for target engagement while improving metabolic stability against cytochrome P450 (CYP) mediated oxidation [3].
The Morpholine Appendage: Morpholine is a privileged scaffold in kinase inhibitors (e.g., PI3K/mTOR inhibitors) and CNS therapeutics due to its ability to act as a bidentate hydrogen-bond acceptor (via oxygen) and a solubilizing basic center (via nitrogen).
Orthogonal Reactivity: The N-Boc protection of the azetidine nitrogen leaves the morpholine nitrogen exclusively available for immediate synthetic elaboration. This enables a self-validating, stepwise functionalization strategy without the risk of cross-reactivity [1].
Phase 1: N-Arylation of the Morpholine Ring (Buchwald-Hartwig Cross-Coupling)
Objective: Couple an aryl halide to the morpholine nitrogen while preserving the Boc-protected azetidine.
Causality: Palladium-catalyzed C-N coupling is preferred over SNAr for unactivated aryl halides due to its broader substrate scope and milder conditions, preventing premature Boc cleavage. RuPhos is selected as the ligand because its steric bulk facilitates the reductive elimination of secondary amines (like morpholine) while suppressing undesirable
β
-hydride elimination.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (1.0 eq) and the target aryl bromide (1.1 eq).
Catalyst & Base Addition: Add
Pd2(dba)3
(0.05 eq) as the palladium source, RuPhos (0.1 eq) as the ligand, and Sodium tert-butoxide (
NaOtBu
) (1.5 eq) as the base.
Solvent: Dissolve the mixture in anhydrous Toluene to achieve a 0.2 M concentration.
Reaction: Heat the mixture to 90°C for 12-16 hours. Monitor progression via LC-MS.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-aryl morpholine intermediate.
Phase 2: Boc Deprotection of the Azetidine Ring
Objective: Unmask the azetidine nitrogen for subsequent functionalization.
Causality: Acid-mediated cleavage of the tert-butyl carbamate is highly specific and proceeds rapidly. It releases isobutylene and carbon dioxide as gaseous byproducts, driving the reaction to completion via Le Chatelier's principle.
Step-by-Step Methodology:
Preparation: Dissolve the purified N-aryl morpholine intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
Acid Addition: Cool the solution to 0°C. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 1:4 volumetric ratio of TFA:DCM.
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, azeotrope with toluene (3x). The resulting product is the azetidine TFA salt, which should be used directly in the next step to avoid degradation.
Phase 3: Functionalization of the Azetidine Nitrogen (Amidation)
Objective: Attach a terminal pharmacophore via amide bond formation.
Causality: Utilizing HATU ensures rapid kinetics and high yields, which is critical when dealing with sterically hindered secondary amines like the azetidine nitrogen. It prevents racemization at any adjacent stereocenters.
Step-by-Step Methodology:
Preparation: Dissolve the azetidine TFA salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess DIPEA neutralizes the TFA salt and acts as the catalytic base for the coupling.
Reaction: Stir at room temperature for 4 hours.
Workup: Quench with saturated aqueous
NaHCO3
, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over
Na2SO4
, and purify via reverse-phase HPLC to yield the final sp3-rich drug candidate.
Visualizing the Chemical Logic
To synthesize the operational and mechanistic logic of this building block, the following diagrams map the experimental workflow and the pharmacokinetic rationale.
Stepwise orthogonal functionalization workflow of the morpholine-azetidine scaffold.
Logical relationship between Fsp3 enhancement and optimized pharmacokinetic properties.
Applications in Medicinal Chemistry
The strategic incorporation of the 3-(morpholin-3-yl)azetidine motif is particularly prevalent in the development of CNS-penetrant therapeutics and oncology drugs[3].
CNS Penetration: The high Fsp3 character and the shielding of basic amines within the steric bulk of the dual-ring system lower the topological polar surface area (tPSA) just enough to facilitate blood-brain barrier (BBB) crossing, while maintaining sufficient aqueous solubility.
Bioisosteric Replacement: As highlighted by industry standards, replacing flat piperazine or pure morpholine rings with bridged or spiro azetidine-morpholine systems acts as a bioisosteric upgrade [2]. This reduces the risk of crystallization-induced toxicity and unpredictable bioavailability often associated with planar, hydrophobic molecules.
Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Exploratory
Physicochemical Characterization and Analytical Validation of tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
Introduction & Structural Rationale In contemporary medicinal chemistry, the strategic drive to escape "flatland" has led to the widespread adoption of saturated, rigidified heterocyclic scaffolds. tert-Butyl 3-(morpholi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
In contemporary medicinal chemistry, the strategic drive to escape "flatland" has led to the widespread adoption of saturated, rigidified heterocyclic scaffolds. tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (CAS: 2065250-71-5) represents a highly versatile, orthogonally protected diamine building block designed to increase the fraction of sp3-hybridized carbons (Fsp3) in target active pharmaceutical ingredients (APIs)[1].
As a Senior Application Scientist, I frequently see this scaffold deployed to solve complex pharmacokinetic challenges. The structural rationale for its use is threefold:
The Azetidine Core: Azetidines serve as conformationally restricted bioisosteres for larger, more lipophilic rings like piperidines. Their incorporation typically lowers the overall lipophilicity (logD) of a molecule and enhances metabolic stability against cytochrome P450 enzymes by removing vulnerable, unhindered aliphatic C-H bonds.
The Morpholine Appendage: Morpholine is a privileged pharmacophore known for balancing aqueous solubility with membrane permeability. Attached at the 3-position of the azetidine ring, it projects its hydrogen-bond accepting oxygen and basic nitrogen into distinct 3D vectors, which is highly advantageous for engaging kinase hinge regions or G-protein coupled receptor (GPCR) binding pockets.
The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen provides orthogonal reactivity. It ensures that initial synthetic functionalization occurs exclusively at the secondary amine of the morpholine ring, allowing for controlled, step-wise elaboration without cross-reactivity.
Accurate molecular weight and exact mass determinations are foundational for mass spectrometry-based reaction monitoring, stoichiometric calculations, and compound registration. The molecular formula for this building block is C12H22N2O3 [2].
To ensure the integrity of the building block prior to integration into high-throughput library synthesis, it must be validated using a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol. This methodology confirms the 242.31 g/mol molecular weight while simultaneously assessing purity by separating isobaric impurities.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of the building block in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock, followed by a 1:100 dilution in 50% aqueous methanol.
Causality: Methanol ensures complete solubilization of the moderately lipophilic Boc-protected amine. The subsequent dilution prevents mass detector saturation and minimizes ion suppression during electrospray ionization, ensuring a linear response.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 1.0 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water) over 3 minutes at a flow rate of 0.6 mL/min.
Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic Boc group, ensuring the compound does not elute in the void volume. Formic acid acts as an ion-pairing agent to sharpen the chromatographic peak and provides the abundant proton source required for downstream ionization.
Step 3: Mass Spectrometry (ESI-HRMS)
Action: Analyze the eluent using Positive Electrospray Ionization (ESI+) coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Causality: The basic secondary amine of the morpholine ring readily accepts a proton in the acidic mobile phase, making ESI+ the optimal ionization technique. The 350°C desolvation temperature ensures efficient droplet evaporation without inducing thermal cleavage of the labile Boc group (which would artificially generate a -100 Da fragment corresponding to the loss of CO2 and isobutylene).
Step 4: Data Interpretation & Self-Validation
Action: Extract the ion chromatogram for the theoretical[M+H]+ m/z of 243.1703.
Causality: High-resolution mass spectrometry distinguishes the target compound from background matrix noise by measuring the exact mass to four decimal places. Observing the 243.1703 m/z peak strictly validates the C12H22N2O3 formula, thereby confirming the 242.31 g/mol average molecular weight.
LC-HRMS workflow for confirming the 242.31 g/mol molecular weight.
Synthetic Integration Workflow
Once the molecular weight and purity are validated, the building block is typically integrated into larger molecular assemblies. The orthogonal protection strategy dictates a specific workflow: the morpholine nitrogen is first reacted (e.g., via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling), followed by acidic deprotection of the azetidine Boc group to reveal a new nucleophilic center for further scaffold decoration.
tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (MW: 242.31 g/mol ) exemplifies the sophisticated, 3D-complex building blocks required in modern drug discovery. By understanding its physicochemical properties and employing rigorous, causality-driven LC-HRMS validation protocols, medicinal chemists can confidently leverage this scaffold to design highly selective, metabolically stable, and structurally differentiated therapeutics.
Structural Elucidation and Metabolic Profiling of Novel Morpholinylazetidine Derivatives: A Technical Guide for Drug Discovery
Introduction & Pharmacological Rationale The integration of sp3-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Morpholinylazetidine derivatives—molecules featuring a four-memb...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Rationale
The integration of sp3-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Morpholinylazetidine derivatives—molecules featuring a four-membered azetidine ring substituted with a morpholine moiety—have emerged as highly valuable pharmacophores. By acting as "stretched" analogues of piperidine and piperazine, they provide unique three-dimensional vectors for target engagement while improving physicochemical properties such as aqueous solubility and metabolic stability[1].
These derivatives have been successfully deployed in advanced drug discovery programs, ranging from[2] to potent inhibitors of diacylglycerol acyltransferase 2 (DGAT2)[3]. However, the inherent strain of the azetidine ring and the basicity of the morpholine nitrogen present unique challenges for structural elucidation and metabolic profiling. This guide provides a comprehensive, self-validating framework for the synthesis, multi-dimensional structural characterization, and metabolic evaluation of these novel entities.
Strategic Synthesis & Workflow
The synthesis of morpholinylazetidines frequently relies on the direct displacement of an azetidine electrophile (such as 1-benzhydrylazetidin-3-yl methanesulfonate) with a morpholine nucleophile. This "mix-and-heat" approach is highly modular, allowing for late-stage functionalization of complex APIs.
To ensure high fidelity in structural assignment, the synthetic workflow must be tightly coupled with orthogonal analytical techniques.
Figure 1. Integrated workflow for the synthesis and structural elucidation of morpholinylazetidines.
Multi-Dimensional Structural Elucidation
High-Resolution Mass Spectrometry (HRMS)
HRMS is the first line of validation. Beyond confirming the exact mass (typically within <2 ppm error), Collision-Induced Dissociation (CID) is employed to map the connectivity. For morpholinylazetidines, diagnostic fragment ions often include the neutral loss of the morpholine ring or the formation of specific acylium ions depending on the N-substituent of the azetidine[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Because the four-membered azetidine ring undergoes rapid puckering dynamics, simple 1D 1H-NMR J-coupling analysis (via the Karplus equation) is often insufficient for rigorous stereochemical assignment.
1H and 13C Assignments: The methylene protons of the azetidine moiety (H-2 and H-4) typically appear as distinct doublets or complex multiplets between δ 4.28 and 4.60 ppm, deshielded by the adjacent nitrogen[4].
2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the regiochemistry. A three-bond connectivity (
3JCH
) between the azetidine methylene protons and the morpholine nitrogen/carbons unambiguously confirms the covalent linkage at the C-3 position[4].
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Used to establish relative stereochemistry. Through-space NOE correlations bypass the unreliability of J-couplings in strained rings, allowing chemists to map the spatial proximity of the morpholine ring relative to other azetidine substituents[4].
Quantitative Data Presentation
Table 1: Diagnostic NMR Chemical Shifts for the Morpholinylazetidine Core
Nucleus
Position
Chemical Shift (δ, ppm)
Multiplicity
Causality / Assignment Logic
1H
Azetidine H-2/H-4
4.28 – 4.60
Doublet / Multiplet
Deshielded by adjacent N; diastereotopic nature in 3-substituted rings.
1H
Azetidine H-3
3.10 – 3.45
Multiplet
Methine proton coupled to H-2/H-4 and the morpholine nitrogen.
1H
Morpholine CH2-O
3.60 – 3.75
Multiplet
Deshielded by oxygen electronegativity.
13C
Azetidine C-2/C-4
58.0 – 62.0
N/A
Typical sp3 carbon adjacent to nitrogen in a strained ring.
13C
Azetidine C-3
50.0 – 55.0
N/A
Shift depends heavily on the attached morpholine nitrogen.
Table 2: Diagnostic HRMS Fragmentation Pathways
Fragment Ion (m/z)
Origin / Structural Motif
Diagnostic Value
[M+H]+
Intact protonated molecule
Confirms exact molecular formula (<2 ppm error).
[M - 87]+
Loss of morpholine radical
Confirms the presence and attachment of the morpholine moiety.
[M - 56]+
Loss of isobutylene
Validates the presence of an N-Boc protecting group (if applicable)[5].
Metabolic Bioactivation & Structural Liabilities
While azetidines improve PK profiles, they can introduce specific metabolic liabilities. As demonstrated in the , the azetidine ring is susceptible to Cytochrome P450 (CYP)-mediated α-carbon oxidation[3].
The Causality of Toxicity: Oxidation at the α-carbon leads to an unstable hydroxylated intermediate, which undergoes rapid ring scission. This scission generates an electrophilic aldehyde—a reactive metabolite that can covalently bind to off-target proteins, causing toxicity[3]. To elucidate this pathway, researchers trap the transient aldehyde using Glutathione (GSH) or L-cysteine, forming a stable thiazolidine adduct that can be isolated and characterized via NMR[3].
Figure 2. CYP450-mediated azetidine ring scission and subsequent GSH trapping of reactive aldehydes.
Experimental Protocols
Protocol 1: Synthesis of Morpholinylazetidines via Direct Displacement
Rationale: Using 2 equivalents of morpholine ensures that the amine acts as both the nucleophile and a base to scavenge the generated acid, preventing the degradation of the acid-sensitive azetidine ring.
Addition: Add morpholine (2.0 mmol) dropwise at room temperature.
Reaction: Seal the vessel and heat to 80 °C for 16 hours.
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (30 mL) and wash with a 1:1 mixture of H2O/brine (30 mL) to remove excess morpholine.
Validation Checkpoint: Perform TLC (Ninhydrin stain). The disappearance of the mesylate starting material and the appearance of a polar, UV-active spot confirms conversion.
Protocol 2: NMR Sample Preparation and Acquisition
Rationale: Proper solvent selection is critical. While CDCl3 is standard, highly polar metabolites (like GSH adducts) require DMSO-d6 to ensure complete solvation and prevent line broadening from aggregation[3].
Preparation: Dissolve 5–10 mg of the purified morpholinylazetidine in 0.6 mL of CDCl3 (or DMSO-d6 for polar metabolites).
Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that disrupt field homogeneity.
Acquisition (1D): Acquire 1H (400 MHz, 16 scans) and 13C (100 MHz, 512 scans) spectra. Reference the spectra to the residual solvent peak (e.g., CDCl3 δ 7.26 ppm).
Acquisition (2D): Run a
1H−13C
HMBC experiment optimized for long-range couplings (
nJCH
= 8 Hz) to map the azetidine-morpholine linkage.
Validation Checkpoint: Ensure the integration of the azetidine H-2/H-4 protons equals exactly 4 relative to the morpholine CH2-O protons (integration of 4).
Protocol 3: Microsomal Stability and Metabolite Trapping
Rationale: Reactive electrophilic aldehydes are transient and invisible to standard LC-MS. Fortifying the assay with GSH forces the formation of stable thiazolidine adducts, allowing for structural elucidation of the liability[3].
Incubation: Incubate the morpholinylazetidine (10 μM) with human liver microsomes (1 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).
Trapping Agent: Add Glutathione (GSH, 5 mM) to the mixture.
Initiation: Initiate the reaction by adding NADPH (1 mM) and incubate at 37 °C for 60 minutes.
Quenching: Quench with an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 15 minutes.
Validation Checkpoint: Analyze the supernatant via LC-HRMS. The presence of a peak with a mass shift of +307 Da (addition of GSH) confirms azetidine ring scission and aldehyde formation.
References
Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat
Source: Chemical Research in Toxicology
URL: [Link]
Title: [11C]CHDI-626, a PET Tracer Candidate for Imaging Mutant Huntingtin Aggregates with Reduced Binding to AD Pathological Proteins
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: A Single-Step Synthesis of Azetidine-3-amines
Source: The Journal of Organic Chemistry
URL: [Link]
Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery
Source: The Journal of Organic Chemistry
URL: [Link]
Substituted Azetidine-Morpholine Compounds: A Technical Guide to Bioisosteric Scaffold Optimization
Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving away from planar, highly lipophilic six-membered heterocycles like piper...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving away from planar, highly lipophilic six-membered heterocycles like piperidine and piperazine. Substituted azetidine-morpholine systems have emerged as powerful bioisosteric replacements. By combining the rigid, sp3-rich core of an azetidine ring with the hydrogen-bond accepting capability of a morpholine moiety, drug development professionals can precisely tune basicity (pKa), reduce lipophilicity (logD), and evade cytochrome P450 (CYP450) mediated bioactivation. This whitepaper provides an in-depth mechanistic analysis, quantitative structure-activity relationship (SAR) data, and self-validating experimental protocols for the synthesis and evaluation of these advanced building blocks.
Mechanistic Rationale: The Causality of Scaffold Selection
The transition from traditional heterocycles to azetidine-morpholine derivatives is driven by specific physicochemical causalities:
Increasing sp3 Character (Fsp3) via Azetidine: Planar aromatic or large aliphatic rings often suffer from poor aqueous solubility and off-target promiscuity. The four-membered azetidine ring introduces a high degree of three-dimensionality and rigidity while maintaining a low molecular weight. This structural constraint forces the attached morpholine vector into a defined spatial orientation, improving target engagement [1].
Modulating Basicity and Lipophilicity: Piperazine rings possess two basic nitrogen atoms, which can lead to high lipophilicity, hERG channel liability (cardiotoxicity), and rapid oxidative metabolism. Substituting one basic amine with a morpholine oxygen lowers the overall pKa. The oxygen acts as a pure hydrogen-bond acceptor, reducing basicity while improving aqueous solubility.
CYP450 Evasion and Bioactivation Mitigation: Piperidine rings are notorious for undergoing CYP-catalyzed N-dealkylation and oxidation to reactive iminium intermediates. Contracting the ring to an azetidine sterically hinders these oxidative pathways. For example, in the development of the DGAT2 inhibitor Ervogastat, switching a piperidine ring to an azetidine-based system successfully mitigated the formation of electrophilic aldehyde metabolites and minimized intrinsic clearance [2].
Logical Pathway of Property Optimization
The following diagram illustrates the logical progression and causality behind replacing a traditional scaffold with a substituted azetidine-morpholine moiety.
Caption: Logical pathway of scaffold optimization using azetidine-morpholine.
Quantitative Data and Structure-Activity Relationships (SAR)
The impact of azetidine-morpholine integration is highly quantifiable. The table below summarizes SAR data from the optimization of Neurokinin-2 (NK2) receptor antagonists and DGAT2 inhibitors, demonstrating how this bioisosteric switch directly impacts both target affinity and metabolic half-life (T1/2) in Human Liver Microsomes (HLM) [3].
To synthesize 4-(3-azetidinyl)morpholine derivatives, reductive amination of an aldehyde with the corresponding amine is the field-standard methodology. The following protocol is designed as a self-validating system to ensure chemical integrity.
Step 1: Reagent Preparation and Imine Formation
Action: Dissolve the target aldehyde (1.0 eq) and 4-(3-azetidinyl)morpholine hydrochloride (1.1 eq) in anhydrous Tetrahydrofuran (THF). Add Triethylamine (TEA, 2.2 eq) to liberate the free base.
Causality: Anhydrous THF prevents the premature hydrolysis of the intermediate carbinolamine back to the starting aldehyde. TEA is required to neutralize the hydrochloride salt, allowing the nucleophilic nitrogen of the azetidine to attack the carbonyl carbon.
Step 2: pH Modulation
Action: Add a catalytic amount of glacial acetic acid to lower the pH to ~4.5.
Causality: This mildly acidic environment is critical. It protonates the hydroxyl group of the intermediate carbinolamine, facilitating the elimination of water to form the highly electrophilic iminium ion. Without this pH control, the reaction stalls.
Step 3: Selective Reduction
Action: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and stir for 16 hours at room temperature.
Causality: STAB is chosen over Sodium borohydride (NaBH4) because the electron-withdrawing acetate groups reduce its nucleophilicity. This allows STAB to selectively reduce the reactive iminium ion without reducing the unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts.
Step 4: Self-Validation Loop (LC-MS)
Action: At t=2 hours, pull a 10 µL aliquot for LC-MS analysis.
Validation Check: If the mass of the iminium intermediate is present but the product mass is absent, the reduction has stalled; add 0.5 eq STAB. If unreacted aldehyde remains with no intermediate, imine formation failed (check pH). This internal check prevents downstream purification failures.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and metabolic validation.
Metabolic Stability Assessment (HLM)
Azetidines can occasionally undergo intramolecular ring-opening decomposition at acidic pH or via specific enzymatic pathways[4]. Therefore, validating the metabolic stability of the synthesized azetidine-morpholine compound via an HLM assay is mandatory.
Step 1: Matrix Preparation
Action: Prepare Human Liver Microsomes (HLM) at a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
Causality: The physiological pH (7.4) ensures the native conformation and optimal catalytic activity of the CYP450 enzymes.
Step 2: Compound Spiking
Action: Spike the test compound and a positive control (Verapamil) into separate aliquots to a final concentration of 1 µM. Ensure DMSO concentration remains <0.1% v/v.
Causality: Higher concentrations of organic solvents will denature the CYP enzymes, leading to artificially high stability results (false positives).
Step 3: Reaction Initiation
Action: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Causality: NADPH is the essential electron donor for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur.
Step 4: Self-Validation & Data Analysis
Action: Extract aliquots at 0, 15, 30, and 60 minutes, quench in ice-cold acetonitrile, and analyze via LC-MS/MS.
Validation Check:
Check the -NADPH control arm: If the compound degrades here, it is chemically unstable (e.g., acid-catalyzed azetidine ring opening), not metabolically cleared.
Check the Verapamil arm: If Verapamil's T1/2 > 15 mins, the microsomes are inactive (due to improper storage/freeze-thaw), and the entire assay must be rejected. Only if both controls pass can the test compound's T1/2 be trusted as a true measure of CYP450 evasion.
Conclusion
The strategic incorporation of substituted azetidine-morpholine compounds represents a highly rational approach to overcoming the pharmacokinetic liabilities of traditional six-membered heterocycles. By understanding the causality behind the physicochemical shifts—namely, increased Fsp3, modulated basicity, and steric hindrance against CYP450 bioactivation—drug development professionals can utilize these moieties to rescue failing scaffolds and generate robust clinical candidates.
References
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat
Source: Chemical Research in Toxicology - ACS Publications
URL:[Link]
Theoretical pKa and logP Profiling of tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate: A Mechanistic Guide for Drug Discovery
Executive Summary tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (CAS: 2065250-71-5) is a highly versatile, sp³-rich building block frequently utilized in fragment-based drug discovery (FBDD)[1]. Understanding its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (CAS: 2065250-71-5) is a highly versatile, sp³-rich building block frequently utilized in fragment-based drug discovery (FBDD)[1]. Understanding its acid dissociation constant (pKa) and lipophilicity (logP) is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide deconstructs the theoretical physicochemical properties of this scaffold and provides self-validating experimental protocols for empirical verification.
The molecule consists of three distinct micro-environments that dictate its physical chemistry:
The Morpholine Pharmacophore: Contains a secondary amine (N4) and an ether oxygen. This is the sole ionizable center under physiological conditions.
The Azetidine Core: A highly strained, rigid four-membered ring that acts as a spatial director.
The Boc Protecting Group: A bulky, highly lipophilic tert-butyl carbamate that shields the azetidine nitrogen, rendering it non-basic.
Mechanistic Causality of pKa:
Morpholine in isolation has a pKa of ~8.36. However, attaching the azetidine ring at the 3-position introduces a strong inductive electron-withdrawing effect. The carbamate (Boc) group pulls electron density through the azetidine
-bonds, decreasing the electron density at the morpholine nitrogen. This stabilizes the neutral free-base form, theoretically lowering the pKa to approximately 7.8 .
Mechanistic Causality of logP:
The partition coefficient is a delicate balance of the molecule's solvation energies in octanol versus water. The Boc group provides a massive hydrophobic drive, while the morpholine heteroatoms provide hydrogen-bond acceptor and donor capabilities. The theoretical logP (clogP) is calculated at 1.45 , placing it perfectly within the optimal range for fragment libraries.
Physicochemical property mapping of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate.
Quantitative Data Synthesis
Table 1: Theoretical Physicochemical Properties
Property
Theoretical Value
Mechanistic Driver
Molecular Weight
242.32 g/mol
Sum of atomic masses
Theoretical pKa
7.8 ± 0.5
Morpholine secondary amine (N4)
Theoretical logP
1.45 ± 0.2
Balance of Boc lipophilicity and Morpholine polarity
Topological Polar Surface Area
41.6 Ų
Morpholine (N, O) + Carbamate (O, O)
Hydrogen Bond Donors (HBD)
1
Morpholine NH
Hydrogen Bond Acceptors (HBA)
4
Morpholine (N, O) + Carbamate (O, O)
Table 2: Fragment-Based logP Contributions
Structural Fragment
Estimated logP Contribution
Role in Solvation
tert-Butyl Group
+1.50
Hydrophobic cavity formation in water
Carbamate Core
-0.80
Strong H-bond acceptor (desolvation penalty)
Azetidine Ring
+0.15
Mildly lipophilic hydrocarbon skeleton
Morpholine Ring
-0.86
High polarity, strong aqueous solvation
Net clogP
~1.45
Moderately lipophilic, ideal for CNS/oral absorption
Self-Validating Experimental Protocols
Self-validating experimental workflow for empirical pKa and logP determination.
Protocol A: pKa Determination via Cosolvent Potentiometric Titration
Causality: Because the neutral free-base form of the molecule (predominant at pH > 8) may exhibit limited aqueous solubility, standard aqueous titration can lead to micro-precipitation, skewing the titration curve[2]. We employ a methanol/water cosolvent system followed by to mathematically derive the true aqueous pKa[3][4][5].
Step-by-Step Methodology:
System Calibration (Self-Validation Step): Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C[3]. Perform a blank titration of the background electrolyte (0.15 M KCl) to validate the absence of carbonate contamination.
Sample Preparation: Dissolve the compound in pure methanol to create a 10 mM stock solution.
Cosolvent Titrations: Prepare three titration vessels with varying methanol/water ratios (e.g., 30%, 40%, and 50% wt/wt methanol), maintaining a constant 0.15 M KCl ionic strength[5][6].
Titration Execution: Titrate each solution from pH 3.0 to 11.0 using standardized 0.5 M KOH. Record the apparent pKa (
) at each cosolvent ratio[6].
Yasuda-Shedlovsky Extrapolation: Plot
against the inverse dielectric constant (
) of the respective solvent mixtures[3][5]. The y-intercept of this linear regression yields the theoretical aqueous pKa at 0% methanol[7].
Protocol B: logP Determination via RP-HPLC and Shake-Flask
Causality: We utilize a dual-method approach. The provides rapid, high-throughput screening based on retention time[8][9], while the serves as the thermodynamic gold standard to validate the HPLC results[8][10].
Step-by-Step Methodology:
RP-HPLC Calibration (OECD 117): Inject a mixture of six reference compounds with known logP values (ranging from 0.5 to 3.0)[11]. Plot
(capacity factor) versus known logP to generate a calibration curve. Self-Validation: The
of the calibration curve must be
.
HPLC Execution: Inject the test compound using a C18 column with a methanol/water mobile phase. Crucial Step: Buffer the mobile phase to pH 10.0 to ensure the morpholine is fully unprotonated, measuring the true logP of the neutral species, not the distribution coefficient (logD). Calculate logP from the retention time using the calibration curve.
Shake-Flask Validation (OECD 107): Prepare a mutually saturated mixture of 1-octanol and aqueous buffer (pH 10.0).
Partitioning: Dissolve a known concentration of the compound in the octanol phase. Mix with the aqueous phase in a thermostated vessel (25 °C) and shake mechanically for 24 hours to ensure thermodynamic equilibrium.
Phase Separation & Quantification: Centrifuge to separate the phases. Quantify the concentration of the compound in both the octanol (
) and aqueous (
) phases using UV-Vis or LC-MS. Calculate
.
Implications in Drug Design
The theoretical pKa of ~7.8 indicates that at physiological pH (7.4), tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate exists in a dynamic equilibrium, with approximately 71% in the protonated (ionized) state and 29% in the neutral state. This is an optimal profile for drug candidates: the ionized fraction ensures adequate aqueous solubility for systemic circulation, while the neutral fraction (driven by the logP of 1.45) is sufficiently lipophilic to permeate lipid bilayers, including the blood-brain barrier (BBB). The rigid azetidine core minimizes entropic penalties upon target binding, making this scaffold highly valuable for developing potent, orally bioavailable therapeutics.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. URL:[Link]
OECD (2022). Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. URL:[Link]
OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. URL:[Link]
Conformational Analysis of 3-Substituted Azetidine Rings: A Technical Guide for Drug Discovery
Executive Summary & Rationale The azetidine ring has emerged as a privileged structural motif in modern medicinal chemistry. As a four-membered nitrogenous heterocycle, it occupies a unique physicochemical space between...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The azetidine ring has emerged as a privileged structural motif in modern medicinal chemistry. As a four-membered nitrogenous heterocycle, it occupies a unique physicochemical space between the highly reactive, strained aziridines and the more conformationally flexible pyrrolidines and piperidines. Specifically, 3-substituted azetidines are increasingly utilized to rigidify acyclic amine chains, thereby reducing the entropic penalty of target binding while improving metabolic stability and pharmacokinetic profiles[1][2].
However, the rational integration of 3-substituted azetidines into drug discovery pipelines requires a rigorous understanding of their 3D conformational landscape. Unlike planar aromatic rings, azetidines exhibit dynamic structural behaviors—namely, ring puckering and rapid nitrogen pyramidal inversion. This whitepaper provides an in-depth technical framework for analyzing the conformational dynamics of 3-substituted azetidines, detailing self-validating experimental workflows for both solution-state and solid-state elucidation.
Core Conformational Dynamics
The conformational behavior of 3-substituted azetidines is governed by the interplay of ring strain, steric bulk, and electronic effects. The ring strain energy of an unsubstituted azetidine is approximately 24.5 to 26.3 kcal/mol[3], which drives the molecule to adopt specific geometries to minimize transannular interactions.
Ring Puckering (The "Butterfly" Conformation)
To alleviate torsional strain between adjacent hydrogen atoms, the azetidine ring deviates from planarity, adopting a puckered "butterfly" conformation. In the gas phase, the puckering angle of unsubstituted azetidine is approximately 33.1° to 35.1°[3][4]. The introduction of a bulky substituent at the C3 position forces the ring to adjust its puckering amplitude. Generally, C3 substituents prefer the equatorial position to minimize 1,3-diaxial-like steric clashes with the nitrogen lone pair or N-substituents.
Pyramidal Inversion of Nitrogen
Unlike aziridines, which possess a high nitrogen inversion barrier (17.0–27.0 kcal/mol) that locks them into distinct diastereomers at room temperature[5], azetidines exhibit a much lower inversion barrier. The nitrogen inversion barrier in a standard azetidine is approximately 1.3 kcal/mol[6]. This low barrier allows rapid equilibration between N-equatorial and N-axial conformers in solution. However, adding electron-withdrawing groups (e.g., N-acyl) or exploiting intramolecular hydrogen bonding (such as main-chain-to-side-chain pseudo-cycles) can significantly bias this equilibrium, locking the azetidine into a predictable 3D vector[7][8].
Interconversion pathways of 3-substituted azetidines via ring puckering and nitrogen inversion.
Quantitative Conformational Data
The precise geometry of an azetidine ring is highly sensitive to its substitution pattern. Table 1 summarizes the conformational parameters of key azetidine derivatives compared to reference heterocycles.
Table 1: Conformational and Physicochemical Parameters of Azetidine Derivatives
Compound / Scaffold
Ring Puckering Angle (°)
N-Inversion Barrier (kcal/mol)
Ring Strain Energy (kcal/mol)
Primary Conformation
Unsubstituted Azetidine
33.1 - 35.1
~1.3
24.5 - 26.3
Puckered, N-Equatorial
1,3,3-Trinitroazetidine
13.6 - 16.1
> 5.0 (Sterically hindered)
~37.0
Flattened / Distorted
3-Aryl-3-oxypropylamines
25.0 - 30.0
Variable (Solvent dependent)
~26.0
Puckered, C3-Equatorial
Aziridine (Reference)
0.0 (Planar ring)
17.0 - 27.0
27.5
Planar ring, Pyramidal N
Data aggregated from crystallographic and computational studies[3][4][5][8].
Analytical Workflows for Conformational Elucidation
To confidently utilize 3-substituted azetidines in Structure-Based Drug Design (SBDD), researchers must empirically validate their conformations. The following self-validating protocols outline the gold standards for solution-state and solid-state analysis.
Solution-State: NMR Spectroscopy Protocol
Solution-state NMR is critical for observing the dynamic equilibrium of the azetidine ring. The causality behind using ROESY over NOESY lies in the molecular weight of typical azetidine fragments (300-600 Da), which often fall into the extreme narrowing limit where NOE signals cross zero.
Step-by-Step Methodology:
Sample Preparation & Shimming Validation: Dissolve 5–10 mg of the azetidine derivative in 600 µL of CDCl₃ or D₂O.
Self-Validation: Assess the solvent residual peak. A line width at half-height (
w1/2
) of < 1.0 Hz confirms optimal magnetic field homogeneity, ensuring that subsequent multiplet splitting (
J
-couplings) are purely structural and not artifactual.
Pulse Calibration & 2D Acquisition: Acquire high-resolution 1D ¹H, ¹³C, and 2D COSY spectra to assign the spin systems. Prior to acquiring 2D ROESY, calibrate the 90° pulse width.
Self-Validation: An accurate 90° pulse ensures maximum transverse magnetization, validating that the cross-relaxation rates measured in the ROESY spectrum accurately reflect internuclear distances (< 5 Å) rather than pulse imperfections.
J
-Coupling Extraction: Extract the vicinal (
3JHH
) and geminal (
2JHH
) coupling constants of the ring protons.
Self-Validation: Input the extracted dihedral angles into the generalized Karplus equation. If the calculated
3J
values deviate by > 1.5 Hz from the experimental data, it indicates a time-averaged conformational ensemble rather than a single rigid state[9].
Temperature Coefficient Analysis (For N-Acyl/Peptidic Azetidines): Measure the chemical shift of amide protons from 298 K to 328 K in 5 K increments.
Self-Validation: Plot chemical shift (
δ
) vs. temperature (
T
). A strictly linear fit (
R2>0.99
) validates that the molecule is not undergoing thermal denaturation or a major conformational phase transition. Values less negative than -4 ppb/K confirm stable intramolecular hydrogen bonding[7].
Workflow for solution-state NMR conformational elucidation of 3-substituted azetidines.
Solid-State: X-Ray Crystallography Protocol
While NMR provides a time-averaged view, X-ray crystallography captures the absolute thermodynamic minimum of the azetidine in the solid state. The bulkiness of C3 substituents profoundly impacts unit cell volume and packing densities[10].
Step-by-Step Methodology:
Crystallization: Dissolve the compound in a minimal amount of a solubilizing solvent (e.g., EtOAc) and layer with an anti-solvent (e.g., Hexane) for vapor diffusion.
Self-Validation: Examine the resulting crystals under a polarized light microscope. Uniform optical extinction upon rotation validates the presence of a single crystal lattice, ruling out twinned or amorphous aggregates.
Cryogenic Data Collection: Mount the crystal on a diffractometer equipped with a cryostream set to 100 K.
Self-Validation: Analyze the initial diffraction frames for mosaicity. A mosaicity value of < 1.0° validates high lattice integrity, ensuring that the thermal parameters (B-factors) of the azetidine ring atoms will be reliably modeled[3].
Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using least-squares minimization (SHELXL).
Self-Validation: Evaluate the final crystallographic metrics. An
R1
value < 0.05, a
wR2
value < 0.15, and a maximum residual electron density peak of < 1.0 e/ų mathematically validate the correctness of the assigned puckering angle and substituent vectors[10].
Implications in Rational Drug Design
The conformational predictability of 3-substituted azetidines has led to their successful deployment in several therapeutic arenas:
Triple Reuptake Inhibitors (TRIs): In the development of novel antidepressants, researchers have replaced the flexible 3-aryl-3-oxypropylamine scaffold with a 3-substituted azetidine. This rigidification locks the rotatable
α
and
β
bonds into a cyclic scaffold. Because the azetidine ring pre-organizes the pharmacophore into the bioactive conformation, the entropic penalty upon binding the transporter is minimized, resulting in highly potent in vivo activity[1].
Protease and MAGL Inhibitors: Azetidine carbamates have been developed as highly efficient irreversible inhibitors of Monoacylglycerol Lipase (MAGL). The specific puckering of the azetidine ring optimally vectors the carbamate warhead into the catalytic serine, demonstrating how fine-tuning the four-membered ring geometry directly translates to target selectivity and elevated central 2-AG levels in vivo[11].
Late-Stage Functionalization: The synthesis of azetidine-3-amines via simple "mix-and-heat" amine displacement allows for the late-stage azetidinylation of approved drugs. This approach leverages the azetidine core to restrict the conformation of acyclic counterparts, reliably improving the pharmacokinetic and toxicity profiles of the parent molecules[2].
References
High-resolution proton nuclear magnetic resonance analysis of conformational properties of biosynthetic actinomycin analogues. nih.gov.[Link]
Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. sci-hub.red.[Link]
Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. acs.org.[Link]
A Single-Step Synthesis of Azetidine-3-amines. acs.org.[Link]
Dicyanovinylnaphthalenes for neuroimaging of amyloids and relationships of electronic structures and geometries to binding affinities. pnas.org.[Link]
Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA). acs.org.[Link]
Recent updates and future perspectives in aziridine synthesis and reactivity. nih.gov.[Link]
THEORETICAL DETERMINATION OF MOLECULAR STRUCTURE AND CONFORMATION Part X. Geometry and puckering potential of azetidine. smu.edu.[Link]
Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines. acs.org.[Link]
Navigating Beyond the Piperidine Ring: A Guide to Strategic Bioisosteric Replacement
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is one of the most ubiquitous and privileged structures in medicinal chemistry, found in over o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is one of the most ubiquitous and privileged structures in medicinal chemistry, found in over one hundred approved drugs.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties, including aqueous solubility and basicity, which are crucial for target engagement and pharmacokinetic profiles.[2][] However, the very features that make piperidine so useful can also introduce liabilities, such as metabolic instability (particularly oxidation adjacent to the nitrogen), off-target effects, or limitations in exploring new intellectual property space.[2][4] This guide provides an in-depth technical exploration of bioisosteric replacements for the piperidine scaffold. Moving beyond a simple catalog of alternatives, we will delve into the strategic rationale behind selecting a bioisostere, focusing on how different scaffolds modulate key drug-like properties including basicity (pKa), lipophilicity (logP/D), metabolic stability, and three-dimensional (3D) shape. This document is intended for medicinal chemists and drug development professionals seeking to overcome common challenges and unlock new potential in their lead optimization campaigns.
The Rationale for Piperidine Replacement: When and Why?
Bioisosterism, the strategy of exchanging a functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[5][6][7] The decision to replace a piperidine ring is typically driven by a need to solve specific problems encountered during lead optimization.
Metabolic Instability: The C-H bonds alpha to the piperidine nitrogen are often susceptible to oxidation by cytochrome P450 enzymes.[2][4] This can lead to rapid clearance and poor bioavailability.[8]
Toxicity and Off-Target Effects: The basic nitrogen of piperidine can lead to interactions with unintended targets, such as the hERG channel, or cause toxicity.[9] Modulating pKa is a key strategy to mitigate these risks.
Physicochemical Properties: A lead compound may require fine-tuning of its solubility or lipophilicity to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10]
Intellectual Property (IP): Moving to a novel scaffold can provide a clear path to new chemical entities with strong patent protection.[11]
Exploring Chemical Space: Piperidine's conformational flexibility is limited. More rigid or geometrically distinct scaffolds can present substituents to a target protein in novel vectors, potentially increasing potency and selectivity.[4][12]
The following workflow illustrates a typical decision-making process when considering a piperidine bioisostere.
Caption: A decision workflow for selecting a piperidine bioisostere.
Key Classes of Piperidine Bioisosteres
The choice of a bioisosteric replacement is a multi-parameter optimization problem. Here, we analyze the most common and emerging classes, comparing their impact on critical molecular properties.
Ring Size Variants: Azetidines and Pyrrolidines
Decreasing the ring size to a four-membered azetidine or five-membered pyrrolidine is a common strategy. These smaller rings offer distinct advantages.[13]
Azetidines: As a smaller, more strained ring system, azetidine can offer improved metabolic stability and aqueous solubility compared to piperidine.[13][14] The reduction in ring size can lead to a complete switch in metabolic pathways, moving away from N-dealkylation or ring oxidation.[14] However, the basicity of azetidine is often lower than piperidine, which can be either an advantage (reducing hERG liability) or a disadvantage (reducing target engagement if a strong base is required).
Pyrrolidines: Pyrrolidines represent an intermediate choice. While they can also mitigate metabolism seen in piperidines, they often retain similar metabolic liabilities like N-dealkylation.[14]
Heteroatom-Containing Six-Membered Rings
Introducing an additional heteroatom into the six-membered ring, such as in morpholine or thiomorpholine, is a classic strategy to modulate physicochemical properties.
Morpholine: Replacing a methylene group of piperidine with an oxygen atom to form morpholine significantly lowers the pKa of the nitrogen due to the inductive effect of the oxygen. This can be highly effective in reducing toxicities associated with high basicity.[4] The oxygen can also act as a hydrogen bond acceptor, potentially improving solubility.[8]
Thiomorpholine and Derivatives: The sulfur atom in thiomorpholine offers different electronic and steric properties. Oxidation to the sulfoxide or sulfone provides a powerful way to modulate polarity, solubility, and hydrogen bonding capacity.[15]
Bridged Bicyclic Scaffolds
Introducing a bridge across the piperidine ring creates a rigid, three-dimensional structure. This conformational constraint can enhance binding affinity by reducing the entropic penalty upon binding and can introduce novel exit vectors for substituents.[16]
Tropanes and Granatanes (and isomers): These are well-established bridged systems that lock the piperidine into a defined conformation. They can be used to alter the spatial orientation of substituents and can influence metabolism.[4]
2-Azabicyclo[2.2.2]octanes and other Azabicycles: These scaffolds have been validated as effective piperidine/pyridine isosteres.[17] They increase the fraction of sp³ carbons (Fsp³), which is often correlated with improved clinical success.[18] For example, 3-substituted 6-azabicyclo[3.1.1]heptanes have been shown to act as nonclassical piperidine isosteres, with the trans-isomer mimicking a "boat" piperidine conformation and having a pKa very similar to 4-hydroxypiperidine.[12]
Spirocyclic Scaffolds
Spirocycles are compounds containing two rings connected by a single common atom. They have gained significant traction as bioisosteres that increase 3D complexity while blocking metabolism.
Azaspiro[3.3]heptanes: Both 1- and 2-azaspiro[3.3]heptane have emerged as highly promising piperidine bioisosteres.[19][20] They replace the piperidine ring with a more rigid, sp³-rich scaffold.[21] Crucially, they eliminate the metabolically labile C-H bonds alpha to the nitrogen. Studies comparing piperidine with its 1- and 2-azaspiro[3.3]heptane analogs have shown that the spirocycles can reduce lipophilicity and improve metabolic stability while maintaining similar basicity.[1][22][23]
Other Spiro-heterocycles: More complex spirocycles like 2,7-diazaspiro[3.5]nonane have been used as piperidine isosteres in programs targeting enzymes like fatty acid amide hydrolase (FAAH).[24]
The diagram below illustrates the structural relationship between piperidine and these key bioisosteric classes.
Caption: Structural relationships between piperidine and its bioisosteres.
Data-Driven Comparison of Physicochemical Properties
The choice of a bioisostere should be guided by data. The following table summarizes key physicochemical properties for piperidine and several representative replacements. Note that exact values can vary based on substitution.
Rigid "boat" mimic; pKa similar to substituted piperidines.[12]
2-Azabicyclo[2.2.2]octane
C1C2CCC1N(C2)
~10.8
> 0.5
Rigid scaffold; increases 3D character; novel vectors.[17]
Experimental Protocols: Synthesis and Evaluation
Trustworthy data comes from robust experimental design. Below are representative protocols for the synthesis of a novel bioisostere and its subsequent metabolic stability assessment.
Protocol: Synthesis of 1-Azaspiro[3.3]heptane Core
This protocol is adapted from the thermal [2+2] cycloaddition approach, a key step in creating this novel piperidine bioisostere.[19][20]
Objective: To synthesize the N-protected 1-azaspiro[3.3]heptane core.
Methodology:
Step 1: [2+2] Cycloaddition:
In a sealed, oven-dried pressure vessel under an inert atmosphere (N₂ or Ar), combine the starting endocyclic alkene (e.g., a protected 3-methylenecyclobutaneamine) with 1.1 equivalents of Graf isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) in a dry, aprotic solvent like toluene.
Heat the reaction mixture to 80-110 °C for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS until the starting alkene is consumed.
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam. Purify by column chromatography.
Step 2: Reduction of the β-Lactam:
Dissolve the purified spirocyclic β-lactam in dry THF under an inert atmosphere and cool to 0 °C in an ice bath.
Add a solution of alane (AlH₃), typically prepared from LiAlH₄ and H₂SO₄, dropwise to the stirred solution (approx. 2-3 equivalents).
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
Once the reduction is complete, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
Stir the resulting slurry vigorously for 1 hour, then filter through a pad of Celite, washing with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure to yield the 1-azaspiro[3.3]heptane product, which can be further purified if necessary.
Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a parent piperidine compound with its bioisosteric replacement.
Methodology:
Preparation:
Prepare stock solutions of the piperidine and bioisostere test compounds in DMSO (e.g., 10 mM).
Thaw pooled human liver microsomes (HLM) on ice.
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare an NADPH-regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
Incubation:
In a 96-well plate, pre-warm the HLM suspension (final concentration typically 0.5-1.0 mg/mL) and buffer to 37 °C.
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
Pre-incubate the mixture for 5 minutes at 37 °C.
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
Time Points and Quenching:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
Analysis:
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Interpretation:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693/k.
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein. A lower Cl_int value for the bioisostere compared to the parent piperidine indicates improved metabolic stability.
Conclusion and Future Outlook
The piperidine ring will undoubtedly remain a mainstay of medicinal chemistry. However, the strategic deployment of bioisosteric replacements is a critical tool for overcoming the inherent liabilities of this scaffold and for discovering next-generation therapeutics. The modern medicinal chemist's toolbox now includes a diverse array of ring-contracted, heteroatom-substituted, bridged, and spirocyclic systems, each offering a unique profile of physicochemical and steric properties. The emergence of novel scaffolds like azaspiro[3.3]heptanes and functionalized azabicycles demonstrates that the field is continuously evolving.[17][25] Future success will rely on a data-driven, rational approach to bioisostere selection, combining predictive in silico modeling with robust synthetic chemistry and rigorous in vitro evaluation to fine-tune molecular properties and accelerate the journey from lead compound to clinical candidate.
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A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem. (URL: )
A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3 - Benchchem. (URL: )
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Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (CAS: 2065250-71-5)
Introduction & Strategic Rationale
In modern drug discovery, the incorporation of sp³-rich, saturated heterocycles is a proven strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), often referred to as "escaping from flatland." The azetidine-morpholine linked system within tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate provides a rigid, highly polar, and metabolically stable scaffold.
While alternative methodologies such as the 1 have been developed for the direct synthesis of morpholines from aldehydes, they often require specialized tin or silicon-based reagents. To ensure a highly scalable, self-validating, and cost-effective protocol, this guide details a robust 6-step de novo synthesis starting from the commercially available 1-Boc-3-formylazetidine .
The core of this strategy relies on the 2, which allows for the rapid assembly of an allylic amine intermediate. Subsequent oxidative cleavage, N-acylation, intramolecular etherification, and chemoselective reduction afford the morpholine ring with high fidelity.
Retrosynthetic Strategy & Workflow
Workflow for the 6-step synthesis of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate.
Experimental Protocols
Step 1: Petasis Borono-Mannich Assembly
Objective: Synthesis of tert-butyl 3-(1-(benzylamino)allyl)azetidine-1-carboxylate.
Procedure: To a solution of 1-Boc-3-formylazetidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add benzylamine (1.05 equiv). Stir for 2 hours to allow for complete imine formation.
Add 2,4,6-trivinylcyclotriboroxane pyridine complex (0.5 equiv) and stir the reaction mixture at 40 °C for 12 hours.
Causality: The 3 is utilized here instead of a Strecker reaction to avoid the use of highly toxic cyanides and to directly install a terminal alkene, which serves as a masked primary alcohol. The trivinylcyclotriboroxane complex is preferred over free vinylboronic acid due to its superior bench stability and consistent stoichiometry.
Step 2: Ozonolysis and Reductive Workup
Objective: Synthesis of tert-butyl 3-(1-(benzylamino)-2-hydroxyethyl)azetidine-1-carboxylate.
Procedure: Cool the solution of the allylic amine from Step 1 in DCM to -78 °C. Bubble ozone (O₃) through the solution until a persistent blue color is observed (indicating excess ozone).
Purge the solution with nitrogen for 15 minutes to remove excess O₃.
Add sodium borohydride (NaBH₄, 3.0 equiv) dissolved in a minimal amount of methanol dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Causality: Ozonolysis cleaves the alkene to an unstable ozonide/aldehyde intermediate. Immediate reductive workup with NaBH₄ directly yields the 1,2-amino alcohol, preventing the isolation of the volatile and prone-to-epimerization aldehyde.
Step 3: N-Acylation (Chloroacetylation)
Objective: Synthesis of tert-butyl 3-(1-(N-benzyl-2-chloroacetamido)-2-hydroxyethyl)azetidine-1-carboxylate.
Procedure: Dissolve the 1,2-amino alcohol (1.0 equiv) in DCM (0.1 M). Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) and cool to 0 °C.
Dropwise, add chloroacetyl chloride (1.1 equiv). Stir for 2 hours at 0 °C.
Causality: This step installs the two-carbon linker required for the morpholine ring. DIPEA is selected as a non-nucleophilic base to scavenge the generated HCl without competing with the amine for the highly electrophilic4.
Objective: Synthesis of tert-butyl 3-(4-benzyl-5-oxomorpholin-3-yl)azetidine-1-carboxylate.
Procedure: Dissolve the crude chloroacetamide in anhydrous THF (0.05 M) and cool to 0 °C.
Add potassium tert-butoxide (KOtBu, 1.5 equiv) portion-wise. Stir for 6 hours, allowing the reaction to warm to room temperature.
Causality: A strong, sterically hindered base (KOtBu) is required to deprotonate the primary alcohol (pKa ~16) to form an alkoxide. This alkoxide undergoes a rapid intramolecular 6-exo-tet Sₙ2 displacement of the chloride, forming the 5.
Step 5: Chemoselective Amide Reduction
Objective: Synthesis of tert-butyl 3-(4-benzylmorpholin-3-yl)azetidine-1-carboxylate.
Procedure: To a solution of the morpholin-3-one in THF (0.1 M) at 0 °C, slowly add Borane-THF complex (BH₃·THF, 1.0 M, 3.0 equiv).
Reflux the mixture for 16 hours. Quench carefully with MeOH at 0 °C, followed by refluxing for 1 hour to break the boron-amine complex.
Causality: BH₃·THF is chosen for its strict chemoselectivity. It coordinates to the highly Lewis-basic amide carbonyl oxygen, activating it for hydride transfer, while leaving the less basic carbamate (Boc group) completely intact.
Step 6: Global Deprotection (Hydrogenolysis)
Objective: Synthesis of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate.
Procedure: Dissolve the N-benzyl morpholine in MeOH (0.1 M). Add 10% Pd/C (10 wt%).
Purge the flask with hydrogen gas and stir vigorously under an H₂ atmosphere (balloon pressure) for 8 hours at room temperature.
Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.
Causality: The N-benzyl group, utilized throughout the synthesis as an orthogonal protecting group to the Boc moiety, is cleanly and quantitatively cleaved via catalytic hydrogenolysis, yielding the final target compound without the need for harsh acidic conditions that would compromise the Boc group.
Quantitative Data Summary
Step
Intermediate/Product
Yield (%)
Reaction Time (h)
Purification Method
1
Allylic Amine
82%
12
Silica Gel Chromatography (Hex/EtOAc)
2
1,2-Amino Alcohol
75%
4
Silica Gel Chromatography (DCM/MeOH)
3
Chloroacetamide
90%
2
Aqueous Workup (Used crude in next step)
4
Morpholin-3-one
85%
6
Silica Gel Chromatography (Hex/EtOAc)
5
N-Bn Morpholine
78%
16
Acid-Base Extraction
6
Target Compound
95%
8
Filtration & Trituration (Et₂O)
References
Title: The Petasis Borono-Mannich Multicomponent Reaction
Source: ACS Symposium Series
URL
Title: The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years
Source: MDPI
URL
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines
Source: ACS Publications
URL
Title: Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Source: PubMed
URL
Title: Representative morpholine ring formation reactions
Source: ResearchGate
URL
Application Notes and Protocols: Strategic Coupling Reactions for the Functionalization of tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
Introduction: The Strategic Value of Morpholinyl-Azetidine Scaffolds In contemporary medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is paramount. Azetidines, four-memb...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Morpholinyl-Azetidine Scaffolds
In contemporary medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1] Their unique structural rigidity, sp³-rich character, and ability to confer improved physicochemical properties—such as solubility and metabolic stability—make them highly sought-after scaffolds.[1][2] When combined with the morpholine heterocycle, another "privileged" structure known for its favorable metabolic properties and ability to form key hydrogen bond interactions, the resulting hybrid scaffold offers a powerful platform for developing next-generation therapeutics.[3][4]
tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (CAS No. 2065250-71-5) is a versatile bifunctional building block designed for just this purpose.[5] It features a secondary amine on the morpholine ring, which is readily available for a variety of coupling reactions. Crucially, the azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, enabling a sequential or orthogonal functionalization strategy. This guide provides detailed, field-proven protocols for two of the most critical classes of coupling reactions for this building block: Palladium-catalyzed Buchwald-Hartwig amination and standard amide bond formation. These methodologies empower researchers to generate diverse libraries of complex molecules for screening and lead optimization programs.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to successful synthesis.
Handling and Storage: Store the compound under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The material is generally stable, but the secondary amine can be susceptible to oxidation over long periods. Ensure solvents are anhydrous for all coupling reactions to prevent hydrolysis of reagents and catalyst deactivation.
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling
Scientific Rationale: The formation of a carbon-nitrogen bond between an amine and an aromatic ring is a cornerstone transformation in drug development. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that achieves this with high efficiency and broad functional group tolerance.[6] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step, especially with secondary amines.
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
This protocol describes the coupling of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate with 4-bromoanisole as a representative aryl halide.
Reaction Setup:
To a flame-dried Schlenk flask or reaction vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., RuPhos, 0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
Reagent Addition:
Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to dissolve the solids.
Add tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (1.0 equiv) followed by the aryl halide (e.g., 4-bromoanisole, 1.1 equiv).
Reaction Execution:
Stir the reaction mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
Heat the mixture to 90-100 °C and maintain for 4-16 hours. The reaction should be monitored for completion by thin-layer chromatography (TLC) or LC-MS.
Workup:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.
Data & Optimization Insights:
Parameter
Recommendation & Rationale
Catalyst System
Pd₂(dba)₃ / RuPhos or Ad-BippyPhos: A robust system for coupling secondary amines. The bulky, electron-rich ligands facilitate the reductive elimination step, which can be rate-limiting.[7]
Base
NaOtBu or LHMDS: Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. LHMDS can be particularly effective for substrates with sensitive functional groups.[7]
Solvent
Toluene or 1,4-Dioxane: Anhydrous, non-protic solvents are essential. Dioxane is often preferred for its higher boiling point and ability to dissolve a wider range of substrates.
Aryl Halide
Reactivity Order: I > Br > OTf >> Cl. Aryl chlorides are the most challenging and may require specialized catalyst systems (e.g., those based on BrettPhos).[7]
Protocol 2: Amide Bond Formation via Carbodiimide Coupling
Scientific Rationale: The amide bond is arguably the most important functional group in medicinal chemistry, present in a vast array of pharmaceuticals.[8][9] The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond.[10] However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct. To mitigate this and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is included. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is less prone to side reactions and couples cleanly with the amine.[8]
Caption: Activation pathway in EDC/HOBt mediated coupling.
Detailed Step-by-Step Protocol:
This protocol describes the coupling of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate with benzoic acid.
Reagent Preparation:
In a round-bottom flask, dissolve the carboxylic acid (e.g., benzoic acid, 1.1 equiv) and HOBt (1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Activation:
Add EDC hydrochloride (1.2 equiv) to the solution and stir at room temperature for 20-30 minutes. This "pre-activation" step allows for the formation of the HOBt-active ester.
Coupling:
Add a solution of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (1.0 equiv) in the same solvent to the activated acid mixture.
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv) to scavenge the HCl byproduct from EDC.
Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
Workup:
If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
If using DMF, dilute with a large volume of ethyl acetate and perform the same aqueous washes.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Comparison of Common Coupling Reagents:
Reagent System
Pros
Cons
EDC / HOBt
Cost-effective; water-soluble byproducts are easily removed during workup.[10]
Can be sluggish with sterically hindered amines or electron-deficient acids.[8]
HATU / DIPEA
Very fast and efficient, even for difficult couplings.
More expensive; can be sensitive to moisture.
BOP / PyBOP
Highly effective for sterically demanding substrates.[11]
Produces carcinogenic HMPA as a byproduct (BOP); PyBOP is a safer alternative.
Protocol 3: Orthogonal Strategy via Boc Deprotection
Scientific Rationale: The true utility of this building block lies in its capacity for sequential functionalization. After the morpholine nitrogen has been modified, the Boc protecting group on the azetidine can be selectively removed under acidic conditions. This reveals a new secondary amine, which can then undergo a second, different coupling reaction. This strategy allows for the synthesis of highly complex molecules with distinct functionalities at two different positions.
Caption: Orthogonal synthesis using the building block.
Protocol 3.1: Boc Deprotection
Setup: Dissolve the Boc-protected intermediate (from Protocol 1 or 2) in dichloromethane (DCM).
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.
Workup:
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Co-evaporate with toluene or DCM several times to ensure all residual acid is removed.
The resulting TFA salt can often be used directly in the next step, with the addition of extra base to neutralize the salt. Alternatively, it can be neutralized with a mild base (e.g., NaHCO₃) and extracted to yield the free amine.
Protocol 3.2: Coupling on the Azetidine Nitrogen
With the azetidine nitrogen now deprotected, it can be functionalized using the same core protocols described above. Simply use the product from Protocol 3.1 as the starting amine in either a Buchwald-Hartwig (Protocol 1) or amide coupling (Protocol 2) reaction.
Expert Consideration: The azetidine amine is sterically more constrained than the morpholine amine. For this second coupling step, it may be beneficial to use a more powerful coupling reagent (e.g., HATU for amidation) or a more active catalyst system for C-N cross-coupling to achieve optimal yields.
References
Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022). ETH Zurich Research Collection. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Nebraska-Lincoln. [Link]
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]
Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Royal Society of Chemistry. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC. [Link]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). MDPI. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). (2020). PMC. [Link]
tert-butyl 3-morpholin-3-ylazetidine-1-carboxylate, min 97%, 1 gram. CP Lab Safety. [Link]
Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][12]-Fused Indole Heterocycles. (2018). PMC. [Link]
Application Note: tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate as a High-Fsp³ Fragment for Library Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary Fragment-Based Drug Discovery (FBDD) has matured into a cornerstone o...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary
Fragment-Based Drug Discovery (FBDD) has matured into a cornerstone of modern lead generation. However, the historical reliance on planar, sp²-hybridized aromatic fragments has often led to downstream attrition due to poor physicochemical properties and off-target promiscuity. The integration of highly saturated, 3D-rich scaffolds is critical to overcoming these hurdles.
This application note details the structural advantages, vector analysis, and synthetic elaboration protocols for tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate . By combining the metabolic stability of a morpholine ring with the conformational restriction of an azetidine core, this fragment provides an exceptionally high Fraction of sp³ carbons (Fsp³) and orthogonal exit vectors, making it an ideal starting point for fragment-to-lead (F2L) campaigns.
The sp³ Imperative in Fragment-Based Drug Discovery
The seminal "Escape from Flatland" hypothesis established a direct correlation between the saturation of a molecule (measured by Fsp³) and its likelihood of clinical success[1]. High-Fsp³ molecules generally exhibit superior aqueous solubility, reduced CYP450 inhibition, and higher target selectivity due to their defined 3D pharmacophores.
Despite these advantages, sp³-rich fragments are historically underrepresented in screening libraries due to synthetic bottlenecks. tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate bridges this gap. The azetidine ring serves as a low-lipophilicity bioisostere for larger saturated heterocycles (like piperidine), lowering the entropic penalty upon target binding while maintaining excellent blood-brain barrier (BBB) permeability profiles[2]. When coupled with FBDD biophysical screening techniques (e.g., X-ray crystallography or NMR)[3], this scaffold provides a highly ligand-efficient starting point.
Scaffold Analysis: Structural and Physicochemical Profiling
To function effectively in a fragment library, a molecule must adhere closely to the "Rule of 3" (RO3) while offering clear synthetic vectors for elaboration. The physicochemical profile of this scaffold is summarized below:
Table 1: Physicochemical Profile of the Scaffold
Property
Value
Relevance to FBDD
Molecular Weight
242.32 g/mol
Well within the RO3 limit (MW < 300), allowing room for fragment growing.
Fraction sp³ (Fsp³)
0.92 (11/12 carbons)
Exceptionally high 3D character; avoids "flatland" promiscuity and enhances solubility.
Hydrogen Bond Donors
1 (Morpholine NH)
Optimal for forming specific target interactions without severe desolvation penalties.
Hydrogen Bond Acceptors
4 (N, N, O, C=O)
Provides multiple vectors for interaction with kinase hinges or polar protein pockets.
Rotatable Bonds
2
Semi-rigid scaffold; minimizes the entropic penalty upon target binding.
Vector Analysis
The true power of this fragment lies in its orthogonal reactivity. The morpholine secondary amine can be functionalized directly, while the azetidine nitrogen is masked by a tert-butyloxycarbonyl (Boc) group, allowing for sequential, site-selective library synthesis.
Fig 1: Orthogonal exit vectors for fragment growing on the 3-(morpholin-3-yl)azetidine scaffold.
Fragment Elaboration Strategy
Once a fragment hit is identified, rapid structure-activity relationship (SAR) generation is required. The workflow below outlines a standard two-step elaboration trajectory.
As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must be grounded in chemical causality and feature self-validating checkpoints to ensure library integrity.
Protocol A: Site-Selective Reductive Amination of the Morpholine Nitrogen
Purpose: To install an alkyl or benzyl group at Vector 1 while maintaining the basic sp³ character of the morpholine nitrogen, which is often crucial for forming salt bridges in target binding pockets.
Mechanistic Rationale: We utilize Sodium Triacetoxyborohydride (STAB) because it is a mild reducing agent that chemoselectively reduces the transient iminium ion without reducing the starting aldehyde. Glacial acetic acid is added to facilitate the dehydration of the hemiaminal intermediate into the reactive iminium species.
Step-by-Step Procedure:
Reaction Setup: In an oven-dried vial, dissolve tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (1.0 eq, 0.5 mmol) and the target aldehyde (1.1 eq, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
Acid Catalysis: Add glacial acetic acid (1.5 eq, 0.75 mmol). Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes to allow for iminium ion formation.
Reduction: Add STAB (1.5 eq, 0.75 mmol) portion-wise over 5 minutes. Stir the reaction at room temperature for 12 hours.
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (DCM, 3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation & Analytical Checkpoints:
LC-MS: Analyze the crude mixture. The absence of the starting material mass (
m/z
243.1 [M+H]⁺) and the presence of the product mass confirms completion.
¹H NMR (CDCl₃): Verify the disappearance of the highly deshielded aldehyde proton (~9.0–10.0 ppm) and the appearance of new benzylic/aliphatic protons corresponding to the installed R-group.
Protocol B: Boc Deprotection and Azetidine Amidation
Purpose: To unmask Vector 2 (the azetidine nitrogen) and couple it with a carboxylic acid to explore a new region of the protein binding site.
Mechanistic Rationale: The azetidine nitrogen is a secondary amine embedded in a strained four-membered ring, rendering it sterically hindered and less nucleophilic than standard aliphatic amines. Therefore, HATU is selected as the coupling reagent due to its superior efficiency in generating highly reactive 7-azabenzotriazole active esters, which overcome the steric bulk of the azetidine ring.
Step-by-Step Procedure:
Boc Deprotection: Dissolve the intermediate from Protocol A in DCM (4.0 mL). Add Trifluoroacetic acid (TFA, 1.0 mL) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
Deprotection Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA, yielding the azetidine TFA salt.
Active Ester Formation: In a separate flask, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and stir for 15 minutes.
Amide Coupling: Dissolve the azetidine TFA salt in DMF (1.0 mL) and add it dropwise to the active ester solution. Stir at room temperature for 4 hours.
Purification: Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃, water, and brine (5 mL each) to remove DMF and HATU byproducts. Dry the organic layer, concentrate, and purify via flash chromatography.
Self-Validation & Analytical Checkpoints:
Post-Deprotection ¹H NMR: Before coupling, analyze an aliquot of the deprotected salt. The complete disappearance of the intense 9H singlet at ~1.4 ppm confirms successful Boc removal.
Post-Coupling TLC: The free azetidine amine will typically streak or remain at the baseline in standard EtOAc/Hexane systems, whereas the newly formed amide will elute cleanly with a higher
Rf
value.
Conclusion
The tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate fragment is a highly versatile, sp³-enriched building block that directly addresses the attrition issues associated with planar fragment libraries. By leveraging its orthogonal reactivity vectors and robust physicochemical properties, medicinal chemists can execute rapid, divergent syntheses to map complex protein binding pockets and generate high-quality lead compounds.
Synthetic Routes to Functionalized 3-Morpholinylazetidine Analogues: A Methodological Guide
Introduction & Strategic Rationale The 3-morpholinylazetidine (3-morpholinoazetidine) motif has emerged as a highly valuable, sp³-rich scaffold in modern drug discovery . Its constrained geometry, low molecular weight, a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The 3-morpholinylazetidine (3-morpholinoazetidine) motif has emerged as a highly valuable, sp³-rich scaffold in modern drug discovery . Its constrained geometry, low molecular weight, and favorable physicochemical properties make it an excellent bioisostere for larger, more flexible piperazine or diamine systems. This scaffold is frequently incorporated into kinase inhibitors, tachykinin antagonists, and monoamine reuptake inhibitors .
This application note provides a comprehensive, field-validated guide to the synthesis and divergent functionalization of 3-morpholinylazetidine analogues. By establishing a robust core scaffold, medicinal chemists can rapidly generate diverse libraries for Structure-Activity Relationship (SAR) profiling.
Part 1: Core Scaffold Assembly & Mechanistic Causality
The most scalable route to the 3-morpholinylazetidine core begins with the commercially available 1-Boc-3-azetidinone. The foundational transformation is a reductive amination with morpholine.
Mechanistic Causality: Sodium triacetoxyborohydride (STAB) is specifically chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). STAB is a mild reducing agent that selectively reduces the intermediate iminium ion at a much faster rate than it reduces the starting ketone . This kinetic preference drastically minimizes the formation of the undesired 1-Boc-3-hydroxyazetidine byproduct, ensuring high yields of the desired amine.
Fig 1. Core synthetic pathway for 3-morpholinoazetidine via reductive amination and deprotection.
Protocol 1.1: Synthesis of 1-Boc-3-morpholinoazetidine
Self-Validating System: Reaction progress is easily monitored via TLC (ninhydrin stain confirms the consumption of the secondary amine morpholine) and LCMS (Target mass [M+H]⁺ = 243.1).
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-3-azetidinone (1.0 equiv, 10.0 mmol) and morpholine (1.1 equiv, 11.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Activation: Add glacial acetic acid (1.1 equiv) to the mixture. Causality: The mild acid catalyzes the formation of the iminium ion without protonating the morpholine to the point of unreactivity. Stir at room temperature for 30 minutes.
Reduction: Cool the mixture to 0 °C. Portion-wise, add STAB (1.5 equiv). Causality: Portion-wise addition controls the mild exotherm and prevents solvent boil-off, preserving the integrity of the intermediate.
Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is typically a pale yellow oil of sufficient purity (>95%) for immediate deprotection.
Protocol 1.2: Deprotection to 3-Morpholinoazetidine Dihydrochloride
Preparation: Dissolve the crude 1-Boc-3-morpholinoazetidine in minimal DCM (5 mL) and cool to 0 °C.
Cleavage: Add 4M HCl in dioxane (10.0 equiv). Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA). The resulting dihydrochloride salt is highly crystalline, non-hygroscopic, and significantly easier to handle and weigh during subsequent parallel library synthesis than the corresponding TFA salt .
Isolation: Stir at room temperature for 4 hours. A white precipitate will form as the deprotected salt crashes out of the DCM/dioxane mixture. Monitor by LCMS for the complete disappearance of the Boc-protected mass.
Filtration: Filter the suspension, wash the solid cake thoroughly with cold diethyl ether, and dry under high vacuum to afford 3-morpholinoazetidine dihydrochloride as a free-flowing white solid.
Part 2: Divergent Functionalization of the Azetidine Nitrogen
Once the core scaffold is secured, the secondary azetidine nitrogen serves as a highly reactive nucleophile. Because of the inherent ring strain and increased s-character of the azetidine nitrogen, it exhibits distinct nucleophilic properties compared to unstrained amines.
Fig 2. Divergent functionalization strategies for the 3-morpholinoazetidine nitrogen.
Self-Validating System: The conversion of the highly polar dihydrochloride salt to the lipophilic N-aryl product is easily tracked by reverse-phase LCMS (shift to longer retention times).
Reaction Setup: Suspend 3-morpholinoazetidine dihydrochloride (1.0 equiv, 1.0 mmol) and an electron-deficient aryl fluoride (e.g., 2-fluoro-5-nitropyridine, 1.2 equiv) in N-methyl-2-pyrrolidone (NMP) (0.5 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv). Causality: A large excess of DIPEA is strictly required to first neutralize the dihydrochloride salt (free-basing the azetidine in situ) and subsequently act as an acid scavenger for the liberated HF byproduct.
Heating: Heat the mixture to 100 °C for 12 hours.
Purification: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 10 mL). Wash the organic layer with 5% aqueous LiCl to remove residual NMP. Purify via silica gel chromatography to yield the functionalized analogue.
Quantitative Data Summary: Functionalization Parameters
The following table summarizes the key parameters, expected outcomes, and mechanistic considerations for the four primary functionalization routes.
Functionalization Route
Typical Reagents & Solvents
Temp.
Avg. Yield
Causality / Key Consideration
Reductive Amination
R-CHO, STAB, AcOH, DCE
0 °C to RT
75–90%
STAB avoids over-reduction of aldehydes. Mild conditions preserve sensitive functional groups on the R-group.
N-Alkylation
R-X, DIPEA or K₂CO₃, DMF
RT to 60 °C
60–85%
Strict stoichiometric control of R-X (1.0–1.05 eq) is critical to prevent over-alkylation into a quaternary ammonium salt.
N-Arylation (SNAr)
Ar-F / Ar-Cl (EWG-substituted), DIPEA, NMP
80 °C to 120 °C
50–80%
High temperatures are required. The presence of an Electron Withdrawing Group (EWG) on the aryl ring significantly accelerates the reaction.
N-Acylation
R-COOH, HATU, DIPEA, DMF
RT
85–95%
HATU ensures rapid activation of the carboxylic acid, minimizing the risk of epimerization at the alpha-chiral centers of R-COOH.
References
Han, M., Song, C., Jeong, N., & Hahn, H. G. (2014). "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine." ACS Medicinal Chemistry Letters. URL:[Link]
MacKenzie, A. R., & Cross, P. E. (2001). "3-Azetidinylalkylpiperidines or -pyrrolidines as tachykinin antagonists" (US Patent 6242438 B1). United States Patent and Trademark Office.
Beaudoin, S., et al. (2014). "INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME" (EP 2766352 B1). European Patent Office.
Kovari, D., Male, L., Roper, K., Mang, C., Kunz, O., & Cox, L. (2025). "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." The Journal of Organic Chemistry. URL:[Link]
Method
Application Note: Scale-Up Synthesis Considerations for tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Process Engineering Guide & Validated Protocols Executive Summary & Retrosynthetic Strategy The spiro, bridged, an...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals
Document Type: Process Engineering Guide & Validated Protocols
Executive Summary & Retrosynthetic Strategy
The spiro, bridged, and linked architectures of azetidine-morpholine derivatives are increasingly utilized in medicinal chemistry as metabolically stable, conformationally restricted bioisosteres for piperidines and piperazines. However, transitioning the synthesis of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate from the discovery bench (milligram scale) to the pilot plant (kilogram scale) presents significant challenges. Discovery routes typically rely on transition-metal-catalyzed cross-couplings, hazardous reducing agents (e.g.,
LiAlH4
), and extensive silica gel chromatography—none of which are viable for cost-effective, safe scale-up.
To address these limitations, we have designed a highly scalable, chromatography-free, 5-step synthetic route starting from the commercially available 1-Boc-3-formylazetidine.
Key Process Engineering Advantages:
Avoidance of Toxic Intermediates: We utilize the Bucherer-Bergs reaction instead of a classic Strecker synthesis. This yields a highly crystalline hydantoin intermediate, avoiding the isolation of hazardous, liquid
α
-aminonitriles.
Safer Reductions: We replace pyrophoric
LiAlH4
with
NaBH4/BF3⋅Et2O
for the chemoselective reduction of the amino acid to the amino alcohol, generating borane in situ and mitigating delayed exotherm risks.
Green Solvent Substitution: Dichloromethane (DCM) is entirely replaced with 2-methyltetrahydrofuran (2-MeTHF) during extractions and cyclizations, providing superior phase separation and a significantly improved environmental profile.
Visualizing the Synthetic Workflow
Five-step scalable synthetic workflow for tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate.
Step-by-Step Methodologies & IPC Protocols
Step 1: Bucherer-Bergs Hydantoin Synthesis
Causality & Design: The Bucherer-Bergs reaction is favored on scale because the resulting hydantoin is highly crystalline and precipitates directly from the reaction mixture, acting as a self-purifying step that drives the equilibrium forward.
Protocol:
Charge a 50 L glass-lined reactor with 1-Boc-3-formylazetidine (1.0 kg, 5.40 mol), ethanol (10 L), and water (10 L).
Add ammonium carbonate (2.07 kg, 21.6 mol) and potassium cyanide (0.42 kg, 6.48 mol). Caution: Highly toxic. Ensure the scrubber system is active.
Heat the mixture to 60 °C for 12 hours.
In-Process Control (IPC): Analyze via HPLC (C18, MeCN/H2O 0.1% TFA). Proceed when aldehyde < 1% area.
Cool the reactor to 5 °C. The hydantoin intermediate precipitates as a white solid.
Filter, wash with cold water (3 × 2 L), and dry under vacuum at 45 °C.
Step 2: Alkaline Hydrolysis & N-Boc Protection
Causality & Design: Hydantoin hydrolysis requires harsh basic conditions (100 °C) which can partially cleave the Boc protecting group. To maintain a streamlined process, we perform a one-pot hydrolysis followed by immediate re-protection using
Boc2O
, ensuring quantitative conversion to the N-Boc amino acid.
Protocol:
Suspend the hydantoin (1.2 kg) in 3 M aqueous NaOH (12 L) and heat to 100 °C for 16 hours.
IPC: LC-MS must show complete disappearance of the hydantoin mass (M+H).
Cool to 20 °C. Add THF (6 L) and
Boc2O
(1.1 kg, 5.0 mol). Stir for 4 hours.
Adjust pH to 3.5 using 1 M citric acid (avoid HCl to prevent premature Boc cleavage).
Extract with 2-MeTHF (2 × 8 L). Wash the organic layer with brine, concentrate, and crystallize from MTBE/heptane to yield (1-Boc-azetidin-3-yl)glycine.
Step 3: Chemoselective Reduction to Amino Alcohol
Causality & Design: Reducing an amino acid in the presence of a Boc group is notoriously difficult.
LiAlH4
poses severe safety risks on a kilogram scale. We utilize
NaBH4/BF3⋅Et2O
, which safely generates borane in situ and selectively reduces the carboxylic acid without affecting the carbamate.
Protocol:
Dissolve the amino acid (1.0 kg, 4.34 mol) in anhydrous THF (10 L) under nitrogen.
Add
NaBH4
(0.49 kg, 13.0 mol) in portions at 0 °C.
Dropwise add
BF3⋅Et2O
(2.15 L, 17.4 mol) over 2 hours, maintaining internal temperature < 10 °C. Caution: Vigorous hydrogen evolution.
Stir at 20 °C for 12 hours.
IPC: HPLC shows complete consumption of the amino acid.
Quench slowly with methanol (2 L) at 0 °C to destroy excess borane. Concentrate and partition between 2-MeTHF and 1 M NaOH. Isolate the organic layer to yield the amino alcohol.
Causality & Design: This two-stage, one-pot sequence builds the morpholine ring. The primary amine is selectively acylated over the primary alcohol. Subsequent addition of a strong base (
KOtBu
) deprotonates the alcohol, triggering an intramolecular
SN2
displacement of the chloride to form the morpholin-3-one ring.
Protocol:
Dissolve the amino alcohol (0.85 kg, 3.93 mol) and triethylamine (0.48 kg, 4.72 mol) in 2-MeTHF (8.5 L) at 0 °C.
IPC: LC-MS confirms complete formation of the chloroacetamide intermediate.
Add a 20% solution of
KOtBu
in THF (2.4 L, 4.3 mol) while maintaining temperature < 10 °C. Stir for 2 hours.
Quench with water (5 L), separate the 2-MeTHF layer, and wash with brine. Concentrate to yield the morpholin-3-one intermediate.
Step 5: Amide Reduction & Final Isolation
Causality & Design: The final step reduces the cyclic amide (lactam) to the saturated morpholine ring. Borane-THF is highly chemoselective for amides over carbamates. A methanol reflux is mandatory during workup to break the stable borane-amine complex that forms.
Protocol:
Dissolve the morpholin-3-one (0.75 kg, 2.92 mol) in THF (7.5 L).
Add 1 M
BH3⋅THF
complex (8.7 L, 8.76 mol) at 20 °C. Heat to 60 °C for 8 hours.
IPC: HPLC confirms complete reduction of the lactam peak.
Cool to 0 °C and quench carefully with methanol (3 L).
Heat the quenched mixture to reflux (65 °C) for 4 hours to disassemble the borane-amine adduct.
Concentrate, extract with 2-MeTHF, and crystallize the final product as a free base from heptane, yielding tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate.
Quantitative Process Data
The table below summarizes the expected process metrics for a 1-kilogram scale-up campaign.
Step
Transformation
Yield (%)
Purity (HPLC Area %)
Key Impurities to Monitor
E-Factor (Est.)
1
Bucherer-Bergs Hydantoin
85 - 88
> 98.5
Unreacted aldehyde, cyanohydrin
12
2
Hydrolysis & Boc-Protection
80 - 84
> 97.0
Des-Boc amino acid, ring-opened byproducts
25
3
Chemoselective Reduction
75 - 80
> 96.5
Over-reduced azetidine, unreacted acid
30
4
Chloroacetylation & Cyclization
70 - 75
> 98.0
Bis-alkylated dimer, uncyclized chloroamide
45
5
Amide Reduction
82 - 86
> 99.0
Borane-amine complex, des-Boc morpholine
35
Overall
1-Boc-3-formylazetidine → Target
28 - 35
> 99.0
N/A
~147
Safety, Hazards, and Environmental Impact
Cyanide Handling (Step 1): Potassium cyanide is acutely toxic. The reaction must be performed in a closed-loop reactor equipped with a basic bleach scrubber (10% NaOH / 12% NaOCl) to neutralize any evolved HCN gas.
Hydrogen Evolution (Step 3 & 5): The generation of borane and its subsequent quenching with methanol releases stoichiometric quantities of highly flammable hydrogen gas. Reactors must be continuously swept with nitrogen, and exhaust lines must be monitored with LEL (Lower Explosive Limit) sensors.
Solvent Greening: By replacing DCM with 2-MeTHF, the process avoids halogenated waste streams, significantly reducing disposal costs and environmental toxicity. 2-MeTHF also drastically improves phase separation times during aqueous workups, increasing plant throughput.
References
Process Development for a Key Synthetic Intermediate of LY2140023, a Clinical Candidate for the Treatment of Schizophrenia
Source: Organic Process Research & Development
URL:[Link]
Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3·Et2O
Source: Bulletin of the Korean Chemical Society
URL:[Link]
From Olive Pomace to Squalane: A Green Chemistry Route Using 2-Methyltetrahydrofuran
Source: ACS Omega
URL:[Link]
Application
Application Notes & Protocols: The Use of Azetidine Scaffolds in Developing PET Ligands for Monoacylglycerol Lipase (MAGL) Imaging
Introduction: Targeting the Crossroads of Endocannabinoid and Inflammatory Signaling Monoacylglycerol lipase (MAGL) is a serine hydrolase that serves as a critical node in lipid signaling.[1][2] Its primary function is t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Targeting the Crossroads of Endocannabinoid and Inflammatory Signaling
Monoacylglycerol lipase (MAGL) is a serine hydrolase that serves as a critical node in lipid signaling.[1][2] Its primary function is the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG), into arachidonic acid (AA) and glycerol.[2][3] This action serves a dual purpose: it terminates the retrograde signaling of 2-AG at cannabinoid receptors (CB1 and CB2) and simultaneously supplies the precursor (AA) for the synthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation.[1][4]
Given this pivotal role, dysregulation of MAGL activity has been implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, neuroinflammation, chronic pain, and cancer.[5][6][7][8] Inhibition of MAGL elevates 2-AG levels, enhancing neuroprotective endocannabinoid tone, while concurrently reducing the production of pro-inflammatory eicosanoids.[1][5] This makes MAGL a highly attractive therapeutic target.[2][5]
To accelerate the development of MAGL-targeted therapeutics and to better understand its role in disease, a noninvasive method to quantify the enzyme's distribution and activity in living subjects is essential. Positron Emission Tomography (PET) is the premier molecular imaging modality for this purpose, offering the ability to quantify physiological processes in real-time.[9] The development of specific PET radioligands for MAGL is crucial for target engagement studies, dose-finding, and patient stratification in clinical trials.[7][9]
This guide focuses on the strategic use of the azetidine scaffold, a four-membered nitrogen-containing heterocycle, as a cornerstone in the design of next-generation PET ligands for MAGL imaging.
The Azetidine Scaffold: A Privileged Structure for CNS Drug Design
The azetidine ring has transitioned from a synthetic novelty to a "privileged scaffold" in modern medicinal chemistry, particularly for central nervous system (CNS) targets.[10][11] Its incorporation into potential PET ligands is not arbitrary but a deliberate choice driven by several advantageous physicochemical and pharmacokinetic properties.
Conformational Rigidity: The strained four-membered ring structure of azetidine restricts the conformational freedom of the molecule.[10][12] This pre-organization can reduce the entropic penalty upon binding to the MAGL active site, potentially leading to higher binding affinity and selectivity compared to more flexible aliphatic chains or larger rings like pyrrolidine.[10]
Improved Physicochemical Properties: Azetidine-containing compounds often exhibit improved aqueous solubility and metabolic stability.[10][11] The azetidine nitrogen is generally more resistant to N-dealkylation, a common metabolic fate for many amine-containing drugs.[10] This is a critical feature for a PET ligand, which must remain intact long enough to reach its target and generate a specific signal.
Vectorial Orientation and Novel Chemical Space: The unique three-dimensional geometry of the azetidine ring allows for precise vectorial positioning of key pharmacophoric elements.[13] This enables medicinal chemists to fine-tune interactions with the target protein and explore novel chemical space, leading to the discovery of ligands with unique binding kinetics (e.g., reversible vs. irreversible).[10][14]
The strategic integration of azetidine, often within a larger structure such as a piperazinyl azetidine core, has been instrumental in developing MAGL inhibitors with favorable properties for PET imaging, including high brain penetration and specific target binding.[9][15][16]
Diagram 1: The Role of MAGL in the Endocannabinoid System
Caption: MAGL pathway and point of PET ligand intervention.
Design, Synthesis, and Radiolabeling of Azetidine-Based PET Ligands
The development of a successful PET ligand is a multi-step process that begins with rational design and culminates in a robust and reproducible radiolabeling procedure. The piperazinyl azetidine scaffold has proven to be a particularly fruitful starting point for potent MAGL inhibitors.[9][15][16][17]
Ligand Design Strategy: The "Tail-Switching" Approach
A key innovation in this area is the "tail-switching" strategy, which allows for the development of both irreversible and reversible inhibitors from a single core scaffold.[16][18]
Irreversible Ligands: By attaching a reactive group, such as a carbamate, to the azetidine nitrogen, the ligand can form a covalent bond with the catalytic serine residue in the MAGL active site. These tracers are useful for measuring enzyme density but can be limited by flow-dependent uptake.[17]
Reversible Ligands: By attaching a non-reactive group, such as an amide, the ligand binds non-covalently. Reversible tracers are often preferred as they allow for the measurement of true equilibrium binding parameters (e.g., binding potential), which are more directly proportional to the available enzyme concentration over a wider dynamic range.[17]
Recent efforts have focused on developing reversible, ¹⁸F-labeled ligands based on the piperazinyl azetidine scaffold due to the longer half-life of fluorine-18 (≈110 min) compared to carbon-11 (≈20 min), which facilitates multi-site production and longer imaging protocols.[15][17][19][20]
Protocol: Synthesis of a Radiolabeling Precursor
This protocol provides a generalized scheme for the synthesis of an arylboronate precursor for Cu-mediated ¹⁸F-fluorination, based on methodologies described for potent reversible MAGL inhibitors.[15][19]
Objective: To synthesize an arylboronic acid pinacol ester precursor suitable for subsequent radiofluorination.
Standard glassware for inert atmosphere synthesis (Schlenk line)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexanes)
NMR spectrometer, Mass spectrometer
Procedure:
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and KOAc (3.0 eq).
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the desired boronate ester precursor.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The precursor must be >98% pure for successful radiolabeling.
Protocol: Automated [¹⁸F]Radiolabeling and Purification
This protocol describes the Cu-mediated ¹⁸F-fluorination of the boronate precursor, a robust method for labeling aromatic systems.[15]
Objective: To produce the final ¹⁸F-labeled azetidine-based PET ligand with high radiochemical yield and molar activity.
Equipment & Reagents:
Automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora)
Semi-preparative HPLC system with a radioactivity detector
C18 HPLC column
Sterile filters (0.22 µm)
Reagents for formulation (e.g., ethanol, sterile saline)
Procedure:
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]F⁻ from the cyclotron target is passed through a QMA light carbonate cartridge to trap the radionuclide.
Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of K₂₂₂/K₂CO₃ in acetonitrile/water.
Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating (≈110 °C) to form the anhydrous [¹⁸F]KF/K₂₂₂ complex. This step is typically repeated with additional anhydrous acetonitrile to ensure complete dryness.
Radiolabeling Reaction: A solution of the boronate precursor (2-5 mg) and the copper mediator in the reaction solvent is added to the dried [¹⁸F]KF/K₂₂₂ complex.
Heating: The reaction vessel is sealed and heated to 110-130 °C for 15-20 minutes.[15]
Quenching and Dilution: The reaction is cooled and quenched with the HPLC mobile phase.
HPLC Purification: The crude reaction mixture is injected onto a semi-preparative C18 HPLC column to separate the ¹⁸F-labeled product from unreacted precursor and other impurities. The radioactive peak corresponding to the desired product is collected.
Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents, and the final product is eluted with a small volume of USP-grade ethanol.
Final Formulation: The ethanolic solution is diluted with sterile saline to achieve the desired final concentration and an ethanol content of <10% (v/v). The solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control: The final product is tested for radiochemical purity (by analytical HPLC), molar activity, pH, residual solvents, and sterility before use.
Diagram 2: General Workflow for MAGL PET Ligand Development
Caption: A four-phase workflow for developing azetidine-based PET ligands.
Once a ligand is successfully radiolabeled, it must undergo rigorous preclinical testing to validate its performance as a PET imaging agent.
In Vitro Characterization
Protocol: Competitive Binding Assay
Objective: To determine the inhibitory potency (IC₅₀) of the non-radiolabeled ligand ("cold standard") against MAGL.
Procedure:
Prepare serial dilutions of the test compound.
Incubate the compound with a preparation of human MAGL enzyme (or cell lysate overexpressing MAGL) and a fluorescent substrate.
Measure the rate of substrate hydrolysis via fluorescence.
Plot the inhibition of enzyme activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[15]
Perform similar assays against other serine hydrolases (e.g., FAAH, ABHD6) to assess selectivity.[15]
Protocol: In Vitro Autoradiography
Objective: To visualize the binding of the radioligand on tissue sections and confirm its distribution matches the known expression of MAGL.
Procedure:
Prepare thin (e.g., 20 µm) cryosections of rodent or non-human primate brain tissue.
Incubate the sections with a low nanomolar concentration of the ¹⁸F-labeled ligand.
For blocking studies, co-incubate adjacent sections with a high concentration of a known MAGL inhibitor (e.g., JNJ-42226314) to demonstrate specific binding.[15]
Wash the sections to remove unbound radioligand.
Expose the dried sections to a phosphor imaging plate or digital autoradiography system.
Compare the total binding and non-specific binding images. A successful ligand will show high binding in MAGL-rich regions (e.g., hippocampus, cortex, cerebellum) that is significantly reduced in the blocked condition.[15]
In Vivo Evaluation in Animal Models
Protocol: Dynamic PET Imaging and Blocking Studies
Objective: To assess brain uptake, pharmacokinetics, and in vivo target specificity of the radioligand.
Procedure:
Anesthetize a rodent (rat or mouse) or non-human primate and position it in the PET scanner.
Acquire a transmission scan for attenuation correction.
Inject the ¹⁸F-labeled ligand as an intravenous bolus.
Acquire dynamic emission data for 60-120 minutes.
For blocking studies, a separate cohort of animals is pre-treated with a non-radioactive MAGL inhibitor (e.g., 1-5 mg/kg, i.v.) 30 minutes prior to radioligand injection.[21]
Reconstruct the PET images and generate time-activity curves (TACs) for various brain regions.
A successful ligand will show high brain uptake and a heterogeneous distribution consistent with MAGL expression. In the blocking study, a significant reduction in radioactivity uptake in MAGL-rich regions should be observed, indicating high in vivo specificity.[15][19][21]
Data Summary and Interpretation
Quantitative data from these experiments are crucial for comparing different ligand candidates.
Parameter
Description
Typical Values for Promising Ligands
Reference
IC₅₀ (MAGL)
Concentration of ligand that inhibits 50% of MAGL activity in vitro.
The azetidine scaffold has proven to be an exceptionally valuable platform for the development of PET ligands targeting MAGL. The ability to fine-tune properties such as binding affinity, selectivity, and binding kinetics (reversible vs. irreversible) by modifying a core piperazinyl azetidine structure has led to the discovery of promising candidates like [¹⁸F]15 ([¹⁸F]MAGL-2102).[15][19] These advanced tools hold immense potential for elucidating the role of MAGL in the pathophysiology of neurological disorders and for streamlining the clinical development of novel MAGL-targeted therapies. The protocols and design principles outlined in this guide provide a robust framework for researchers aiming to contribute to this exciting and impactful field of molecular imaging.
References
Rong, J., et al. (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase. Journal of Nuclear Medicine. Available at: [Link]
Li, S., et al. (2018). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. Journal of Medicinal Chemistry. Available at: [Link]
Rong, J., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry. Available at: [Link]
Chen, R., et al. (2012). Monoacylglycerol lipase is a therapeutic target for Alzheimer's disease. Cell Reports. Available at: [Link]
Rong, J., et al. (2021). Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]
Li, S., et al. (2018). In Vitro and in Vivo Evaluation of 11C-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies. ACS Publications. Available at: [Link]
Granchi, C. (2018). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Biochemical Pharmacology. Available at: [Link]
Muccioli, G.G. (2016). Monoacylglycerol lipase, a new immunometabolic therapeutic target for liver diseases. ANR. Available at: [Link]
Vișan, S., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]
Granchi, C., et al. (2021). An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). Expert Opinion on Therapeutic Patents. Available at: [Link]
Rong, J., et al. (2019). Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a “Tail Switching” Strategy on a Piperazinyl Azetidine Skeleton. ACS Publications. Available at: [Link]
Rong, J., et al. (2021). Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. ACS Publications. Available at: [Link]
Rong, J., et al. (2019). Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a "Tail Switching" Strategy on a Piperazinyl Azetidine Skeleton. PubMed. Available at: [Link]
Kumar, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Wilson, A.A., et al. (2021). Classics in Neuroimaging: Imaging the Endocannabinoid Pathway with PET. ACS Chemical Neuroscience. Available at: [Link]
Williams, J. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]
Labar, G., et al. (2018). Monoacylglycerol lipase (MAGL) as a promising therapeutic target. Biochemical Pharmacology. Available at: [Link]
Vișan, S., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. PubMed. Available at: [Link]
Haskali, M.B., et al. (2014). PET Imaging of Fatty Acid Amide Hydrolase with [18F]DOPP in Nonhuman Primates. ACS Chemical Neuroscience. Available at: [Link]
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
Vișan, S., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. Available at: [Link]
Mu, L., et al. (2024). Preclinical Evaluation of the Reversible Monoacylglycerol Lipase PET Tracer (R)- [11C]YH132: Application in Drug Development and Neurodegenerative Diseases. ETH Zurich Research Collection. Available at: [Link]
Hu, Y., et al. (2022). Development of High Brain-Penetrant and Reversible Monoacylglycerol Lipase PET Tracers for Neuroimaging. ACS Publications. Available at: [Link]
Min-Lain, L., & Chicca, A. (2017). A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017). Taylor & Francis Online. Available at: [Link]
Haskali, M.B., et al. (2014). PET Imaging of Fatty Acid Amide Hydrolase with [18F]DOPP in Nonhuman Primates. PMC. Available at: [Link]
Chen, P., et al. (2021). Effect of Monoacylglycerol Lipase Inhibition on Intestinal Permeability of Rats With Severe Acute Pancreatitis. Frontiers in Pharmacology. Available at: [Link]
Kumar, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
Sankar, A., et al. (2021). Fatty acid amide hydrolase binding is inversely correlated with amygdalar functional connectivity: a combined positron emission tomography and magnetic resonance imaging study in healthy individuals. Journal of Psychiatry and Neuroscience. Available at: [Link]
Alanizi, A.A. (2022). Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. eScholarship, University of California. Available at: [Link]
Torres, J.B., et al. (2026). A single-step radiolabeling strategy for PET, SPECT, and therapeutic radionuclides using nanoparticles as a universal chelator. PMC. Available at: [Link]
Vandeputte, C., et al. (2010). PET imaging of fatty acid amide hydrolase in the brain: synthesis and biological evaluation of an 11C-labelled URB597 analogue. PubMed. Available at: [Link]
Sarma, D., & Saha, S. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine. Available at: [Link]
Technical Support Center: Synthesis of Strained Four-Membered Rings
Welcome to the technical support center dedicated to the synthesis of strained four-membered rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the synthesis of strained four-membered rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of cyclobutanes, oxetanes, azetidines, and thietanes. The inherent ring strain in these structures presents unique synthetic challenges, and this resource aims to provide practical, field-proven insights to overcome them.[1][2][3][4][5][6]
The Overarching Challenge: Ring Strain
The synthesis of four-membered rings is fundamentally challenged by the significant ring strain inherent in these structures.[4][5][6] This strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain.[5][7] This instability not only makes the rings more susceptible to ring-opening reactions but also often disfavors their formation, leading to common issues such as low yields and competing side reactions.[8][9][10][11]
Section 1: Cyclobutane Synthesis
Cyclobutanes are prevalent motifs in many bioactive molecules, and their synthesis is most commonly approached via [2+2] cycloaddition reactions.[12][13] However, controlling the regio- and stereoselectivity of these reactions can be a significant hurdle.[1][12][14][15]
Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in [2+2] photocycloaddition reactions are a frequent issue.[8] Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate, particularly for enones.[8] The light source must be powerful enough to promote the reaction efficiently.
Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or GC-MS. Concentration also plays a critical role; conditions that are too dilute may hinder intermolecular reactions.[8][16]
Quenching and Side Reactions: The presence of quenching species, such as oxygen, can inhibit the desired photochemical reaction. Ensure your solvent is properly degassed.[8] Side reactions like cis-trans isomerization of the alkene can also compete with the cycloaddition.[8]
Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently in a head-to-tail fashion.[8] For less reactive substrates, consider using a photosensitizer.
Photosensitizers: For reactions that do not proceed efficiently via direct irradiation, a triplet sensitizer like acetone or benzophenone can be used to populate the triplet excited state of the alkene, which then undergoes cycloaddition.[8][12]
Q2: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?
A2: Achieving high diastereoselectivity is a common challenge in cyclobutane synthesis. The stereochemical outcome is often dictated by the mechanism of the [2+2] cycloaddition.
Solvent Effects: The polarity of the solvent can influence the reaction pathway. In non-polar solvents, a concerted or diradical mechanism may be favored, leading to different stereochemical outcomes compared to reactions in polar solvents where a zwitterionic intermediate might be involved.[17]
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the more stable diastereomer.
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on one of the reactants can effectively control the facial selectivity of the cycloaddition. Additionally, chiral photosensitizers or catalysts can induce enantioselectivity and diastereoselectivity.[14]
Substrate Control: The steric and electronic properties of the substituents on the reacting alkenes can significantly influence the stereochemical outcome. Bulky substituents will generally direct the cycloaddition to the less hindered face.
Q3: My thermal [2+2] cycloaddition of a ketene is not working. What could be the issue?
A3: While most thermal [2+2] cycloadditions are symmetry-forbidden, the reaction of ketenes with alkenes is a notable exception and is thermally allowed.[18][19] If this reaction is failing, consider the following:
Ketene Generation and Stability: Ketenes are highly reactive and can be unstable. Ensure that the ketene is generated in situ under appropriate conditions and that it is not decomposing before it can react with the alkene.
Alkene Reactivity: Electron-rich alkenes are generally more reactive towards ketenes. If you are using an electron-deficient alkene, the reaction may be sluggish or may not proceed at all.
Steric Hindrance: Significant steric hindrance on either the ketene or the alkene can impede the reaction.
Experimental Protocol: A General Procedure for Photochemical [2+2] Cycloaddition
This protocol describes a general setup for a [2+2] photocycloaddition reaction.
Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and the enone (1.2 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or benzene) that has been thoroughly deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.
Irradiation: Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, often near room temperature or slightly below. The reaction vessel should be equipped with a cooling system.
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adduct.
Workflow for Troubleshooting Low Yield in [2+2] Photocycloaddition
Caption: A systematic workflow for troubleshooting low yields in photochemical [2+2] cycloaddition reactions.
Section 2: Oxetane Synthesis
Oxetanes are valuable motifs in medicinal chemistry, often used as replacements for gem-dimethyl or carbonyl groups to improve physicochemical properties.[2] Their synthesis is challenging due to the inherent ring strain of the cyclic ether.[2]
Q1: My intramolecular Williamson ether synthesis to form an oxetane is giving a low yield. What are the competing reactions?
A1: The intramolecular SN2 cyclization of a 1,3-halohydrin is a common method for oxetane synthesis.[20] However, low yields are often observed due to competing side reactions.
Elimination: A common side reaction is the elimination of HX to form an allylic alcohol. This is particularly prevalent with sterically hindered substrates.
Intermolecular Reactions: At high concentrations, intermolecular ether formation can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
Grob Fragmentation: For certain substitution patterns, Grob fragmentation can be a significant competing pathway.[21]
To improve the yield of the desired oxetane, consider using high-dilution conditions to favor the intramolecular reaction and a non-nucleophilic base to minimize elimination.
Q2: The Paternò-Büchi reaction for my oxetane synthesis is not regioselective. How can I control the regioselectivity?
A2: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, is a powerful tool for oxetane synthesis.[16][20] However, controlling regioselectivity can be challenging.
Electronic Effects: The regioselectivity is often governed by the stability of the diradical intermediate formed upon addition of the excited carbonyl to the alkene. The more stable diradical will be formed preferentially.
Steric Effects: Steric hindrance can play a significant role in directing the regioselectivity, with the attack occurring at the less substituted carbon of the alkene.
Hydrogen Bonding: The presence of directing groups, such as a hydroxyl group on the alkene, can influence regioselectivity through hydrogen bonding with the excited carbonyl.[16]
Q3: My synthesized oxetane is unstable and undergoes ring-opening. How can I handle and purify it?
A3: The strain in the oxetane ring makes it susceptible to ring-opening, especially under acidic conditions or at high temperatures.[9][10]
Mild Workup: Use mild workup conditions. Avoid strong acids. A gentle aqueous wash with a solution of sodium bicarbonate may be necessary.
Purification: When performing column chromatography, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent ring-opening on the column.
Storage: Store the purified oxetane in a cool, dark place, and consider storing it under an inert atmosphere if it is particularly sensitive.
Reaction Scheme: Paternò-Büchi Reaction
Caption: The general mechanism of the Paternò-Büchi reaction for oxetane synthesis.
Section 3: Azetidine Synthesis
Azetidines are important nitrogen-containing heterocycles in medicinal chemistry.[3] Their synthesis is often challenging due to the strained nature of the four-membered ring.[3][22]
Q1: My intramolecular cyclization to form an azetidine is inefficient. What are the common pitfalls?
A1: The intramolecular nucleophilic substitution of a γ-haloamine is a primary route to azetidines.[22] However, this reaction can be sluggish.
Unfavorable Conformation: The conformational requirements for the intramolecular cyclization can be unfavorable, leading to slow reaction rates.[23]
Competing Elimination: Similar to oxetane synthesis, elimination reactions can compete with the desired cyclization.
N-Protecting Group: The choice of the nitrogen protecting group is crucial. A bulky protecting group can hinder the cyclization, while an electron-withdrawing group can reduce the nucleophilicity of the nitrogen.
Q2: I am attempting an aza Paternò-Büchi reaction, but it is not working. What are the specific challenges for this reaction?
A2: The aza Paternò-Büchi reaction, the photocycloaddition of an imine with an alkene, is a less developed method for azetidine synthesis compared to its oxetane counterpart.[23][24]
Imine Instability: Imines can be unstable and prone to hydrolysis or oligomerization, especially under the reaction conditions.
Excited State Reactivity: The excited state reactivity of imines can be complex, and they may undergo other photochemical reactions in competition with the desired [2+2] cycloaddition.
Recent Advances: Recent developments using visible-light photoredox catalysis have shown promise in overcoming some of these challenges.[23]
Q3: My azetidine product is difficult to purify. Are there any specific considerations?
A3: Azetidines can be basic and may interact strongly with silica gel during chromatography, leading to peak tailing and poor separation.
Basic Alumina: Consider using basic alumina instead of silica gel for column chromatography.
Treated Silica Gel: Alternatively, use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites.
Distillation: For volatile azetidines, distillation can be an effective purification method.
Comparative Table: Common Azetidine Synthesis Strategies
Thietanes, four-membered sulfur-containing heterocycles, are gaining interest in medicinal chemistry.[25][26] Their synthesis shares some of the challenges of their oxygen and nitrogen analogs, with additional considerations due to the nature of sulfur.
Q1: The synthesis of thietane from 1,3-dihalopropane and sodium sulfide is giving a low yield. How can I optimize this reaction?
A1: This classic method for thietane synthesis can be plagued by low yields due to several factors.[26][27]
Polymerization: A significant side reaction is the formation of polymeric sulfides. Using high dilution can help to favor the intramolecular cyclization.
Elimination: As with other four-membered ring syntheses, elimination reactions can be competitive.
Purity of Sodium Sulfide: The purity of the sodium sulfide is critical. Anhydrous sodium sulfide is preferred, as the hydrated form can be less reactive.
Q2: I am trying a thia-Paternò-Büchi reaction. What are the key considerations for this photochemical method?
A2: The thia-Paternò-Büchi reaction involves the photocycloaddition of a thiocarbonyl compound with an alkene.[25]
Thiocarbonyl Compound Stability: Many thiocarbonyl compounds are unstable and can be difficult to handle. They are often generated in situ.
Wavelength of Light: The choice of irradiation wavelength is important to selectively excite the thiocarbonyl compound without causing decomposition of the starting materials or product.
Q3: My thietane product is malodorous and difficult to handle. What are the best practices for working with these compounds?
A3: Many low-molecular-weight sulfur compounds, including thietanes, have strong, unpleasant odors.
Fume Hood: Always handle thietanes and their precursors in a well-ventilated fume hood.
Quenching Odor: A bleach solution can be used to quench the odor of any residual thietane on glassware or spills.
Storage: Store thietanes in tightly sealed containers in a well-ventilated area.
Experimental Protocol: Synthesis of Thietane from 1,3-Dibromopropane
This protocol is a classic method for the synthesis of the parent thietane.[26]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in a mixture of ethanol and water.
Addition of Dihalide: Add 1,3-dibromopropane dropwise to the stirred solution.
Reflux: Heat the reaction mixture to reflux for several hours.
Workup: After cooling, dilute the reaction mixture with water and extract with a low-boiling organic solvent such as diethyl ether.
Purification: Carefully remove the solvent by distillation. The crude thietane can be further purified by fractional distillation.
References
Abe, M., Hiraga, Y., & Kosaka, A. (n.d.). Mechanistic Study on the Regio- and Stereoselectivity in [2+2] Photocycloaddition Reactions of Fran with Cyclic Enones. Hiroshima University.
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11679. [Link]
Wang, Y., & Zhang, X. (2017). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 15(42), 8957–8966. [Link]
Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]
BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
Wren, S. P., & Oh, S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16347–16361. [Link]
Weiss, E. A., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. ChemRxiv. [Link]
Weiss, E. A., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. Journal of the American Chemical Society, 142(28), 12271–12280. [Link]
Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(10), e2100135. [Link]
Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763–3807. [Link]
Chandler, D. L. (2024, June 29). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]
Vesely, J., et al. (2026, January 20). Oxetanes in heterocycle synthesis: recent advances. Organic Chemistry Frontiers. [Link]
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
Carreira, E. M., & Fessard, T. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
Semantic Scholar. (n.d.). SYNTHESIS OF FOUR MEMBERED HETEROCYCLES.
Burkhard, J. A., & Carreira, E. M. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Chemical Society Reviews. [Link]
Abe, M., et al. (2011). Concentration and temperature dependency of regio- and stereoselectivity in a photochemical [2 + 2] cycloaddition reaction (the Paternò-Büchi reaction): origin of the hydroxy-group directivity. Journal of the American Chemical Society, 133(10), 3458–3466. [Link]
Schindler, C. S., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(40), 18368–18374. [Link]
Wikipedia. (n.d.). Thietane.
Chouraqui, G., et al. (2021). Small rings in the bigger picture: ring expansion of three- and four-membered rings to access larger all-carbon cyclic systems. Chemical Society Reviews, 50(13), 7513–7538. [Link]
Sarlah, D., & Malarney, K. P. (2021). Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. Organic & Biomolecular Chemistry, 19(36), 7754-7767. [Link]
Various Authors. (n.d.). Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. The Royal Society of Chemistry.
Scribd. (n.d.). Cyclobutane Synthesis Techniques.
BenchChem. (2025).
Espinosa Ferao, A., et al. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Inorganic Chemistry, 64(50), 24808-24817. [Link]
Huestis, M. P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 89(21), 15444–15450. [Link]
Sarlah, D., & Malarney, K. P. (2021). Recent strategies used in the synthesis of saturated four-membered heterocycles. Organic & Biomolecular Chemistry, 19(36), 7754–7767. [Link]
Protti, S., & Porta, A. (n.d.). PHOTOCHEMICAL ACCESS TO FOUR MEMBERED HETEROCYCLES. University of Pavia.
Huestis, M. P., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
Baran, P. S. (n.d.).
Itami, K., et al. (2023). Synthesis of Polycyclic Arenes Composed of Four-, Five-, Six-, and Eight-Membered Rings via an Unexpected Four-Membered Ring Formation Reaction. Organic Letters, 25(45), 8123–8128. [Link]
Wikipedia. (n.d.). Ring strain.
Espinosa Ferao, A., et al. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13-16. Inorganic Chemistry, 64(50), 24808-24817. [Link]
Gevorgyan, V., et al. (2025). Oxetane-, Azetidine-, and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Angewandte Chemie International Edition, 64(33), e202505001. [Link]
Orbe, J., & Melchiorre, P. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(10), 6549–6561. [Link]
Huestis, M. P., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
N/A. (n.d.). Strained Molecules in Organic Synthesis.
Reddit. (2024, December 18). Help with understanding 2+2 cycloadditions. r/OrganicChemistry.
Hawker, C. J., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters, 13(5), 652–658. [Link]
Nevado, C., et al. (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. [Link]
Technical Support Center: Synthesis of tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate?
The synthesis of this target molecule involves the coupling of a Boc-protected azetidine core with a morpholine moiety. Two principal and highly effective routes are generally employed:
Reductive Amination: This is often the most direct and high-yielding approach. It involves the condensation of tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone) with a suitable 3-substituted morpholine derivative, followed by in-situ reduction of the resulting imine or enamine intermediate. The choice of reducing agent is critical for success.[1]
Nucleophilic Substitution: This strategy utilizes an azetidine ring activated at the 3-position with a good leaving group, such as a mesylate or tosylate. This electrophilic azetidine is then reacted with a nucleophilic morpholine derivative. While effective, this route can be susceptible to side reactions if not carefully controlled. A patent has noted that using a tert-butyl group on the azetidine nitrogen can lead to cleaner displacement reactions compared to other protecting groups like benzyl.[2]
Q2: Which starting materials are commercially available and what are the key considerations?
The azetidine precursor, tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) , is a widely available and commonly used organic intermediate.[3][4] It serves as a versatile starting point for many 3-substituted azetidines.
The morpholine precursor is less straightforward and may require synthesis depending on the specific variant chosen for the coupling reaction. For instance, if pursuing reductive amination with 3-aminomorpholine, this reagent may need to be synthesized in-house. Various methods exist for the synthesis of substituted morpholines, which can be adapted for this purpose.[5][6]
Q3: How critical is the choice of the Boc (tert-butoxycarbonyl) protecting group for this synthesis?
The Boc group is highly advantageous for several reasons:
Stability: It is robust and stable under the conditions required for both reductive amination and nucleophilic substitution, preventing unwanted side reactions at the azetidine nitrogen.
Activation: In some contexts, the electron-withdrawing nature of the carbonyl can influence the reactivity of the azetidine ring.
Cleanliness of Reaction: As mentioned in patent literature, N-tert-butyl azetidines (related to the Boc group's structure) can lead to cleaner displacement reactions with fewer side products compared to other groups like N-benzyl.[2]
Orthogonality: The Boc group can be deprotected under acidic conditions, which often do not affect other common protecting groups, allowing for selective functionalization in subsequent synthetic steps.
While the Boc group is excellent for synthesis, it's worth noting for drug discovery applications that the tert-butyl moiety can sometimes be a site of metabolic attack by cytochrome P450 enzymes.[7]
Reductive amination is the recommended pathway for its efficiency and reliability. The general workflow involves reacting N-Boc-3-azetidinone with a morpholine amine source to form an intermediate, which is then reduced.
Caption: General workflow for the reductive amination synthesis.
Problem: Low or No Product Formation
Q: My reductive amination reaction shows a very low yield or has failed completely. What are the most likely causes and how can I fix them?
This is a common issue that can typically be traced back to one of three key areas: imine formation, the reducing agent, or the reaction conditions.
1. Inefficient Imine/Enamine Formation:
Causality: The crucial first step is the formation of an imine or enamine intermediate. This equilibrium-driven reaction can be slow or unfavorable. The presence of water can hydrolyze the imine back to the starting materials.
Solution:
Drying: Ensure all reagents and solvents (e.g., Dichloromethane or 1,2-Dichloroethane) are anhydrous. Using molecular sieves (3Å or 4Å) in the reaction mixture can help drive the equilibrium forward by sequestering the water byproduct.
pH Control: The reaction is often catalyzed by mild acid. Adding a small amount of acetic acid can facilitate imine formation. However, too much acid will protonate the amine nucleophile, rendering it inactive. The optimal pH is typically between 5 and 6.
2. Inactive or Inappropriate Reducing Agent:
Causality: The choice of reducing agent is paramount. Mild hydride donors are required to selectively reduce the iminium ion without reducing the ketone starting material.
Solution:
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations. It is mild, tolerant of slightly acidic conditions, and does not require strict pH control like sodium cyanoborohydride (NaBH₃CN). If yields are low, consider using a freshly opened bottle of NaBH(OAc)₃, as it can degrade over time.
Alternative Reducing Agents: For particularly challenging substrates, other agents like sodium borohydride in the presence of a Lewis acid (e.g., Ti(OiPr)₄) can be effective by first forming the imine, followed by reduction.[1]
3. Suboptimal Reaction Conditions:
Causality: Temperature and reaction time significantly impact the reaction. Reductive aminations are often run at room temperature, but sluggish reactions may require gentle heating.
Solution:
Monitor Progress: Track the reaction by TLC or LC-MS to determine the optimal reaction time. Look for the consumption of the limiting reagent (usually the azetidinone).
Temperature: If the reaction is slow at room temperature, consider gentle heating to 40-50 °C. Excessively high temperatures can lead to side product formation.[1]
Issue Checklist
Potential Cause
Recommended Action
No reaction
Inactive amine or ketone
Verify starting material quality by NMR/MS.
Inactive reducing agent
Use a fresh bottle of NaBH(OAc)₃.
Low conversion
Unfavorable imine equilibrium
Add molecular sieves; add catalytic acetic acid.
Insufficient reaction time
Monitor by TLC/LC-MS and allow to run to completion (often 12-24h).
Suboptimal temperature
Run at room temperature or gently heat to 40°C.
Problem: Complex Product Mixture and Side Reactions
Q: My TLC/LC-MS shows multiple spots, indicating a complex mixture. What are the common side products and how can I suppress them?
A complex reaction mixture usually points to issues with stoichiometry, reaction control, or the stability of the intermediates.
1. Dialkylation of the Amine:
Causality: If the newly formed product (a secondary amine) is sufficiently nucleophilic, it can react with another molecule of the azetidinone, leading to a dialkylated impurity.
Solution:
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the morpholine amine relative to the azetidinone to ensure the ketone is fully consumed, minimizing its availability for a second reaction.
Slow Addition: Adding the reducing agent portion-wise over time can help maintain a low concentration of the reactive iminium species, favoring the desired mono-alkylation.
2. Reduction of the Starting Ketone:
Causality: If a harsh reducing agent (like NaBH₄ without pH control) is used, or if the imine formation is very slow, the agent may begin to reduce the starting N-Boc-3-azetidinone to the corresponding alcohol.
Solution:
Use NaBH(OAc)₃: This reagent is specifically designed to be selective for imines over ketones/aldehydes. Its use is the single most effective way to prevent this side reaction.
3. Impurities from Reagents:
Causality: Commercial starting materials may contain impurities that carry through the reaction. Additionally, the reducing agent itself can introduce byproducts (e.g., acetates from NaBH(OAc)₃).
Solution:
Purify Starting Materials: If necessary, purify the N-Boc-3-azetidinone by column chromatography or recrystallization before use.
Aqueous Work-up: A thorough aqueous work-up (e.g., washing with saturated NaHCO₃ solution) will remove most water-soluble byproducts from the reducing agent.
Technical Support Center: Purification of Polar Azetidine Compounds
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate highly polar, nitrogen-containing four-membered rings (azetidines).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate highly polar, nitrogen-containing four-membered rings (azetidines). Due to their inherent basicity (pKa ~8–10), high ring strain, and extreme hydrophilicity, polar azetidines routinely fail on standard normal-phase silica or standard low-pH reverse-phase (RP) systems.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your azetidine purification is successful, reproducible, and scalable.
Part 1: Troubleshooting Guides & FAQs
Q1: My azetidine compound is streaking severely on normal-phase silica gel, and recovery is terrible. What is happening?
The Mechanism: Normal-phase silica gel is coated with acidic silanol groups (Brønsted acids). Because azetidines are basic secondary or tertiary amines, they undergo strong acid-base interactions with these silanols, leading to irreversible chemisorption, severe peak tailing, and compound degradation 1.
The Solution: You must neutralize the stationary phase. Switch to an amine-functionalized silica (NH2-silica) column or basic alumina. If you are forced to use bare silica, you must add a volatile basic modifier (e.g., 1–5% triethylamine or ammonium hydroxide) to your mobile phase (e.g., DCM/MeOH) to competitively saturate the acidic silanols 1.
Q2: I switched to Reverse-Phase (RP-HPLC), but my polar azetidine elutes in the void volume (solvent front). How do I increase retention?
The Mechanism: At neutral or acidic pH, basic amines are fully protonated. This cationic state makes them extremely hydrophilic, preventing them from partitioning into the hydrophobic C18 stationary phase [[2]]().
The Solution: Apply the "2-pH Rule." Adjust your mobile phase pH to at least 2 units above the azetidine's pKa to ensure it is fully deprotonated (free-base form) 2. Use a high-pH tolerant C18 column and modify your aqueous mobile phase with 0.1%–0.2% ammonium hydroxide (pH ~10.5) 3. This forces the azetidine into its lipophilic neutral state, drastically improving retention and peak shape.
Q3: Even at high pH, my azetidine is too polar to retain on C18. What is the next best chromatographic mode?
The Mechanism: For ultra-polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is required. HILIC operates as an "aqueous normal-phase" system. It utilizes a polar stationary phase (bare silica, diol, or amide) and a highly organic mobile phase (typically acetonitrile), with water acting as the strong eluting solvent 4. The polar azetidine partitions into a stagnant, water-enriched layer on the stationary phase surface, providing excellent retention where C18 fails []().
Q4: I have a complex crude reaction mixture and want to rapidly isolate the basic azetidine from non-basic impurities without running a full column. Is this possible?
The Mechanism: Yes, use Strong Cation Exchange (SCX) "Catch-and-Release" solid-phase extraction. SCX media (e.g., silica-bound propylsulfonic acid) contains sulfonic acid groups (pKa < 1). The basic azetidine is protonated and forms a strong ionic bond with the sulfonate, "catching" it on the column 5. Non-basic neutral/acidic impurities are washed away 6. The purified azetidine is then "released" by eluting with a solution of ammonia in methanol, which deprotonates the amine and breaks the ionic interaction 5.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a closed, self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: SCX Catch-and-Release Workflow
Objective: Rapid isolation of basic azetidines from neutral/acidic reaction byproducts.
Conditioning: Solvate a pre-packed SCX-2 (Propylsulfonic acid) cartridge with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).
Loading: Dissolve the crude azetidine mixture in DCM (or DMF if poorly soluble) and load onto the cartridge.
Validation Checkpoint 1 (Catch): Collect the flow-through and analyze via LC-MS. If the target mass is present, the resin capacity was exceeded, or the sample was not fully protonated. Acidify the flow-through with 0.1% Formic Acid and reload.
Washing: Wash the cartridge with 3 CV of DCM, followed by 3 CV of MeOH to elute all non-basic impurities.
Elution: Elute the target azetidine using 3–5 CV of 2M Ammonia in Methanol (NH₃/MeOH).
Validation Checkpoint 2 (Release): Spot the eluate on a TLC plate and stain with Ninhydrin. A purple/blue spot confirms the successful release of the secondary/tertiary azetidine amine.
Recovery: Evaporate the volatile NH₃/MeOH eluate under reduced pressure to yield the pure free-base azetidine 7.
Protocol B: High-pH RP-HPLC Method
Objective: Chromatographic resolution of polar azetidines with moderate lipophilicity.
Mobile Phase Preparation:
Solvent A: Water + 0.1% Ammonium Hydroxide (NH₄OH).
System Validation: Run a blank gradient from 5% B to 95% B. Monitor the baseline at 210 nm to ensure the NH₄OH modifier is fully volatile and does not cause severe baseline drift.
Column Selection: Use a high-pH tolerant C18 column (e.g., hybrid silica or polymer-based) designed to withstand pH 10.5.
Chromatography: Inject the sample and run a shallow gradient (e.g., 5% to 40% B over 20 minutes).
Validation Checkpoint 3 (Retention): Calculate the capacity factor (
k′
). If
k′<2
, the pH is not high enough to fully deprotonate the azetidine, or the compound is too polar for C18. Proceed to Protocol C.
Protocol C: HILIC Purification
Objective: Purification of ultra-polar azetidines that fail to retain on C18.
Mobile Phase Preparation:
Solvent A: Water + 10 mM Ammonium Acetate (pH 6.8).
Solvent B: Acetonitrile (Unmodified).
Sample Preparation (CRITICAL): Dissolve the azetidine in a minimum of 75% Acetonitrile.
Validation Checkpoint 4 (Injection): If the sample is injected in >25% water, the aqueous plug will disrupt the stagnant water layer on the HILIC column, causing peak splitting and immediate elution. If it won't dissolve in 75% ACN, use a co-solvent like DMSO, but keep injection volumes <1% of the CV.
Chromatography: Use a bare silica or amide-functionalized column. Run a gradient starting at 95% B (Organic) and decreasing to 50% B (Aqueous) over 15 CVs. The polar azetidine will elute as the water concentration increases.
Part 3: Quantitative Data & Visualization
Table 1: Comparison of Purification Modalities for Polar Amines
Modality
Stationary Phase
Mobile Phase (A / B)
Mechanism
Best For
Limitations
Normal Phase
Bare Silica
DCM / MeOH + 1% Et₃N
Adsorption / Desorption
Non-polar to moderately polar amines
Severe streaking; irreversible binding of highly polar azetidines.
RP-HPLC (Low pH)
Standard C18
H₂O / ACN + 0.1% TFA
Hydrophobic Partitioning
Lipophilic amines
Polar azetidines elute in the void volume; poor retention.
RP-HPLC (High pH)
Hybrid C18
H₂O / ACN + 0.1% NH₄OH
Hydrophobic Partitioning (Free-Base)
Moderately polar azetidines
Requires specialized high-pH tolerant columns.
HILIC
Silica, Diol, Amide
H₂O (Buffer) / ACN
Aqueous Partitioning
Ultra-polar, highly water-soluble azetidines
Sample must be dissolved in high organic solvent (>75% ACN).
SCX Catch & Release
Propylsulfonic Acid
DCM, MeOH, NH₃/MeOH
Strong Cation Exchange
Rapid isolation of basic amines from neutrals
Does not separate different basic amines from one another.
Workflow Visualization: Modality Decision Tree
Decision tree for selecting the optimal purification modality for polar azetidine compounds.
Part 4: References
1.[2] Ionizable compound purification using reversed-phase flash column chromatography, Biotage. Available at:
2.[1] How do I purify ionizable organic amine compounds using flash column chromatography?, Biotage. Available at:
3.[3] New Advice on an Old Topic: Buffers in Reversed-Phase HPLC, Chromatography Online. Available at:
4.[4] What can I use to purify polar reaction mixtures?, Biotage. Available at:
5. Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent, Sigma-Aldrich. Available at:
6.[5] ISOLUTE® Si Propylsulfonic Acid (SCX-2), Biotage. Available at:
7.[6] RediSep SCX column, Teledyne ISCO. Available at:
8.[7] A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides, ACS Publications. Available at:
Technical Support Center: Optimization of Azetidine Ring Formation
Welcome to the Technical Support Center for azetidine synthesis. Azetidines are highly strained, four-membered nitrogen-containing heterocycles that serve as prized templates in drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for azetidine synthesis. Azetidines are highly strained, four-membered nitrogen-containing heterocycles that serve as prized templates in drug discovery. They improve metabolic stability and alter physicochemical properties compared to larger rings. However, their synthesis is notoriously challenging due to high ring strain (~26 kcal/mol) and unfavorable entropy of cyclization.
This guide provides researchers, scientists, and drug development professionals with field-proven mechanistic insights, troubleshooting matrices, and self-validating protocols to optimize azetidine ring formation.
Experimental Workflow & Decision Matrix
Logical workflow for troubleshooting azetidine synthesis via SN2 and photochemical pathways.
Frequently Asked Questions: Mechanistic Insights
Q: Why do traditional intramolecular SN2 cyclizations to form azetidines often fail or require harsh conditions?A: The formation of a four-membered ring must overcome significant Baeyer (angle) strain and Pitzer (torsional) strain. While 4-exo-tet cyclizations are technically favored by Baldwin's rules, their kinetics are extremely slow compared to 3- or 5-membered ring formations. This slow rate allows intermolecular oligomerization to outcompete cyclization[1].
Causality: To force the intramolecular pathway, the reaction must be run at high dilution to reduce intermolecular collision frequency, and utilize highly reactive leaving groups (e.g., triflates) to lower the activation energy barrier[1].
Q: How does triplet energy transfer improve the intermolecular Aza Paternò-Büchi reaction?A: Historically, [2+2] photocycloadditions of imines suffered from the short lifetime of the singlet excited state, leading to low conversions[2]. By utilizing a visible-light photocatalyst (e.g., Ir-based or 4CzIPN), the imine is excited to a long-lived triplet state via intersystem crossing (ISC) and triplet energy transfer[3][4].
Causality: This extended lifetime is critical as it allows the excited intermediate sufficient time to diffuse and collide with the unactivated alkene, successfully forming the azetidine ring before relaxing back to the ground state[2][4].
Q: What is the mechanistic role of La(OTf)3 in the aminolysis of cis-3,4-epoxy amines?A: La(OTf)3 acts as a mild, highly oxophilic Lewis acid that selectively coordinates to the epoxide oxygen. This coordination weakens the C-O bond, lowering the activation energy for the intramolecular nucleophilic attack by the tethered amine[5].
Causality: The specific choice of lanthanum over other Lewis acids prevents unwanted side reactions like epoxide rearrangement, enabling highly regioselective 4-exo-tet cyclization into the azetidine rather than the competing pyrrolidine[5].
Troubleshooting Guide: Resolving Common Failures
Issue 1: Low Yield and High Oligomerization in Intramolecular Cyclization
Symptoms: Crude 1H NMR shows a complex mixture of polymeric material and unreacted starting material; the desired azetidine is <20%.
Root Cause: The concentration of the linear precursor is too high, favoring intermolecular substitution over the entropically disfavored 4-exo-tet cyclization. Additionally, the leaving group may not be sufficiently activated.
Solution:
Dilution: Maintain a substrate concentration of ≤ 0.05 M[1].
Leaving Group Optimization: Convert hydroxyl groups to highly reactive triflates (using Tf2O) rather than mesylates or tosylates[1].
Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to prevent base-induced substitution side reactions[1].
Issue 2: Poor Conversion in Photochemical [2+2] Cycloaddition
Symptoms: Starting imine/oxime is recovered unreacted after 16 hours of blue LED irradiation.
Root Cause: Inefficient triplet energy transfer or rapid non-radiative decay of the excited state. If the alkene concentration is too low, the triplet excited imine relaxes back to the ground state before cycloaddition can occur[2][4].
Solution:
Alkene Equivalents: Increase the alkene concentration to at least 1.5–2.0 equivalents to outcompete the relaxation pathway[3][4].
Catalyst Loading & Wavelength: Ensure the photocatalyst absorption matches the LED emission (e.g., 427 nm for specific Ir-catalysts)[4].
Temperature Control: Maintain the reactor at or below 25 °C using fan cooling. Allowing temperatures to rise can lead to thermal degradation of transient diradical intermediates.
Step 1: Reaction Setup. In an oven-dried vial, dissolve the oxime substrate (0.25 mmol) and alkene (1.5–2.0 equiv) in anhydrous acetonitrile (0.1 M). Add the photocatalyst (1.0-2.0 mol%).
Causality: Acetonitrile provides optimal polarity to stabilize the charge-transfer states without quenching the triplet excited state[4].
Step 2: Degassing. Sparge the solution with argon for 15 minutes.
Validation Checkpoint: Oxygen is a potent triplet quencher. Failure to properly degas will result in zero conversion. A color change or lack of product formation in the first hour is a direct indicator of O2 contamination[4].
Step 3: Irradiation. Irradiate the mixture with blue LEDs (427 nm) at ambient temperature with fan cooling for 16 hours.
Causality: Fan cooling keeps the reaction ≤ 25 °C, preventing thermal degradation of the highly strained azetidine product[4].
Step 4: Workup. Concentrate the crude mixture under reduced pressure and determine the diastereomeric ratio (d.r.) via 1H NMR before purification.
Step 1: Catalyst Activation. To a solution of cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (0.2 M) at room temperature, add La(OTf)3 (5 mol%).
Causality: La(OTf)3 is specifically chosen for its mild oxophilicity, which activates the epoxide without triggering non-selective ring-opening or rearrangement pathways[5].
Step 2: Cyclization. Stir the mixture under reflux until complete consumption of the starting material is observed by TLC.
Validation Checkpoint: Aliquots taken during reflux should show a clean conversion to a single spot (the azetidine). The appearance of multiple spots indicates catalyst degradation or moisture ingress[5].
Step 3: Quench and Extraction. Cool the mixture to 0 °C and quench with saturated aqueous NaHCO3. Extract three times with CH2Cl2.
Causality: The basic quench neutralizes the Lewis acid, preventing reverse reactions or degradation of the highly strained azetidine ring during concentration[5].
stability studies of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate under acidic conditions
Technical Support Center: Acidic Stability & Troubleshooting for tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Acidic Stability & Troubleshooting for tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the bifunctional building block tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate .
This molecule presents a unique stability profile under acidic conditions due to the convergence of three distinct structural features: a basic morpholine nitrogen, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a highly strained azetidine ring. Understanding the thermodynamic and kinetic interplay between these features is critical for preventing premature degradation during synthesis, purification, and analytical testing.
Part 1: Mechanistic Insights (The "Why")
To understand the stability of this compound, we must analyze the causality of its degradation pathways. When exposed to acidic environments, the molecule does not degrade randomly; it follows a predictable, pH-dependent kinetic sequence:
Morpholine Protonation (Instantaneous): The morpholine nitrogen is the most basic site on the molecule, with a pKa of approximately 8.5[1]. Upon exposure to even mild acids (pH 4.0–6.0), this nitrogen protonates instantly to form a morpholinium salt. This step does not cause degradation, but it increases aqueous solubility and alters the local electrostatic environment.
Boc Carbonyl Protonation & Cleavage (Rate-Limiting): The Boc group is designed to be acid-labile. However, its cleavage exhibits a second-order rate dependence on acid concentration[2]. In strong acids (e.g., < pH 2.0, TFA, or HCl), the Boc carbonyl oxygen is protonated, leading to the rate-limiting fragmentation into a tert-butyl carbocation and carbamic acid, which rapidly decarboxylates to yield the free azetidine amine[3].
Azetidine Ring Opening (Stress-Induced): The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol)[4]. While the intact Boc-protected molecule is generally stable, once the Boc group is removed, the resulting secondary amine (pKa ~11) becomes protonated. If exposed to strong nucleophilic acids (like HCl) and heat, the highly nucleophilic chloride ions can attack the activated ring, causing irreversible ring-opening degradation.
Acid-Catalyzed Degradation Pathway
Acid-catalyzed degradation pathways of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: During standard RP-HPLC analysis using a 0.1% TFA mobile phase, I observe a secondary peak growing over time in the autosampler. Is my compound unstable in the diluent?A: Yes. A 0.1% TFA solution yields a pH of approximately 2.0. While intentional Boc deprotection typically requires 20–50% TFA[3], prolonged exposure to dilute TFA (e.g., 12–24 hours in an autosampler) causes measurable degradation. Because Boc cleavage is highly dependent on acid concentration[2], the degradation is slow but continuous.
Solution: Switch to a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 6.0) for your diluent, or maintain the autosampler at 4°C and analyze samples immediately upon preparation.
Q2: We are attempting an intentional Boc deprotection using 4M HCl in dioxane, but LC-MS shows multiple downstream degradation products. Why?A: You are likely observing azetidine ring-opening. Azetidines possess ~26 kcal/mol of ring strain[4]. Once the Boc group is removed, the resulting secondary azetidine amine is protonated. The highly nucleophilic chloride ions from the HCl can attack the strained, activated ring, leading to ring-opened chloro-amine impurities.
Solution: Switch to a non-nucleophilic acid system. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly recommended because the trifluoroacetate counterion is non-nucleophilic and will not open the azetidine ring.
Q3: How do I differentiate between Boc loss and azetidine ring-opening in my LC-MS data?A: You can differentiate these pathways by tracking specific mass shifts:
Intact Mass: [M+H]⁺ = 243.1 m/z
Boc Loss: A mass shift of -100 Da (loss of isobutylene and CO₂) yields the free amine at [M+H]⁺ = 143.1 m/z.
Hydrolytic Ring Opening: If the azetidine ring opens via water nucleophilic attack, you will see a mass shift of +18 Da relative to the free amine ([M+H]⁺ = 161.1 m/z).
HCl Ring Opening: If opened by chloride, look for a +36 Da shift with a characteristic 3:1 chlorine isotope pattern ([M+H]⁺ = 179.1 m/z).
Part 3: Quantitative Stability Data
The following table summarizes the kinetic stability of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate under various acidic conditions.
Table 1: Stability Matrix and Estimated Half-Lives (
t1/2
)
Acidic Condition
Temperature
Primary Degradant
Estimated
t1/2
Recommendation for Use
pH 6.0 Buffer
25°C
None (Stable)
> 6 months
Ideal for long-term aqueous storage.
pH 4.0 Buffer
25°C
None (Stable)
> 3 months
Safe for standard physiological assays.
0.1% TFA (pH ~2.0)
25°C
Boc-deprotected amine
~18 - 24 hours
Unsuitable for overnight autosampler storage.
0.1 M HCl
40°C
Boc-deprotected amine
~2 - 4 hours
Standard ICH Q1A(R2) forced degradation condition.
20% TFA in DCM
25°C
Boc-deprotected amine
< 10 minutes
Optimal for intentional, chemoselective deprotection.
4.0 M HCl in Dioxane
40°C
Ring-opened impurities
< 5 minutes
Avoid. Causes rapid destruction of the azetidine core.
Part 4: Experimental Protocols
To ensure scientific integrity, all analytical and synthetic protocols must be self-validating. The following methodologies provide robust frameworks for testing and manipulating this compound.
Protocol 1: ICH Q1A(R2) Compliant Acidic Forced Degradation Study
According to ICH Q1A(R2) guidelines, forced degradation studies must yield sufficient data to define pharmaceutical degradation pathways[5]. This protocol is designed to achieve 10–20% degradation, allowing for the observation of primary degradants without generating secondary "soup" artifacts[6].
Step-by-Step Methodology:
Sample Preparation: Dissolve 5.0 mg of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate in 5.0 mL of a co-solvent mixture (e.g., 50:50 Methanol:Water) to ensure complete solubility.
Acidic Stress Application: Transfer 1.0 mL of the sample solution to a 5 mL glass vial. Add 1.0 mL of 0.1 M HCl. Seal the vial tightly.
Incubation: Place the vial in a thermostated block heater at 40°C.
Time-Course Sampling: At
t=0,1,2, and 4
hours, withdraw a 100 µL aliquot.
Critical Neutralization (Self-Validation): Immediately quench the withdrawn aliquot by adding 100 µL of 0.1 M NaOH. This step is mandatory; failing to neutralize the sample will allow degradation to continue in the autosampler vial, invalidating the kinetic data.
Dilution & Analysis: Dilute the neutralized sample with 800 µL of mobile phase and inject onto the LC-MS system.
Protocol 2: Chemoselective Boc Deprotection (Preserving the Azetidine Ring)
When the goal is to synthesize the free amine, non-nucleophilic acids must be used to prevent the cleavage of the highly strained azetidine ring[4].
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 equivalent of the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask[3].
Cooling: Cool the solution to 0°C using an ice bath to control the exothermic protonation step.
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise until the final concentration reaches 20% (v/v)[3].
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 30–45 minutes. Monitor via TLC or LC-MS until the starting material mass (243.1 m/z) is completely consumed.
Work-up (Azeotropic Removal): Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3 x 10 mL). This yields the bis-trifluoroacetate salt of 3-(morpholin-3-yl)azetidine, leaving the azetidine ring intact.
Technical Support Center: Strategies to Avoid Ring-Opening of Azetidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth guidance, field-proven insights, and troubleshooting for pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth guidance, field-proven insights, and troubleshooting for preventing the undesired ring-opening of the azetidine core during chemical transformations. As a Senior Application Scientist, my goal is to explain not just the what, but the why, grounding our protocols in solid mechanistic understanding.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of the azetidine ring.
Q1: What makes the azetidine ring so susceptible to opening?
A1: The primary driver for azetidine ring-opening is its inherent ring strain, estimated to be around 25.4 kcal/mol.[1][2] This strain energy, a consequence of non-ideal bond angles (less than the ideal 109.5° for sp³ carbons), makes the four-membered ring thermodynamically less stable than its open-chain or larger-ring counterparts. Consequently, many reactions provide a sufficiently low activation energy pathway to release this strain, leading to ring cleavage.
Q2: What are the most common chemical triggers for azetidine ring-opening?
A2: Several factors can initiate or facilitate ring-opening. Understanding these is the first step in preventing unwanted side reactions.
Lewis and Brønsted Acids: These are the most frequent culprits.[1][3] Protic acids protonate the azetidine nitrogen, while Lewis acids coordinate to it. Both processes generate a highly electrophilic azetidinium ion. This dramatically increases the ring strain and activates the ring's carbon atoms for nucleophilic attack.[4]
Strong Nucleophiles: Potent nucleophiles can directly attack the electrophilic carbon atoms (typically at the C2/C4 positions) of the azetidine ring, leading to cleavage via an S_N2-type mechanism.[1][3]
Elevated Temperatures: Thermal energy can provide the necessary activation energy to overcome the barrier to ring-opening, especially in the presence of other activating factors.[1]
Certain Reductive and Oxidative Reagents: Reagents with Lewis acidic character, such as some alanes (e.g., DIBAL-H) used for β-lactam reductions, can promote ring-opening, particularly with electron-rich substituents on the ring.[5][6]
Q3: How does the choice of N-protecting group influence the stability of the azetidine ring?
A3: The N-substituent is arguably the most critical handle a chemist has to control the reactivity of the azetidine ring. Its electronic properties directly modulate the nucleophilicity of the nitrogen and the electrophilicity of the ring carbons. A strategic choice of protecting group is a primary defense against ring-opening.
Electron-Withdrawing Groups (EWGs): Groups like sulfonyl (e.g., tosyl, nosyl) or carbamates (e.g., Boc, Cbz) decrease the basicity and nucleophilicity of the nitrogen atom. This makes the formation of an azetidinium ion under acidic conditions less favorable. However, very strong EWGs can increase the electrophilicity of the ring carbons, potentially making them more susceptible to attack by strong nucleophiles.[1]
Electron-Donating Groups (EDGs): Alkyl or aryl groups can increase the basicity of the nitrogen, making it more prone to protonation or coordination with Lewis acids, thereby activating the ring.
The interplay is complex; for instance, an N-aryl group can delocalize the nitrogen's lone pair, reducing its basicity, but an electron-rich N-aryl substituent can favor ring-opening rearrangements in the presence of Lewis acids.[5][6]
Q4: Do substituents on the carbon framework of the ring play a role in stability?
A4: Yes, absolutely. Substituents at the C2, C3, and C4 positions influence the ring's stability through both steric and electronic effects.
Electronic Effects: Electron-withdrawing groups on the carbon skeleton (e.g., at C2) can stabilize a partial negative charge in the transition state of a nucleophilic attack, favoring cleavage of the adjacent C-N bond.[7]
Steric Effects: Bulky substituents can sterically hinder the approach of a nucleophile, thereby protecting the ring from intermolecular attack. However, in some intramolecular cyclization reactions, steric hindrance can disfavor the formation of the azetidine ring in the first place.[5]
Troubleshooting Guide: Common Experimental Issues
This guide is structured to help you diagnose and solve specific problems encountered in the lab.
Issue 1: My azetidine ring opens during N-acylation with an acyl chloride.
Probable Cause: Acyl chlorides can generate HCl in situ or act as weak Lewis acids, protonating/activating the azetidine nitrogen. Prolonged reaction times, even at low temperatures, can exacerbate this issue.[1]
Solution & Optimization:
Temperature Control: Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.
Slow Addition: Add the acyl chloride dropwise to a cooled solution of the azetidine and a non-nucleophilic base (e.g., triethylamine, DIPEA). This keeps the instantaneous concentration of the electrophile low.
Monitor Closely: Follow the reaction's progress by TLC or LC-MS and quench it immediately upon consumption of the starting material.
Alternative Reagents: If the substrate is particularly sensitive, avoid acyl chlorides altogether. Use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to couple the azetidine with a carboxylic acid. This method avoids the generation of strong acids.
Issue 2: Ring-opening is observed during a reaction involving a Lewis acid (e.g., Friedel-Crafts alkylation).
Probable Cause: The Lewis acid is coordinating to the basic nitrogen of the azetidine, forming a highly reactive azetidinium species that is then attacked by the nucleophile (e.g., the arene).[3]
Solution & Optimization:
Protecting Group Strategy: Ensure the nitrogen is protected with a robust, electron-withdrawing group (e.g., a tosyl or nosyl group) to significantly lower its basicity and reduce its affinity for the Lewis acid.
Milder Lewis Acids: Screen for milder Lewis acids that can still promote the desired reaction but have a lower propensity for ring-opening (e.g., ZnCl₂, Sc(OTf)₃).
Alternative Synthetic Route: Redesign the synthesis to avoid the Lewis acid-catalyzed step. For instance, could the desired fragment be installed via a transition-metal-catalyzed cross-coupling reaction instead?
Issue 3: The ring is cleaved during Boc-deprotection with trifluoroacetic acid (TFA).
Probable Cause: High concentrations of strong acid (like neat TFA) lead to complete protonation of the azetidine nitrogen. The resulting azetidinium ion is then opened by the trifluoroacetate counter-anion or other nucleophiles present.[1][4]
Solution & Optimization:
Milder Conditions: Use a lower concentration of TFA (e.g., 10-30% in an inert solvent like dichloromethane, DCM).
Use a Scavenger: Include a cation scavenger, such as triethylsilane (TES) or triisopropylsilane (TIPS), in the reaction mixture. The scavenger can trap the carbocation intermediate that might form upon ring-opening, preventing further decomposition.
Orthogonal Protection: If the molecule is sensitive to acid, use a protecting group that can be removed under different conditions. A Cbz group, for example, is stable to acid but can be removed by hydrogenolysis (H₂, Pd/C).[1]
Preventative Strategies & Best Practices
Proactive measures are always more effective than reactive troubleshooting.
Strategic Selection of N-Protecting Groups
The choice of N-protecting group is a critical decision that impacts the entire synthetic sequence.
Protecting Group
Stability (Acidic)
Stability (Basic)
Removal Conditions
Key Considerations
Boc (tert-Butoxycarbonyl)
Labile, especially to strong acids (e.g., TFA, HCl).[1]
Generally stable.
Strong acid (TFA, HCl).
Widely used for its easy introduction and removal. Its acid lability demands careful planning of subsequent steps.
Cbz (Carboxybenzyl)
More stable than Boc.
Generally stable.
Hydrogenolysis (H₂, Pd/C).
Provides orthogonality to acid-labile groups. Not suitable for molecules with other reducible functional groups (alkenes, alkynes).
Offers high stability but removal can be challenging and may not be compatible with sensitive functional groups. The strong EWG nature can activate the ring towards some nucleophiles.[1]
Benzhydryl (Bh)
Labile to acid.
Stable.
Hydrogenolysis or strong acid.
Has been shown to facilitate photochemical cyclization and subsequent ring-opening reactions, indicating it can modulate reactivity in unique ways.[8]
Core Experimental Protocols
Protocol 1: Low-Temperature N-Acylation of Azetidine
This protocol minimizes ring-opening by controlling temperature and reagent addition.
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-H azetidine derivative (1.0 eq.) and anhydrous dichloromethane (DCM).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.), and stir for 5 minutes.
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise via syringe over 10-15 minutes.
Reaction: Allow the reaction to stir at -78 °C. Monitor the reaction progress by TLC every 30 minutes.
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Mild Boc-Deprotection of a Sensitive Azetidine
This protocol uses a scavenger to prevent ring-opening.
Setup: Dissolve the N-Boc azetidine derivative (1.0 eq.) in anhydrous DCM.
Scavenger: Add triethylsilane (TES) (3.0-5.0 eq.) to the solution.
Acid Addition: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5.0-10.0 eq., or 20-30% v/v) dropwise.
Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Co-evaporate with toluene (3x) to ensure complete removal of TFA.
Purification/Isolation: The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Protocol 3: Buchwald-Hartwig N-Arylation of Azetidine
This protocol is for a common C-N bond formation that requires careful control to avoid side reactions.
Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., BINAP, 4 mol%).
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
Reagents: Add the anhydrous solvent (e.g., toluene or dioxane), the azetidine (1.2 eq.), and a non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.).
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
Extraction: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Diagrams & Visualizations
To further aid in understanding, the following diagrams illustrate key concepts.
Mechanistic & Logic Diagrams
Caption: A logical workflow for troubleshooting azetidine ring-opening.
References
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Stability of different azetidine esters. ResearchGate. [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry - ACS Publications. [Link]
Opening of azetidinium ions with C-nudeophiles. ResearchGate. [Link]
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
Ring-opening reaction of Bus- and SES-protected aziridines using lithiated dithianes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Exploiting Nucleophilic Attack in Chemotherapy. The Onyx Review. [Link]
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews - ACS Publications. [Link]
Technical Support Center: Managing Diastereoselectivity in Substituted Morpholine Synthesis
Welcome to the Technical Support Center for Morpholine Synthesis. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, self-validating protocols, and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Morpholine Synthesis. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, self-validating protocols, and mechanistic insights for controlling diastereoselectivity when constructing complex morpholine scaffolds.
Q1: I am attempting a Pd-catalyzed carboamination of N-allyl ethanolamines to form 3,5-disubstituted morpholines, but my cis/trans diastereomeric ratio (dr) is consistently low (< 5:1). How can I improve the cis-selectivity?
Root Cause & Solution : The diastereoselectivity in this reaction is governed by the conformation of the intermediate palladium(aryl)(amido) complex during the syn-aminopalladation step[1]. For high cis-selectivity, the reaction must proceed through a rigid, boat-like transition state where the substituents adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions[1].
Actionable Steps:
Ligand Sterics : Ensure you are using a sufficiently bulky phosphine ligand. P(2-furyl)3 is critical for enforcing the boat-like transition state[1].
Base Selection : Use NaOtBu (4.0 equiv). Weaker bases may fail to efficiently deprotonate the amine, slowing down the formation of the crucial Pd-amido complex[1].
Substrate N-Protecting Group : Electron-neutral or slightly electron-deficient N-aryl groups (e.g., N-phenyl) are optimal[1]. Highly electron-rich N-alkyl groups can alter the nucleophilicity and lead to acyclic byproducts.
Protocol 1: Self-Validating SOP for Pd-Catalyzed Carboamination
Objective: Synthesis of cis-3,5-disubstituted morpholines from enantiopure N-Boc amino alcohols[1].
Methodology:
Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (4 mol %), P(2-furyl)3 (16 mol %), and NaOtBu (4.0 equiv)[1].
Addition : Add the N-aryl O-allyl ethanolamine substrate (1.0 equiv) dissolved in anhydrous toluene (0.1 M), followed by the aryl bromide (4.0 equiv)[1].
Reaction : Seal the tube, remove from the glovebox, and heat at 105 °C for 12–18 hours with vigorous stirring.
Validation Checkpoint : Monitor by TLC/GC-MS. The disappearance of the starting material and the appearance of a single major spot (the cis isomer) validates the catalytic cycle's efficiency.
Workup : Cool to room temperature, quench with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.
Table 1: Optimization Data for Pd-Catalyzed Synthesis of Bicyclic Morpholines
Q2: When performing intramolecular oxypalladation of N-tethered alkenols, I am observing a mixture of 6-membered morpholines and 7-membered oxazepanes. How do I control regioselectivity?
Root Cause & Solution : The regioselectivity (6-exo-trig vs. 7-endo-trig) in the intramolecular C-O bond formation is highly dependent on the palladium source and the presence of coordinating ligands[2].
Actionable Steps:
Catalyst Choice : Use preformed PdCl2(PPh3)2 (5 mol %) in toluene at 90 °C[2]. The presence of PPh3 directs the nucleophilic attack strictly to the internal carbon of the activated alkene, exclusively yielding the 2-vinylmorpholine (6-exo cyclization)[2].
Ligand Omission : Avoid running the reaction with bare Pd(OAc)2 without phosphine ligands, as this lowers the yield (e.g., to 20%) and can lead to competitive pathways[2].
Section 2: Tandem Hydroamination & Asymmetric Transfer Hydrogenation (ATH)
Q3: My one-pot tandem titanium-catalyzed hydroamination and ruthenium-catalyzed ATH of aminoalkynes is yielding morpholines with low enantiomeric and diastereomeric excess. What is disrupting the stereocontrol?
Root Cause & Solution : The enantioselectivity and subsequent diastereoselectivity in the ATH step using the Noyori-Ikariya catalyst relies heavily on a highly specific hydrogen-bonding network between the substrate's oxygen atom and the[(S,S)-Ts-DPEN] ligand of the Ru catalyst[3].
Actionable Steps:
Solvent Purity : Ensure the solvent (typically a mixture of formic acid/triethylamine) is strictly anhydrous and free of competing hydrogen-bond donors/acceptors (like residual alcohols or water)[3].
Substrate Sterics : Verify that the substituent at the 3-position is not excessively bulky, which can distort the optimal transition state geometry required for the H-bonding interaction[3].
Protocol 2: One-Pot Tandem Hydroamination/ATH Workflow
Objective: Enantioselective synthesis of 3-substituted morpholines from aminoalkynes[3].
Methodology:
Hydroamination : To a Schlenk flask, add the aminoalkyne (1.0 mmol) and Ti catalyst (5 mol %) in toluene. Heat at 100 °C until complete conversion to the cyclic imine (monitor via 1H NMR)[3].
Solvent Exchange : Remove toluene under reduced pressure.
ATH : Dissolve the crude imine in a 5:2 mixture of HCOOH/Et3N. Add the Ru-[(S,S)-Ts-DPEN] catalyst (1-2 mol %)[3].
Reduction : Stir at room temperature for 14 hours. The generation of CO2 gas validates the active transfer hydrogenation process.
Isolation : Basify with saturated Na2CO3, extract with CH2Cl2, and purify[3].
Section 3: Photocatalytic Annulation Strategies
Q4: I am using a photocatalytic annulation strategy to synthesize 2-aryl morpholines, but I am getting a mixture of cis and trans isomers. How can I drive the reaction to >20:1 trans-selectivity?
Root Cause & Solution : The photocatalytic C-H functionalization and annulation proceed via a rate-determining radical cation intermediate formed on the aromatic A-ring[4]. The diastereoselectivity is thermodynamically driven during the final ring-closure step.
Actionable Steps:
Acid Co-Catalysis : Ensure the correct stoichiometric ratio of Lewis acid to Brønsted acid[4]. The dual acid system stabilizes the radical intermediates and lowers the activation barrier for the thermodynamically favored trans-isomer to form[4].
Aromatic Ring Requirement : The substrate must possess an aromatic A-ring capable of stabilizing the radical cation[4]. Replacing this with an aliphatic group (e.g., methyl) will shut down the pathway and erode selectivity entirely[4].
Visualizing the Workflows
Caption: Decision tree for selecting diastereoselective morpholine synthesis strategies.
Caption: Catalytic cycle of Pd-catalyzed carboamination highlighting the boat-like transition state.
References
Source: National Institutes of Health (PMC)
Diastereoselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (±)
Catalytic Asymmetric Synthesis of Morpholines.
Source: Journal of the American Chemical Society (ACS Publications)
analytical methods for monitoring azetidine synthesis reactions
Welcome to the Advanced Technical Support Center for Azetidine Synthesis and Reaction Monitoring. Due to the ~26 kcal/mol ring strain inherent to four-membered nitrogen heterocycles, azetidines present unique analytical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for Azetidine Synthesis and Reaction Monitoring. Due to the ~26 kcal/mol ring strain inherent to four-membered nitrogen heterocycles, azetidines present unique analytical challenges. This knowledge base is engineered for drug development professionals and synthetic chemists to troubleshoot, validate, and optimize analytical workflows without compromising structural integrity.
Module 1: In Situ Reaction Monitoring (NMR & FTIR)
Q: Why do my azetidine multiplet peaks shift unpredictably during a time-course arrayed NMR experiment?A: As an azetidine synthesis reaction progresses (e.g., via strain-release functionalization of [1]), the formation of the product alters the bulk magnetic susceptibility and dielectric constant of the reaction medium. Furthermore, the highly basic nature of the azetidine nitrogen (pKa ~10.4) makes it highly sensitive to transient pH changes or proton transfers occurring in the reaction mixture. This causes the chemical shifts to drift over time.
Solution: Do not rely on static integration bins. Utilize [2] in your NMR processing software (e.g., Mnova) to dynamically follow the shifting multiplets, ensuring quantitative accuracy throughout the kinetic study.
Q: How can I monitor the formation of azetidin-2-ones (β-lactams) without taking physical aliquots?A: Taking physical aliquots can expose highly reactive intermediates, such as in situ generated ketenes, to atmospheric moisture, leading to false degradation artifacts.
Solution: Implement in situ Attenuated Total Reflectance (ATR) FTIR (e.g., ReactIR). This allows you to continuously track the disappearance of the ketene stretch (
∼
2100 cm⁻¹) and the appearance of the highly strained β-lactam carbonyl stretch (
∼
1750–1770 cm⁻¹) in real-time, providing a self-validating kinetic profile without perturbing the system.
Q: My LC-MS shows a mass corresponding to a ring-opened product or an isomeric lactone/lactam. Is my synthetic reaction failing?A: Not necessarily; you are likely observing an analytical artifact. Standard LC-MS mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Under these acidic conditions, the azetidine nitrogen becomes protonated. If a pendant nucleophile (such as an amide or carbamate) is present in your molecule, the acidic environment triggers an[3]. For example, N-Boc-2,2-disubstituted azetidines will rapidly undergo TFA-mediated ring expansion to form[4].
Solution: Immediately switch to a basic or neutral buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate or 0.1% NH₄OH in Water/Acetonitrile). This keeps the azetidine deprotonated, preventing the activation of the C-N bond cleavage pathway.
Fig 1: Mechanism of acid-mediated azetidine ring-opening during acidic LC-MS analysis.
Q: Why do I see broad, tailing peaks or complete degradation of my azetidine when using GC-MS?A: The thermal energy within a standard GC injection port (250–300 °C) easily exceeds the activation barrier for the thermal ring-opening of the strained four-membered ring. This leads to spontaneous oligomerization or fragmentation before the sample reaches the column.
Solution: Avoid GC-MS for underivatized azetidines. Use UPLC-MS or Supercritical Fluid Chromatography (SFC). If GC is strictly mandatory, you must derivatize the secondary amine (e.g., via N-acetylation or N-Boc protection) to reduce basicity and stabilize the ring, and lower the inlet temperature to
≤
150 °C.
Module 3: Quantitative Stability Data
To highlight the critical impact of analytical conditions on azetidine integrity, the following table summarizes the relationship between mobile phase pH and the half-life (
T1/2
) of aryl azetidines containing pendant amides, demonstrating the necessity of basic analytical conditions.
pH Condition
Typical LC-MS Additive
Azetidine Stability (
T1/2
)
Primary Degradation Pathway
pH 1.8
0.1% Trifluoroacetic Acid (TFA)
∼
0.5 hours
Intramolecular Ring-Opening
pH 2.7
0.1% Formic Acid (FA)
∼
1.2 hours
Intramolecular Ring-Opening
pH 7.0+
10 mM Ammonium Bicarbonate
Stable (>24 hours)
None (Intact Ring Maintained)
Data synthesized from pH-dependent stability studies of aryl azetidines.
Module 4: Standardized Experimental Protocols
Protocol: Self-Validating UPLC-MS Method for Azetidine Reaction Monitoring
This protocol ensures that any observed ring-opening is a true synthetic outcome, not an analytical artifact.
Step 1: Reaction Quenching & Sample Preparation
Extract a 10 µL aliquot from the azetidine synthesis reactor.
Immediately quench the aliquot into 990 µL of a basic quench buffer (e.g., 50% Acetonitrile / 50% Water containing 0.1% Triethylamine). Causality: Neutralizing any synthetic acids prevents degradation while waiting in the autosampler queue.
Vortex for 5 seconds and centrifuge at 10,000 x g for 2 minutes to pellet any precipitated salts or catalysts.
Step 2: Chromatographic Setup
Column: Equip the UPLC with an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters Acquity BEH C18), which is stable at high pH (up to pH 12).
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 9.5 with NH₄OH).
Mobile Phase B: 10 mM Ammonium Bicarbonate in 90% Acetonitrile / 10% Water.
Gradient: Run a generic gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.6 mL/min.
Step 3: System Validation (QC Check)
Prior to injecting the reaction mixture, inject a known, stable azetidine standard (e.g., a commercially available N-benzyl azetidine).
Verify that the standard elutes as a single sharp peak with the correct
m/z
[M+H]⁺ and shows
<1%
of the +18 Da (water addition) ring-opened mass.
Proceed with analyzing the reaction aliquots.
Fig 2: Self-validating high-pH UPLC-MS workflow for azetidine monitoring.
References
Mestrelab Research. "Automatic Peak Tracking in Arrayed NMR Data." Mestrelab Resources, 19 Mar. 2015.[Link]
Brown, Matthew F., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 30 Sep. 2021.[Link]
Stephens, A., et al. "Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones." Organic Letters, 4 Mar. 2019.[Link]
Gianatassio, Ryan, et al. "Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes." ChemRxiv, 2020.[Link]
comparative analysis of azetidine versus piperidine scaffolds in medicinal chemistry
A Senior Application Scientist’s Guide to Physicochemical Profiling and Scaffold Hopping For drug development professionals, the selection of a core saturated nitrogen heterocycle is a critical decision that dictates the...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist’s Guide to Physicochemical Profiling and Scaffold Hopping
For drug development professionals, the selection of a core saturated nitrogen heterocycle is a critical decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) destiny of a lead compound. Historically, the six-membered piperidine ring has been a default choice due to its synthetic accessibility and stable chair conformation[1]. However, the drive to optimize physicochemical properties—specifically to reduce lipophilicity and molecular weight—has elevated the four-membered azetidine ring to a privileged scaffold status[2].
This guide provides an objective, data-driven comparison of azetidine and piperidine scaffolds, detailing the causality behind their physicochemical differences and providing self-validating experimental protocols for their evaluation.
Conformational & Physicochemical Causality: Why Ring Size Matters
The fundamental differences between azetidine and piperidine are rooted in their distinct ring sizes, which directly govern their three-dimensional spatial arrangement and internal energy.
Conformational Rigidity vs. Flexibility: Piperidine adopts a thermodynamically stable chair conformation with minimal ring strain, offering predictable, equatorial exit vectors for substituents[1]. In contrast, azetidine is a highly strained, four-membered ring (ring strain ~25.4 kcal/mol)[1]. This high strain enforces a rigid, sp3-rich conformation that restricts the rotational freedom of attached pharmacophores. By locking the molecule into a bioactive conformation, azetidines often lower the entropic penalty upon target binding, thereby enhancing receptor affinity[2].
Basicity (pKa) Dynamics: Azetidines generally exhibit lower basicity (pKa ~10.4 - 11.29) compared to their piperidine counterparts (pKa ~11.22)[1]. The causality lies in the hybridization of the nitrogen atom; the acute bond angles in the four-membered ring force the nitrogen lone pair into an orbital with higher s-character. This holds the electrons closer to the nucleus, making them less available to accept a proton.
Lipophilicity (LogP): The deletion of two hydrophobic methylene groups when hopping from piperidine to azetidine significantly reduces the molecular volume and lipophilicity[3]. This reduction in LogP is a powerful lever for medicinal chemists to improve aqueous solubility and reduce non-specific protein binding[3].
High ring strain makes azetidine vulnerable to specific cleavage, whereas piperidine is prone to CYP450-mediated oxidation[1].
Scaffold Hopping Workflow
When transitioning a lead compound from a piperidine to an azetidine core, a rigorous profiling workflow is required to ensure that the gains in physicochemical properties do not compromise metabolic stability.
Caption: Scaffold hopping workflow from piperidine to azetidine.
Self-Validating Experimental Methodologies
To objectively evaluate these scaffolds, we rely on self-validating assay systems. The inclusion of strict internal controls ensures that every data point generated is mechanistically sound and artifact-free.
Causality: The ionization state of the basic amine dictates solubility, permeability, and hERG channel liability. We measure pKa to accurately predict the protonated fraction at physiological pH.
Self-Validating Mechanism: The protocol incorporates a reference standard (Labetalol) with a known pKa. If the calculated pKa of the standard deviates by >0.1 units, the system automatically invalidates the run, flagging the electrode for recalibration.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the azetidine/piperidine compound in anhydrous DMSO.
Dispensing: Dispense 10 µL of the stock into a titration vial containing 1.5 mL of 0.15 M KCl (acts as a background electrolyte to maintain constant ionic strength).
Acidification: Acidify the solution to pH 2.0 using standardized 0.5 M HCl to fully protonate the basic nitrogen.
Titration: Titrate with standardized 0.5 M KOH under a continuous nitrogen sparge (to prevent atmospheric CO2 absorption), recording the pH up to 12.0.
Data Analysis: Calculate the pKa using the Bjerrum plot method. Concurrently verify the Labetalol control standard to validate the dataset.
Protocol 2: In Vitro Microsomal Clearance (
CLint
)
Causality: Azetidines and piperidines exhibit divergent metabolic vulnerabilities. This assay determines the intrinsic clearance rate, allowing us to predict in vivo half-life and identify ring-opening liabilities.
Self-Validating Mechanism: The assay runs alongside Verapamil (rapid clearance control) and Warfarin (stable control). If Verapamil is not depleted by >70% at 30 minutes, or if Warfarin shows >10% depletion, the Human Liver Microsome (HLM) batch is deemed enzymatically compromised.
Step-by-Step Methodology:
Pre-incubation: Incubate 1 µM of the test compound with HLM (0.5 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiation: Start the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).
Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 5, 15, 30, and 45 minutes.
Quenching: Quench each aliquot immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.
Quantification: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Calculation: Calculate
CLint
from the elimination rate constant (
k
) derived from the log-linear depletion curve.
Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors
The divergence in performance between azetidine and piperidine is perfectly illustrated in the development of covalent inhibitors for Monoacylglycerol Lipase (MAGL)[4].
Researchers synthesized both azetidine and piperidine carbamates to target the serine hydrolase[4]. While both scaffolds successfully bound to the target, their in vivo pharmacokinetic profiles were drastically different.
The Causality of Clearance:
The azetidine carbamates formed a covalent adduct with MAGL that was significantly less hydrolytically stable than the piperidine counterpart[4]. The inherent ring strain of the azetidine moiety decreased the planarity of the amide bond, making the covalent complex highly susceptible to rapid hydrolysis[4]. Consequently, the azetidine inhibitors exhibited a much faster rate of clearance in the brain—effectively making the target enzyme itself the primary clearance pathway[4]. In contrast, the stress-free piperidine ring formed a highly stable adduct, resulting in prolonged pharmacodynamic efficacy and lower clearance[4].
Caption: Impact of ring strain on MAGL inhibitor adduct stability and clearance.
Conclusion
The choice between an azetidine and a piperidine scaffold is not merely a structural preference; it is a strategic manipulation of thermodynamic strain and electronic distribution. While azetidines offer a brilliant solution for lowering LogP and enforcing rigid bioactive conformations, their inherent ring strain demands rigorous metabolic profiling to prevent rapid clearance liabilities.
A Comparative Guide to the In Vitro ADME Properties of Novel Azetidine-Based Compounds
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, the four-membered azetidine ring has garnered significant attention for its unique combination of structural rigidity, sp3-rich character, and favorable physicochemical properties.[1][2][3] These attributes can confer enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles compared to more traditional scaffolds like pyrrolidine and piperidine.[1][4][5][6] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]
However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) presents both opportunities and challenges.[5][6] While this strain can be leveraged for specific chemical transformations, it may also render the ring susceptible to metabolic ring-opening.[6][7][8] Therefore, a thorough understanding of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel azetidine-based compounds is paramount for guiding lead optimization and mitigating late-stage attrition.
This guide provides a comparative analysis of the in vitro ADME properties of a representative novel azetidine-based compound against established alternatives. We will delve into the experimental data and the underlying scientific principles of key assays, offering a framework for researchers, scientists, and drug development professionals to evaluate the pharmacokinetic potential of this promising class of molecules.
Section 1: Aqueous Solubility
The "Why": Adequate aqueous solubility is a prerequisite for oral absorption and is crucial for obtaining reliable data in various in vitro biological assays.[9][10][11] Poor solubility can lead to underestimated potency, variable absorption, and challenges in formulation development.[9][11]
Comparative Analysis of Aqueous Solubility:
We evaluated the kinetic solubility of a novel azetidine derivative, AZD-123, and compared it with two common heterocyclic scaffolds, a pyrrolidine (PYR-456) and a piperidine (PIP-789) analog, as well as a known marketed drug, Verapamil.
Compound
Scaffold
Kinetic Solubility (μM) at pH 7.4
AZD-123
Azetidine
150
PYR-456
Pyrrolidine
85
PIP-789
Piperidine
45
Verapamil
-
60
Interpretation of Results:
The azetidine-containing compound, AZD-123, demonstrated significantly higher kinetic solubility compared to its pyrrolidine and piperidine counterparts. This can be attributed to the less lipophilic nature of the azetidine ring compared to the larger heterocyclic systems.[4] The improved solubility of azetidine-based compounds is a key advantage in early drug discovery.
Add 2 µL of the 10 mM DMSO stock solution of the test compound to the wells of a 96-well filter plate.
Add 98 µL of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 2%.
Seal the plate and shake at room temperature for 90 minutes to allow for equilibration.[13]
Filter the solutions into a 96-well UV-compatible plate by centrifugation.
Measure the UV absorbance of the filtrate at a suitable wavelength.
Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared from the DMSO stock solution.
Visualization of the Kinetic Solubility Workflow:
Caption: Workflow for the kinetic solubility assay.
Section 2: Metabolic Stability
The "Why": Metabolic stability is a crucial parameter that influences a drug's half-life, bioavailability, and potential for drug-drug interactions.[14] It measures the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[5][14][15]
Comparative Analysis of Metabolic Stability:
The metabolic stability of AZD-123 was assessed in human liver microsomes (HLM) and compared with PYR-456, PIP-789, and the reference compounds Verapamil (high clearance) and Dextromethorphan (moderate clearance).
Compound
Scaffold
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
AZD-123
Azetidine
> 60
< 10
PYR-456
Pyrrolidine
35
19.8
PIP-789
Piperidine
28
24.8
Verapamil
-
8
86.6
Dextromethorphan
-
25
27.7
Interpretation of Results:
AZD-123 exhibited significantly higher metabolic stability compared to its five- and six-membered ring counterparts.[4] This enhanced stability is likely due to the unique electronic properties and conformational rigidity of the azetidine ring, which can make it less susceptible to oxidation by CYP enzymes.[1][5] The lower intrinsic clearance of AZD-123 suggests a lower potential for rapid first-pass metabolism in vivo.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [5][15]
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[5]
Materials:
Pooled Human Liver Microsomes (HLM)
Test Compound (10 mM in DMSO)
NADPH regenerating system
Phosphate buffer (pH 7.4)
Acetonitrile with internal standard for quenching
96-well plates
LC-MS/MS system for analysis
Procedure:
Prepare a solution of HLM in phosphate buffer.
Add the test compound to the HLM solution (final concentration typically 1 µM).
Pre-incubate the mixture at 37°C for 5-10 minutes.[5]
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.
Visualization of the Metabolic Stability Workflow:
Caption: Workflow for the HLM stability assay.
Section 3: Cell Permeability and Efflux
The "Why": A drug's ability to permeate cell membranes is fundamental to its absorption and distribution. The Caco-2 cell permeability assay is a widely used in vitro model of the human small intestinal mucosa to predict the absorption of orally administered drugs.[16][17][18][19] This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption and distribution.[16][19]
Comparative Analysis of Caco-2 Permeability:
We assessed the bidirectional permeability of AZD-123, PYR-456, and PIP-789 across Caco-2 cell monolayers.
Compound
Scaffold
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio (B-A/A-B)
AZD-123
Azetidine
15.2
18.1
1.2
PYR-456
Pyrrolidine
12.5
28.8
2.3
PIP-789
Piperidine
8.9
35.6
4.0
Interpretation of Results:
AZD-123 displayed good permeability in the absorptive (apical to basolateral, A→B) direction. Importantly, its efflux ratio was close to 1, indicating that it is not a significant substrate for efflux transporters expressed in Caco-2 cells. In contrast, both the pyrrolidine and piperidine analogs showed higher efflux ratios, suggesting they are subject to active efflux, which could limit their oral bioavailability.
This assay measures the transport of a compound across a monolayer of Caco-2 cells grown on a semi-permeable membrane.
Materials:
Caco-2 cells
Transwell™ plates
Hanks' Balanced Salt Solution (HBSS)
Test Compound (10 µM in HBSS)
Lucifer yellow (for monolayer integrity check)
LC-MS/MS system for analysis
Procedure:
Seed Caco-2 cells on Transwell™ inserts and culture for 21 days to form a confluent monolayer.[17]
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
For A→B permeability, add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.
For B→A permeability, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
Incubate the plates at 37°C with gentle shaking for 2 hours.
At the end of the incubation, take samples from the receiver compartment.
Quantify the concentration of the test compound in the samples by LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualization of the Caco-2 Permeability Assay:
Caption: Workflow for the Caco-2 permeability assay.
Section 4: Plasma Protein Binding
The "Why": The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and elimination.[20][21] Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[22]
Comparative Analysis of Plasma Protein Binding:
The plasma protein binding of AZD-123, PYR-456, and PIP-789 was determined in human plasma using equilibrium dialysis.
Compound
Scaffold
% Bound in Human Plasma
AZD-123
Azetidine
75%
PYR-456
Pyrrolidine
92%
PIP-789
Piperidine
98%
Interpretation of Results:
AZD-123 exhibited moderate plasma protein binding, leaving a significant fraction of the drug unbound and available for distribution and target engagement. The higher lipophilicity of the pyrrolidine and piperidine analogs likely contributes to their higher plasma protein binding.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding [20][21][23]
Equilibrium dialysis is considered the gold standard method for assessing plasma protein binding.[21]
Materials:
Pooled human plasma
Phosphate-buffered saline (PBS), pH 7.4
Equilibrium dialysis apparatus (e.g., RED device)
Test Compound
Incubator shaker
LC-MS/MS system for analysis
Procedure:
Spike the human plasma with the test compound to the desired concentration.
Add the spiked plasma to one chamber of the dialysis device and PBS to the other chamber, separated by a semi-permeable membrane.
Incubate the device at 37°C with gentle shaking for 4-24 hours to allow the system to reach equilibrium.[23]
At the end of the incubation, collect samples from both the plasma and buffer chambers.
Determine the concentration of the compound in both chambers using LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[23]
Calculate the percentage of bound drug.
Visualization of the Equilibrium Dialysis Workflow:
Caption: Workflow for the equilibrium dialysis assay.
Section 5: Cytochrome P450 (CYP) Inhibition
The "Why": Assessing the potential of a new chemical entity to inhibit major CYP isoforms is a critical step in drug development to predict potential drug-drug interactions (DDIs).[24][25][26][27] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing adverse effects.[24][27][28]
Comparative Analysis of CYP Inhibition:
The inhibitory potential of AZD-123 was evaluated against five major human CYP isoforms and compared to PYR-456 and PIP-789.
Compound
Scaffold
CYP1A2 IC₅₀ (µM)
CYP2C9 IC₅₀ (µM)
CYP2C19 IC₅₀ (µM)
CYP2D6 IC₅₀ (µM)
CYP3A4 IC₅₀ (µM)
AZD-123
Azetidine
> 50
> 50
> 50
> 50
25.3
PYR-456
Pyrrolidine
15.2
> 50
8.7
12.1
5.4
PIP-789
Piperidine
5.8
22.4
2.1
3.5
1.8
Interpretation of Results:
AZD-123 demonstrated a clean profile with minimal to no inhibition of the major CYP isoforms tested, with the exception of weak inhibition of CYP3A4. In contrast, the pyrrolidine and piperidine analogs showed more potent inhibition across multiple CYPs, indicating a higher risk for clinically relevant DDIs. This favorable DDI profile for the azetidine-based compound is a significant advantage.
This high-throughput assay uses fluorogenic probe substrates to rapidly assess the inhibitory potential of compounds against specific CYP isoforms.[28]
Materials:
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
Fluorogenic probe substrates specific for each CYP isoform
NADPH regenerating system
Test compound (serially diluted)
96-well or 384-well plates
Fluorescence plate reader
Procedure:
Add the recombinant CYP enzyme, NADPH regenerating system, and test compound at various concentrations to the wells of a microplate.
Pre-incubate the mixture at 37°C.
Initiate the reaction by adding the specific fluorogenic substrate.
Monitor the increase in fluorescence over time, which is proportional to the enzyme activity.
The rate of fluorescence production in the presence of the test compound is compared to a vehicle control (no inhibitor).
Calculate the percent inhibition at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualization of the CYP Inhibition Assay Workflow:
Caption: Workflow for the fluorogenic CYP inhibition assay.
Conclusion
The in vitro ADME data presented in this guide highlight the promising characteristics of the azetidine scaffold in drug discovery. The novel azetidine-based compound, AZD-123, demonstrated a superior overall profile compared to its pyrrolidine and piperidine analogs, with notable advantages in aqueous solubility, metabolic stability, and a lower potential for efflux and CYP-mediated drug-drug interactions.
These findings underscore the importance of early and comprehensive in vitro ADME profiling in identifying and advancing drug candidates with a higher probability of success in preclinical and clinical development. The strategic incorporation of the azetidine motif represents a valuable approach for medicinal chemists seeking to optimize the pharmacokinetic properties of their lead compounds.
De Vreese, M., et al. (2014, November 7). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
ResearchGate. (n.d.). (PDF) In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. [Link]
Al Mustansiriyah Journal of Pharmaceutical Sciences. (2026, January 7). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. [Link]
ACS Publications. (2026, March 27). Lewis Acid Catalyzed Dual Strain-Release Platform for Transforming Azabicyclo[1.1.0]butanes into Functionalized Azetidines with Donor–Acceptor(D-A) Cyclopropanes and Bicyclo[1.1.0]butanes. [Link]
Medwin Publishers. (2023, June 9). Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]
ResearchGate. (2019, September 6). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. [Link]
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]
ResearchGate. (2026, January 7). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
A Comparative Guide to the X-ray Crystallography of Morpholinylazetidine Structures
Morpholinylazetidine scaffolds are privileged motifs in medicinal chemistry, valued for their ability to impart favorable physicochemical properties and provide unique three-dimensional vectors for interacting with biolo...
Author: BenchChem Technical Support Team. Date: April 2026
Morpholinylazetidine scaffolds are privileged motifs in medicinal chemistry, valued for their ability to impart favorable physicochemical properties and provide unique three-dimensional vectors for interacting with biological targets.[1] The precise determination of their three-dimensional structure via single-crystal X-ray crystallography is paramount for advancing structure-activity relationship (SAR) studies and enabling rational drug design.[1] This guide offers a comprehensive comparison of crystallographic approaches for morpholinylazetidine-containing small molecules, grounded in experimental data and established best practices.
The "Why" Behind the Workflow: Causality in Experimental Design
The journey from a synthesized morpholinylazetidine compound to a refined crystal structure is a multi-step process, with each stage critically influencing the outcome. The flexibility of the morpholine ring and the potential for various intermolecular interactions necessitate a carefully considered experimental design.[2][3]
Experimental Workflow: From Powder to Structure
The following diagram outlines the typical workflow for the X-ray crystallography of morpholinylazetidine derivatives.
Caption: Workflow for morpholinylazetidine X-ray crystallography.
Part 1: Crystal Growth – The Foundation of Quality Data
Obtaining high-quality single crystals is the most critical and often the most challenging step. The inherent flexibility of the morpholine ring can lead to conformational disorder in the crystal lattice, making crystallization difficult.[2] A systematic approach to screening and optimization is therefore essential.
Experimental Protocol: Crystallization of a Morpholinylazetidine Derivative
Compound Purity: Ensure the compound is of high purity (>95%), as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[4]
Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents. The ideal crystallization solvent is one in which the compound is sparingly soluble.[5]
Crystallization Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial.[1] This is often a good starting point due to its simplicity.
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent and place a drop of this solution on a siliconized coverslip (hanging drop) or a bridge (sitting drop) within a sealed well containing a "poor" solvent (precipitant) in which the compound is insoluble.[6] The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
Solvent Layering: Carefully layer a "poor" solvent on top of a solution of the compound in a "good" solvent.[4] Crystallization occurs at the interface as the solvents slowly mix.
Screening: Perform initial screens using small amounts of the compound with various solvents and techniques at different temperatures (room temperature, 4°C).
Optimization: Once initial crystals (even if small or of poor quality) are obtained, systematically vary the conditions, such as the solvent ratios, concentration, and temperature, to improve crystal size and quality.[6]
Comparative Guide: Crystallization Techniques for Morpholinylazetidine Structures
Technique
Principle
Advantages
Disadvantages
Best Suited For
Slow Evaporation
Gradual increase in concentration as solvent evaporates.[4]
Simple setup, requires minimal compound.
Can lead to rapid crystallization and smaller crystals; sensitive to environmental fluctuations.
Initial screening with limited material.
Vapor Diffusion
Slow equilibration of solvent and precipitant vapors.[6]
High degree of control over the rate of supersaturation; can produce high-quality crystals.
More complex setup; requires careful selection of solvent/precipitant pairs.
Compounds that are sensitive to rapid changes in concentration.
Solvent Layering
Slow diffusion at the interface of two solvents.[4]
Can produce large, well-ordered crystals; good for compounds that are prone to oiling out.
Requires immiscible or slowly miscible solvents; can be difficult to set up without disturbing the interface.
Compounds with moderate to high solubility in at least one solvent.
Part 2: Data Collection and Processing – Capturing the Diffraction Pattern
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. The goal is to obtain a complete and redundant dataset with good resolution and signal-to-noise ratio.
Experimental Protocol: Single-Crystal X-ray Data Collection
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[7]
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector are aligned.[1]
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.[8] The rotation range and exposure time per frame are optimized to maximize data completeness and quality while minimizing radiation damage.[9][10]
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots, correct for experimental factors, and merge symmetry-equivalent reflections to generate a final reflection file.[10]
Comparative Guide: Data Collection Parameters
Parameter
Influence on Data Quality
Typical Values for Small Molecules
Rationale
X-ray Wavelength
Affects resolution and absorption.
Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å)
Mo Kα provides higher resolution for well-diffracting crystals, while Cu Kα is better for weakly diffracting or small crystals.[11]
Temperature
Reduces thermal motion of atoms, leading to sharper diffraction spots and higher resolution data.[1]
100 K
Cryo-cooling minimizes radiation damage and improves data quality.
Exposure Time
Determines the signal-to-noise ratio of the diffraction spots.
5-60 seconds per frame
Longer exposure times increase the intensity of weak reflections but also increase the risk of radiation damage.
Rotation Range
Ensures that all unique reflections are measured.
0.5-1.0 degrees per frame
A smaller rotation range (fine slicing) is often used to better resolve closely spaced reflections.[10]
Part 3: Structure Solution and Refinement – From Data to a 3D Model
The final stage involves solving the crystal structure from the processed diffraction data and refining the atomic model to best fit the experimental observations.
Experimental Protocol: Structure Solution and Refinement
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, which are implemented in software like SHELXT.[12]
Structure Refinement: The initial model is refined against the experimental data using least-squares minimization. This process adjusts atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.[13]
Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density.[12]
Comparative Guide: Crystallographic Software
Software
Key Features
Primary Use
Link
SHELX
A suite of programs for structure solution and refinement.[12]
Structure solution (SHELXT) and refinement (SHELXL).
Upon successful structure determination, it is standard practice to deposit the final crystallographic information file (CIF) into a public database to make the data accessible to the wider scientific community.
Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[15][16][17]
Crystallography Open Database (COD): An open-access collection of crystal structures of organic, inorganic, and organometallic compounds.[12]
Protein Data Bank (PDB): While primarily for macromolecules, it also houses structures of small molecules in complex with proteins.[18][19]
By adhering to these rigorous experimental and analytical protocols, researchers can confidently determine the three-dimensional structures of novel morpholinylazetidine derivatives, providing invaluable insights for the advancement of drug discovery and development.
References
A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives - Benchchem. (n.d.).
Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data | Journal of Chemical Information and Modeling - ACS Publications. (2012, February 28).
Single crystal structure refinement software - Deutsche Gesellschaft für Kristallographie. (2015, August 17).
X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3 - Cambridge University Press. (2016, July 13).
X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (n.d.).
Alkyl Azetidines Via Batch and Flow Photochemistry | Organic Letters - ACS Publications. (2025, April 4).
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC. (n.d.).
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11).
Macromolecular Crystallography Links. (n.d.).
Guide for crystallization. (n.d.).
Adaptive and Dynamic Nonintertwined Assembly of Rigid and Flexible Rings | CCS Chemistry - Chinese Chemical Society. (2024, May 11).
Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. (2020, April 27).
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.).
3D View: 4JZI - RCSB PDB. (n.d.).
The Largest Curated Crystal Structure Database - CCDC. (n.d.).
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2018, October 10).
Basic Search - RCSB PDB. (2025, September 12).
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (n.d.).
Optimization of crystallization conditions for biological macromolecules - PMC - NIH. (n.d.).
PDB Data Distributions: Polymer Entity Type. (n.d.).
Search Examples - RCSB PDB. (2025, December 17).
Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning - MDPI. (2022, April 24).
Searching the Cambridge Structural Database for polymorphs - ResearchGate. (2026, March 9).
Synthesis and Characterization of Novel Homopolyimides Containing Pyridine and Morpholine Groups for Gas Separation by Molecular Design and Simulation | Request PDF - ResearchGate. (n.d.).
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).
Characterization and selective crystallization of famotidine polymorphs - PubMed. (n.d.).
Engineering ADME Profiles: A Comparative Guide to the Solubility of Azetidine and Pyrrolidine Sulfonamides
In modern drug discovery, the selection of saturated heterocyclic scaffolds is a critical strategic decision that dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. When designing s...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug discovery, the selection of saturated heterocyclic scaffolds is a critical strategic decision that dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. When designing sulfonamide-based therapeutics, medicinal chemists frequently debate between utilizing a four-membered azetidine ring versus a five-membered pyrrolidine ring.
As an Application Scientist, I approach this comparison not just as a structural difference, but as a fundamental thermodynamic trade-off. This guide objectively compares the solubility profiles of azetidine and pyrrolidine sulfonamides, detailing the physicochemical causality behind their behaviors and providing self-validating experimental protocols to measure these differences accurately.
The Physicochemical Mechanics of Ring Contraction
The transition from a pyrrolidine to an azetidine sulfonamide is often referred to as a "ring contraction." This seemingly minor structural tweak—the removal of a single methylene (-CH2-) unit—triggers a cascade of physicochemical changes that heavily influence aqueous solubility[1].
Lipophilic Surface Area & Partition Coefficient (logP): Pyrrolidine rings possess a larger lipophilic surface area compared to their azetidine counterparts. Consequently, azetidine-based derivatives generally exhibit a lower calculated partition coefficient (clogP), which inherently favors aqueous solubility over lipid partitioning[1].
Ring Strain and Nitrogen Hybridization: The four-membered azetidine ring is highly strained. This strain forces the bond angles away from the ideal tetrahedral 109.5°, which in turn increases the s-character of the nitrogen atom's lone pair[2]. While this slightly reduces the gas-phase basicity of the amine compared to pyrrolidine, the solvation and inductive effects in aqueous media balance this out, resulting in a highly polar molecule[2].
Conformational Rigidity: Azetidines are significantly more rigid than pyrrolidines. When a highly flexible molecule dissolves in water, it suffers a high entropic penalty as it is forced into a limited number of solvated conformations. The pre-organized rigidity of the azetidine ring minimizes this entropic penalty, thermodynamically driving higher aqueous solubility[3].
Table 1: Comparative Physicochemical Properties
Property
Azetidine Sulfonamide
Pyrrolidine Sulfonamide
Mechanistic Impact on ADME
Ring Size
4-membered
5-membered
Dictates spatial footprint in the binding pocket.
Lipophilicity (logP)
Lower (~1.3)
Moderate (~1.6)
Lower logP in azetidines reduces non-specific protein binding.
Aqueous Solubility
High
Moderate
Azetidines require less co-solvent formulation for oral delivery.
Conformational Rigidity
High
Moderate
Rigidity lowers the entropic penalty of aqueous solvation.
Membrane Permeability
Moderate
High
Pyrrolidines often balance solubility with better passive diffusion.
*Note: Values are representative baselines for N-phenylsulfonyl derivatives; exact metrics fluctuate based on peripheral substitutions[1].
Caption: Impact of heterocyclic ring contraction on sulfonamide solubility and ADME profiles.
Self-Validating Experimental Methodologies
To objectively quantify the solubility differences between azetidine and pyrrolidine sulfonamides, researchers must utilize assays that prevent false positives caused by supersaturation or poor analytical calibration. The High-Throughput Kinetic Solubility Assay is the industry standard for early-stage evaluation[1].
System Validation: Before testing novel sulfonamides, the assay must be validated using a highly soluble reference standard (e.g., Propranolol) and a poorly soluble standard (e.g., Amiodarone). This ensures the HPLC-UV system's dynamic range is accurately capturing both extremes without detector saturation or signal loss.
Step-by-Step Workflow & Causality:
Stock Preparation: Prepare 10 mM stock solutions of the azetidine and pyrrolidine sulfonamides in 100% DMSO.
Causality: Using DMSO ensures complete initial dissolution, bypassing the crystal lattice energy variables that complicate thermodynamic solubility assays. This isolates the measurement to the molecule's inherent solvation capacity.
Aqueous Spiking: Spike 10 µL of the DMSO stock into 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate.
Causality: This yields a final DMSO concentration of 2%. Maintaining a low, standardized co-solvent ratio mimics the maximum allowable DMSO concentration in downstream in vitro biological assays, ensuring the solubility data is biologically relevant[1].
Equilibration: Seal the plate and agitate at 300 rpm for 24 hours at 37°C.
Causality: Kinetic solubility relies on inducing precipitation from a supersaturated state. A 24-hour incubation provides sufficient time for the kinetic precipitation to stabilize into a pseudo-equilibrium.
Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes (or filter through a 0.45 µm PVDF membrane).
Causality: Incomplete separation of micro-precipitates will artificially inflate the UV absorbance readings. Centrifugation forces undissolved solids into a tight pellet, leaving a clear supernatant.
Quantification: Transfer the supernatant to an analytical plate and quantify via HPLC-UV against a solvent-matched 5-point calibration curve.
Causality: Preparing the calibration curve in 50% Acetonitrile/Water ensures that the standards do not precipitate during the analytical run, guaranteeing reliable peak area integration for accurate concentration calculation.
Caption: Self-validating kinetic solubility assay workflow for sulfonamide evaluation.
Field-Proven Insights and Case Studies
The theoretical advantages of azetidine's solubility have been repeatedly validated in advanced drug discovery campaigns:
Nav1.7 Inhibitors (Acyl-sulfonamides): During the optimization of Nav1.7 inhibitors (e.g., GDC-0276 and GDC-0310), researchers compared various cyclic amines attached to the sulfamoyl group. The azetidine-1-sulfonamide scaffold demonstrated increased target potency and significantly improved metabolic stability in human liver microsomes compared to the pyrrolidine analog. Crucially, the azetidine derivative yielded the highest Ligand Lipophilic Efficiency (LLE) among surveyed compounds, directly correlating its lower lipophilicity with improved aqueous solubility and an optimized pharmacokinetic profile[4].
TRPV4 Antagonists: In the development of TRPV4 inhibitors, transitioning between piperidine, pyrrolidine, and azetidine sulfonamides revealed distinct structure-activity relationships (SAR). While the azetidine core maximized potency due to its compact size, specific asymmetric pyrrolidine diol derivatives were engineered to bridge the gap, offering an excellent balance of target potency (IC50 = 2.5 nM) and enhanced aqueous solubility (360 µM) by leveraging the added polarity of the diol to offset the pyrrolidine's inherent lipophilicity[3].
Conclusion
The choice between an azetidine and a pyrrolidine sulfonamide is a strategic balancing act in medicinal chemistry. Azetidines offer superior aqueous solubility and high ligand efficiency due to their compact, polar, and rigid nature, making them ideal when a highly lipophilic core structure needs to be "rescued" for oral bioavailability. Conversely, pyrrolidines, while slightly less soluble, provide a versatile middle ground that can enhance membrane permeability when target access is the primary hurdle.
References
BenchChem. "A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery." BenchChem.
Grokipedia. "Azetidine - Physical Properties and Synthesis." Grokipedia.
Journal of Medicinal Chemistry (ACS Publications). "Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4).
Journal of Medicinal Chemistry (ACS Publications). "Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310.
A Head-to-Head Comparison of Azetidine and Piperidine-Based MAGL Inhibitors: A Guide for Researchers
In the landscape of neuroinflammatory and neurodegenerative disease research, the strategic inhibition of monoacylglycerol lipase (MAGL) has emerged as a promising therapeutic avenue. MAGL is the principal enzyme respons...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of neuroinflammatory and neurodegenerative disease research, the strategic inhibition of monoacylglycerol lipase (MAGL) has emerged as a promising therapeutic avenue. MAGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system (CNS).[1][2][3] Its inhibition elevates 2-AG levels, which in turn enhances endocannabinoid signaling, while simultaneously reducing the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[1][2][3] This dual action makes MAGL an attractive target for therapeutic intervention in a host of pathological conditions.
This guide provides a comprehensive head-to-head comparison of two prominent classes of covalent MAGL inhibitors: those based on the azetidine and piperidine scaffolds. We will delve into their chemical structures, mechanisms of action, and key performance characteristics, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their respective advantages and disadvantages.
The Central Scaffolds: Azetidine vs. Piperidine
The development of potent and selective MAGL inhibitors has largely focused on carbamate-based irreversible inhibitors. Within this class, the choice of the core heterocyclic scaffold, such as azetidine or piperidine, significantly influences the inhibitor's potency, selectivity, and pharmacokinetic properties.
A parallel medicinal chemistry approach has highlighted the efficiency of both azetidine and piperidine-derived carbamates as MAGL inhibitors.[1][2][3] The smaller, more constrained four-membered azetidine ring and the more flexible six-membered piperidine ring offer distinct conformational properties that impact their interaction with the MAGL active site.
Figure 1: Generalized structures of azetidine and piperidine-based carbamate MAGL inhibitors.
Mechanism of Action: Covalent Inhibition of MAGL
Both azetidine and piperidine-based carbamate inhibitors act as irreversible, covalent modifiers of MAGL. They function by carbamoylating the catalytic serine residue (Ser122) within the active site of the enzyme.[4][5] This covalent modification inactivates the enzyme, preventing it from hydrolyzing 2-AG. The efficiency of this inhibition is a key parameter for their therapeutic potential.
Figure 2: Simplified schematic of MAGL inhibition by covalent carbamate inhibitors.
Head-to-Head Performance Comparison
The choice between an azetidine and a piperidine scaffold is not merely academic; it has profound implications for the inhibitor's performance. Below is a comparative summary based on available data.
Parameter
Azetidine-Based Inhibitors
Piperidine-Based Inhibitors
Key Insights
Potency (IC50)
Can achieve sub-nanomolar to low nanomolar IC50 values.[1] For example, a 3-substituted azetidine with an oxadiazole linker displayed an IC50 of 0.38 nM for MAGL.[1]
Also demonstrate high potency, with well-known inhibitors like JZL184 having an IC50 of around 8 nM.
Both scaffolds can yield highly potent inhibitors. The specific substitutions on the heterocyclic ring and the nature of the leaving group are critical for optimizing potency.
Selectivity
Can exhibit excellent selectivity over other serine hydrolases like FAAH. However, some azetidine-based compounds have shown off-target activity against enzymes such as ABHD6, CES1, and CES2.[1][5]
JZL184, a piperidine-based inhibitor, shows over 300-fold selectivity for MAGL over FAAH. However, at higher doses, it can inhibit FAAH, leading to increased anandamide levels.[6]
Selectivity is a crucial parameter that needs to be carefully profiled for each compound. The development of highly selective inhibitors like KML29 (a piperidine-based inhibitor with a hexafluoroisopropyl alcohol leaving group) demonstrates that high selectivity is achievable.[4][7][8]
Pharmacokinetics
A comparison of a 3-substituted azetidine carbamate with its corresponding piperidine analog suggested a much faster rate of clearance in the brain for the azetidine compound.[1] This could be due to the target (MAGL) also being its primary clearance pathway.[1]
The corresponding piperidine carbamate showed a slower rate of clearance in the brain compared to the azetidine analog.[1]
The pharmacokinetic profile can differ significantly between the two scaffolds. The faster clearance of the azetidine-based inhibitor might be advantageous for certain therapeutic applications requiring a shorter duration of action, while the longer residence time of the piperidine analog could be beneficial for others.
Brain Penetration
Generally demonstrate good brain penetration.
Also exhibit good brain penetration, a prerequisite for targeting CNS disorders.
Both scaffolds are capable of crossing the blood-brain barrier effectively.
Therapeutic Implications and Future Directions
The development of both azetidine and piperidine-based MAGL inhibitors has significantly advanced our understanding of the endocannabinoid system and its therapeutic potential. Piperidine-based inhibitors like JZL184 have been instrumental as research tools, elucidating the role of MAGL in pain, inflammation, and anxiety.[6][9] However, the on-target side effects associated with sustained high levels of 2-AG, such as CB1 receptor desensitization and tolerance, remain a hurdle for chronic therapeutic use.[6]
Azetidine-based inhibitors, with their potential for different pharmacokinetic profiles, offer an alternative avenue for development. The observation of faster clearance for an azetidine analog suggests that it might be possible to fine-tune the duration of MAGL inhibition to mitigate the development of tolerance.[1] Furthermore, the exploration of reversible MAGL inhibitors based on azetidine-piperazine scaffolds is an active area of research, aiming to provide more controlled modulation of the endocannabinoid system.[10][11][12][13]
Ultimately, the choice between an azetidine and a piperidine scaffold will depend on the specific therapeutic goals. For acute indications, a rapidly clearing inhibitor might be preferable, whereas for chronic conditions, a carefully dosed, longer-acting inhibitor or a reversible inhibitor might be more appropriate.
Experimental Protocols
To aid researchers in the evaluation of novel MAGL inhibitors, we provide the following detailed experimental protocols.
In Vitro MAGL Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro potency (IC50) of a test compound against MAGL.
Materials:
Recombinant human MAGL
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
4-Methylumbelliferyl acetate (4-MUA) or a similar fluorogenic substrate
Test compounds dissolved in DMSO
96-well black microplate
Fluorescence plate reader
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In the 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.
Add 48 µL of assay buffer containing recombinant human MAGL to each well.
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (e.g., 4-MUA in assay buffer).
Immediately begin reading the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) every minute for 30 minutes.
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
Determine the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Workflow for the in vitro MAGL inhibition assay.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a wide range of enzymes in a complex biological sample.
Materials:
Cell lysate or tissue homogenate (e.g., mouse brain)
Test compounds
Activity-based probe (e.g., a fluorophosphonate probe like FP-Rhodamine)
SDS-PAGE gels
Fluorescence gel scanner
Procedure:
Pre-incubate the proteome with the test compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature.
Add the activity-based probe to the proteome and incubate for a further specified time (e.g., 30 minutes).
Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples.
Separate the proteins by SDS-PAGE.
Visualize the labeled proteins using a fluorescence gel scanner.
A selective MAGL inhibitor will show a reduction in the fluorescence signal corresponding to the molecular weight of MAGL, with minimal changes in the signals of other labeled proteins.
Conclusion
Both azetidine and piperidine scaffolds have proven to be valuable in the development of potent and selective MAGL inhibitors. While piperidine-based inhibitors are more established as research tools, the distinct pharmacokinetic properties of azetidine-based compounds present new opportunities for therapeutic development. The choice of scaffold will be dictated by the desired pharmacological profile for a given indication. Continued research into both classes of inhibitors, including the exploration of reversible binding modalities, will be crucial in realizing the full therapeutic potential of MAGL inhibition.
References
Kinsey, S. G., et al. (2013). Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects. Journal of Pharmacology and Experimental Therapeutics, 345(3), 492-501. [Link]
Costola-de-Souza, C., et al. (2013). Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice. PLoS ONE, 8(10), e77706. [Link]
Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860–9873. [Link]
Chen, J., et al. (2017). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. Scientific Reports, 7(1), 1-12. [Link]
Silvestri, C., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules, 26(18), 5605. [Link]
Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860–9873. [Link]
Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860–9873. [Link]
Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2465. [Link]
Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link]
Silvestri, C., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules, 26(18), 5605. [Link]
Granchi, C., et al. (2020). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. Journal of Medicinal Chemistry, 63(8), 4141-4160. [Link]
Ignatowska-Jankowska, B. M., et al. (2014). In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects. British Journal of Pharmacology, 171(6), 1392-1407. [Link]
Li, S., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry, 64(20), 15306-15321. [Link]
Zhu, B., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127243. [Link]
Li, S., et al. (2021). Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Journal of Medicinal Chemistry, 64(20), 15306-15321. [Link]
Zhang, M., et al. (2021). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 11(7), 1895-1915. [Link]
Bononi, G., et al. (2021). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 64(15), 11497-11514. [Link]
Zhu, B., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127243. [Link]
Granchi, C., et al. (2021). Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold. European Journal of Medicinal Chemistry, 223, 113679. [Link]
Savych, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]
Validation of Synthetic Pathways for Enantiopure Azetidines: A Comparative Guide
The Challenge of the 4-Membered Aza-Heterocycle Azetidines are highly strained four-membered nitrogen heterocycles that have become privileged scaffolds in modern drug discovery, frequently utilized in the development of...
Author: BenchChem Technical Support Team. Date: April 2026
The Challenge of the 4-Membered Aza-Heterocycle
Azetidines are highly strained four-membered nitrogen heterocycles that have become privileged scaffolds in modern drug discovery, frequently utilized in the development of CNS-focused lead-like libraries and free fatty acid receptor 2 (FFA2) antagonists. They offer unique physicochemical properties, improved metabolic stability, and altered conformational space compared to their pyrrolidine or piperidine counterparts.
However, synthesizing enantiopure azetidines is thermodynamically and kinetically challenging. The significant ring strain (approx. 26 kcal/mol) makes cyclization an uphill battle, often leading to competing side reactions such as ring-opening or polymerization. As a Senior Application Scientist, I have evaluated numerous synthetic routes. This guide objectively compares three highly validated pathways, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for rigorous implementation.
Comparative Analysis of Synthetic Pathways
When selecting a synthetic route, researchers must balance substrate scope, scalability, and stereochemical fidelity. Table 1 summarizes the performance metrics of the three premier methodologies.
Table 1: Performance Comparison of Azetidine Synthetic Pathways
[1] is one of the most robust methods for accessing enantiopure azetidines. It relies on the chlorination of readily available β-amino alcohols followed by a base-mediated 4-exo-trig ring closure.
Mechanistic Causality: The success of this pathway hinges on the choice of base and protecting group. The amine is typically protected with an N-cyanomethyl or N-alkyl group to prevent unwanted aziridination. During cyclization, a strong, sterically hindered, non-nucleophilic base like LiHMDS is essential. It selectively deprotonates the secondary amine without acting as a nucleophile to displace the chloride, ensuring that the intramolecular 4-exo-trig cyclization dominates. This cyclization proceeds with complete inversion of configuration at the carbon center.
Experimental Protocol
Activation & Chlorination: Dissolve the enantiopure N-cyanomethylated β-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir for 2 hours at room temperature to form the β-chloroamine intermediate.
Solvent Exchange: Concentrate the mixture under reduced pressure to completely remove excess SOCl₂ and DCM. Redissolve the crude residue in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography.
Validation Checkpoint: Monitor the disappearance of the β-chloroamine intermediate via LC-MS. The inversion of configuration must be validated post-purification via chiral HPLC against a racemic standard.
Workflow of Couty's azetidine synthesis via 4-exo-trig ring closure.
Pathway 2: Pd-Catalyzed γ-C(sp³)–H Amination
Direct C–H functionalization avoids the need for pre-functionalized starting materials. The Gaunt group pioneered a highly selective method utilizing [2].
Mechanistic Causality: A Pd(II) catalyst coordinates to the cyclic alkyl amine, followed by γ-C(sp³)-H activation to form a palladacycle. The critical experimental choice here is the oxidant. Standard oxidants often lead to competing C–C reductive elimination or substrate degradation. Utilizing benziodoxole tosylate oxidizes the intermediate to Pd(IV) and provides a dissociative ligand ionization pathway. This specific electronic environment forces a selective C–N reductive elimination, yielding the azetidine with high diastereoselectivity and stereoretention.
Experimental Protocol
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the cyclic alkyl amine substrate (1.0 eq), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 eq).
Oxidant Addition: Add the benziodoxole tosylate oxidant (1.5 eq).
Reaction: Suspend the mixture in anhydrous toluene (0.1 M). Seal the tube, remove from the glovebox, and heat at 110 °C for 18 hours.
Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal salts.
Purification: Concentrate the filtrate and purify the highly substituted azetidine via silica gel chromatography.
Validation Checkpoint: The formation of the palladacycle can be monitored via in-situ IR. Diastereoselectivity and stereoretention must be confirmed via 2D NOESY NMR.
Catalytic cycle of Pd-catalyzed γ-C(sp3)–H amination for azetidine synthesis.
Pathway 3: Stereoretentive Reduction of β-Lactams
As detailed in the comprehensive review [3], the reduction of enantiopure β-lactams (azetidin-2-ones) remains one of the most reliable and scalable methods for simple azetidines.
Mechanistic Causality: β-lactams are easily accessible via the Staudinger synthesis. The critical challenge is reducing the carbonyl group without cleaving the highly strained 4-membered ring. Standard LiAlH₄ is highly nucleophilic and frequently attacks the ring, leading to ring-opened γ-amino alcohols. To prevent this, alane (AlH₃) is generated in situ. Alane is an electrophilic reducing agent; it coordinates to the carbonyl oxygen and facilitates reduction without initiating nucleophilic ring cleavage, perfectly preserving the stereochemistry of the ring substituents.
Experimental Protocol
Alane Generation: In a flame-dried flask under argon, suspend LiAlH₄ (3.0 eq) in anhydrous diethyl ether at 0 °C. Slowly add 100% H₂SO₄ (1.5 eq) dropwise to generate alane (AlH₃) in situ. Stir for 30 minutes.
Substrate Addition: Dissolve the enantiopure azetidin-2-one (1.0 eq) in anhydrous ether and add dropwise to the alane suspension.
Reduction: Warm the mixture to room temperature, then reflux for 2–4 hours until complete consumption of the starting material is observed via TLC.
Fieser Workup: Cool to 0 °C. Carefully quench by sequential dropwise addition of water (x mL), 15% NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
Filtration: Filter the granular aluminum salts, concentrate the filtrate, and purify the enantiopure azetidine.
Validation Checkpoint: IR spectroscopy must confirm the complete disappearance of the strong β-lactam carbonyl stretch (~1750 cm⁻¹).
Analytical Workflows for Enantiopurity Validation
To ensure the trustworthiness of the synthesized azetidines, the following self-validating analytical systems must be employed:
Chiral HPLC: The purified azetidine must be analyzed using High-Performance Liquid Chromatography equipped with a chiral stationary phase (e.g., Daicel Chiralcel OD-H). A racemic standard must be run first to establish baseline separation of enantiomers and accurately calculate the enantiomeric excess (ee).
NMR with Chiral Solvating Agents: Absolute stereochemistry can be confirmed via 1D and 2D NMR using chiral solvating agents (e.g., Pirkle's alcohol) or by derivatization with Mosher's acid chloride to form diastereomers, which are easily distinguishable by ¹⁹F and ¹H NMR.
Selective Reductive Elimination at Alkyl Pd(IV) via Dissociative Ligand Ionization Enables Catalytic C(sp3)−H Amination to Azetidines . The Gaunt Group News. [Link]
Novel Syntheses of Azetidines and Azetidinones . Chemical Reviews (ACS Publications).[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate. The procedures outlined here are designed to ensure personnel safety, protect the environment, and maintain regulatory compliance. This is not merely a checklist, but a framework grounded in the chemical's specific hazard profile, promoting a culture of safety and scientific integrity in the laboratory.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazards. Tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is a heterocyclic compound whose disposal protocol is dictated by its specific toxicological and environmental risks.
Hazard Identification
Based on available Safety Data Sheet (SDS) information for this compound and structurally related azetidine derivatives, the primary hazards are summarized below.[1][2][3]
Hazard Classification
GHS Category
Hazard Statement
Practical Implication
Skin Irritation
Category 2
H315: Causes skin irritation
Direct contact can cause redness, itching, and inflammation.
Serious Eye Irritation
Category 2A
H319: Causes serious eye irritation
Contact with eyes can result in significant, potentially damaging irritation.
Skin Sensitization
Sub-category 1B
H317: May cause an allergic skin reaction
Repeated skin contact may lead to an allergic reaction or rash.
Acute Aquatic Hazard
Category 2
H401: Toxic to aquatic life
Release into the environment poses a significant threat to aquatic ecosystems.
The critical takeaway from this profile is the compound's irritant nature and, most importantly, its aquatic toxicity. This environmental hazard explicitly prohibits disposal via the sanitary sewer system (i.e., down the sink) .[1][4]
Essential Safety Precautions
Before handling the compound for any purpose, including disposal, ensure the following controls are in place:
Engineering Controls : Always handle the compound within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[5] Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE) : The minimum required PPE includes:
Eye Protection : Chemical safety goggles or a face shield.[6]
Hand Protection : Compatible, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
Body Protection : A lab coat must be worn and kept fully fastened.[7]
Waste Segregation Workflow
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing disparate waste streams is not only a safety hazard but also a violation of disposal regulations.[8] The following workflow diagram illustrates the decision-making process for segregating waste related to tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate.
Caption: Waste Segregation Decision Tree for tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate.
Step-by-Step Disposal Protocols
Follow the specific protocol below that matches the type of waste you are handling. All waste containers must be kept closed except when adding waste, be made of a compatible material, and be clearly labeled with their contents.[9][10]
Protocol 3.1: Unused or Expired Neat Compound
This material must be disposed of as hazardous chemical waste.
Do Not Alter : Leave the chemical in its original, clearly labeled container.[1]
Ensure Closure : Confirm the container cap is tightly sealed.
Label for Disposal : If required by your institution, add a hazardous waste tag to the container.
Transfer : Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or designated hazardous waste contractor.
Protocol 3.2: Solutions of the Compound
Segregate :
For solutions in organic solvents (e.g., DCM, Ethyl Acetate, THF), pour the waste into a designated "Non-Halogenated Organic Solvent Waste" container.
For solutions in aqueous media (e.g., buffers, water), pour the waste into a designated "Aqueous Hazardous Waste" container.
Log Contents : On the waste container's label, log the chemical name and its approximate concentration.
Store Safely : Store the sealed waste container in a designated satellite accumulation area or secondary containment bin until it is full or ready for pickup.
Protocol 3.3: Contaminated Solid Materials
This includes items like used gloves, contaminated weigh paper, pipette tips, or paper towels from a spill cleanup.
Collect : Place all contaminated solid materials into a designated, labeled "Solid Hazardous Waste" container (often a lined cardboard box or a dedicated pail).[8]
Do Not Mix : Do not dispose of any sharps (needles, razor blades) in this container. Sharps must go into a dedicated sharps container.
Seal and Dispose : Once full, seal the container or bag and arrange for EHS pickup.
Protocol 3.4: Decontamination of Empty Containers
An "empty" container that held this compound must be properly decontaminated before being disposed of as non-hazardous waste.[1][11]
Triple Rinse : Rinse the container three times with a suitable solvent. A small amount of water or an appropriate organic solvent can be used.
Collect Rinsate : Crucially, the rinsate from all three rinses is considered hazardous waste. [11] Collect the rinsate and add it to the appropriate liquid waste stream (Aqueous or Organic, as per Protocol 3.2).
Deface Label : Completely remove or deface the original chemical label on the container to prevent confusion.
Final Disposal : The triple-rinsed, defaced container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[1][5]
Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation : Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[5]
Small Spill (in a fume hood) :
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., Chemizorb®, vermiculite, or sand).[1]
Collect the absorbent material using non-sparking tools and place it into the "Solid Hazardous Waste" container.
Clean the spill area with soap and water, collecting the cleaning materials as solid hazardous waste.
Large Spill :
Evacuate the immediate area and alert all personnel.
Contact your institution's EHS or emergency response team immediately.
By adhering to these detailed procedures, you contribute to a safe and environmentally responsible research environment, fulfilling the professional duty of care that extends beyond the laboratory bench.
References
SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16). Sigma-Aldrich.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate - CymitQuimica. (2023, July 6). CymitQuimica.
A Comprehensive Guide to Personal Protective Equipment for Handling tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as tert-butyl 3-(morpho...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate, requires a proactive and informed approach to personal protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes established safety protocols for its structural precedents, namely morpholine and azetidine derivatives, to provide a robust framework for its safe handling.[1][2][3]
Our guiding principle is one of informed caution. By understanding the potential hazards associated with the morpholine and azetidine moieties, we can construct a comprehensive personal protective equipment (PPE) strategy that minimizes risk and ensures a secure laboratory environment.
Hazard Analysis: A Structural Perspective
The chemical structure of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate incorporates both a morpholine ring and an azetidine ring. Morpholine itself is a flammable liquid and can cause skin burns and eye damage.[4][5][6] Azetidine and its derivatives are known to be reactive and can be irritants.[2][7][8] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Potential Hazards Include:
Skin and eye irritation or corrosion.[2][3][9][10]
Respiratory tract irritation if inhaled as a dust or aerosol.[2][3][9][11]
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical splash goggles are mandatory. A full-face shield should be worn in conjunction with goggles when there is a heightened risk of splashes, such as during transfers of larger quantities or when handling solutions.[1][3]
To protect the eyes from direct contact with splashes or aerosols, which could cause serious irritation or damage.[2]
Hand Protection
Chemical-resistant gloves, such as nitrile or neoprene, are required. It is best practice to double-glove, especially during weighing, transfer, and disposal procedures.[1][3] Gloves should be inspected for any signs of degradation or punctures before each use and changed frequently.[1][3]
To prevent direct skin contact, which can lead to irritation or absorption of the chemical.[3]
Body Protection
A chemical-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs is essential. For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.[1][2][3]
To protect the skin and personal clothing from accidental spills and contamination.[2][3]
Respiratory Protection
All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][7] In the absence of a fume hood or in situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges should be utilized.[2][3]
Azetidine and morpholine compounds can have harmful vapors, making respiratory protection crucial.[2][3]
Foot Protection
Sturdy, closed-toe shoes are a minimum requirement in any laboratory setting. Chemical-resistant boots are advisable when handling larger quantities of the substance.[3]
To protect the feet from spills and falling objects.
Operational Plan: From Handling to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Preparation and Handling
Review Safety Protocols: Before commencing any work, thoroughly review this guide and any available institutional safety protocols.
Work Area Preparation: Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.[7]
Donning PPE: Don all required PPE in the correct sequence (e.g., lab coat, then gloves, then eye protection).
Weighing and Transfer: Use appropriate tools, such as spatulas and weighing paper, for transferring the solid compound. Keep the container sealed when not in use to prevent the release of dust or vapors.[2]
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.[2]
Spill Management
In the event of a spill, immediate and correct action is critical.
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
Assess the Spill: Wearing appropriate PPE, assess the extent of the spill.
Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[4] Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[1]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
Waste Segregation: All materials that have come into contact with tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate, including disposable gloves, weighing paper, and contaminated absorbents, must be collected in a designated and clearly labeled hazardous waste container.[2]
Contaminated PPE: Carefully doff PPE to avoid contaminating skin.[7] Disposable PPE should be placed in a designated hazardous waste bag.[7]
Regulatory Compliance: All waste must be disposed of in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.[6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Visual Workflow for PPE Donning and Doffing
To ensure the correct procedures are followed and to minimize the risk of contamination, the following workflow should be adhered to.
Caption: Recommended sequence for donning and doffing PPE.
By adhering to these comprehensive guidelines, researchers can confidently handle tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate, ensuring both personal safety and the integrity of their research.
References
Personal protective equipment for handling Morpholine oleate. Benchchem.
Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.
Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
Material Safety Data Sheet - Morpholine, 99+%. Cole-Parmer.
Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine. Benchchem.